Product packaging for Diphenyl adipate(Cat. No.:CAS No. 3195-37-7)

Diphenyl adipate

Cat. No.: B1582185
CAS No.: 3195-37-7
M. Wt: 298.3 g/mol
InChI Key: BDIFKMOUQSYRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diphenyl adipate is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4 B1582185 Diphenyl adipate CAS No. 3195-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIFKMOUQSYRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335714
Record name Diphenyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3195-37-7
Record name 1,6-Diphenyl hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3195-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diphenyl Adipate from Adipic Acid and Phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing diphenyl adipate from adipic acid and phenol. The information compiled herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in chemical synthesis and drug development, offering detailed experimental protocols, comparative data, and visual representations of the core chemical processes.

Introduction

This compound, the diester of adipic acid and phenol, is a chemical intermediate with applications in the synthesis of polymers, plasticizers, and specialty chemicals. Its production primarily involves the esterification of adipic acid with phenol. This guide will explore the prevalent methods for this synthesis, including direct acid-catalyzed esterification, synthesis via adipoyl chloride, and transesterification.

Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct chemical pathways. The selection of a particular method often depends on factors such as desired purity, reaction efficiency, and the availability of starting materials and catalysts.

Direct Acid-Catalyzed Esterification

Direct esterification is a fundamental approach for the synthesis of this compound, involving the reaction of adipic acid with phenol in the presence of an acid catalyst. To drive this equilibrium reaction toward the formation of the product, the continuous removal of the water byproduct is essential.[1]

Commonly employed catalysts for this reaction include strong mineral acids such as sulfuric acid and organic acids like p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to achieve a reasonable reaction rate.

Experimental Protocol: Direct Esterification using Sulfuric Acid

While a specific protocol for this compound was not found in the immediate literature, a general procedure for acid-catalyzed esterification can be adapted. The following is a representative protocol based on analogous esterification reactions:

  • Reaction Setup: A reaction flask equipped with a Dean-Stark apparatus, a condenser, a thermometer, and a mechanical stirrer is charged with adipic acid (1.0 eq.), phenol (2.2 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: Concentrated sulfuric acid (e.g., 0.1 to 0.5 moles per mole of carboxylic acid) is carefully added to the reaction mixture.[2] The use of a significant excess of sulfuric acid can lead to higher yields by acting as both a catalyst and a dehydrating agent.[2]

  • Reaction: The mixture is heated to reflux, and the water generated is continuously removed by azeotropic distillation. The reaction progress can be monitored by measuring the amount of water collected.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: The organic solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hydrocarbon solvent) to yield the final product.

Synthesis from Adipoyl Chloride

An alternative route to this compound involves the use of a more reactive derivative of adipic acid, adipoyl chloride. This method circumvents the equilibrium limitations of direct esterification and can often be performed under milder conditions. The reaction of adipoyl chloride with phenol proceeds readily, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis from Adipoyl Chloride

Drawing from procedures for the synthesis of similar diaryl esters, such as diphenyl isophthalate, a protocol for this compound can be outlined as follows:

  • Reaction Setup: A solution of phenol (2.0 eq.) and a base (e.g., pyridine or triethylamine, 2.0 eq.) in an inert solvent (e.g., dichloromethane or cyclohexane) is prepared in a reaction flask equipped with a dropping funnel, a stirrer, and an inert atmosphere (e.g., nitrogen).

  • Adipoyl Chloride Addition: A solution of adipoyl chloride (1.0 eq.) in the same solvent is added dropwise to the phenol solution at a controlled temperature (e.g., 0-10 °C).

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) to ensure complete reaction.

  • Work-up: The reaction mixture is washed with water, dilute hydrochloric acid (to remove the base), and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization. A patent for the synthesis of diphenylisophthalate from m-phthaloyl chloride and phenol reports a yield of 98.14% with a purity of 99.83% using a phase-transfer catalyst.[3]

Transesterification

Transesterification offers another viable pathway to this compound. This method typically involves the reaction of a dialkyl adipate (e.g., dimethyl adipate or diethyl adipate) with phenol in the presence of a suitable catalyst. The reaction is driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol). Various catalysts, including metal oxides and titanocene complexes, have been reported for similar transesterification reactions, such as the synthesis of diphenyl carbonate from dimethyl carbonate and phenol.[1][4]

Experimental Protocol: Transesterification of Dimethyl Adipate

Based on general transesterification procedures, the following protocol can be proposed:

  • Reaction Setup: A mixture of dimethyl adipate (1.0 eq.), phenol (2.5 eq.), and a catalyst (e.g., a titanium-based catalyst or a metal oxide) is placed in a reaction vessel equipped for distillation.

  • Reaction: The mixture is heated to a high temperature (e.g., 180-220 °C) to initiate the transesterification. The methanol generated is continuously removed by distillation, shifting the equilibrium towards the product.

  • Monitoring: The progress of the reaction can be monitored by observing the amount of methanol collected.

  • Purification: After the reaction is complete, the excess phenol can be removed by vacuum distillation. The remaining crude this compound can then be purified by recrystallization.

Data Presentation

The following tables summarize the key parameters for the different synthetic routes to this compound. It is important to note that specific quantitative data for the direct synthesis of this compound is not extensively available in the public domain, and some of the data presented is based on analogous reactions.

Synthesis Method Reactants Catalyst Typical Reaction Temperature Key Advantages Key Disadvantages Reported Yield (Analogous Reactions)
Direct Esterification Adipic Acid, PhenolSulfuric Acid, p-Toluenesulfonic AcidHigh (Reflux)Atom economical, readily available starting materials.Equilibrium limited, requires water removal, harsh conditions.>90% (for other esters with excess H₂SO₄)[2]
From Adipoyl Chloride Adipoyl Chloride, PhenolBase (e.g., Pyridine)Room TemperatureHigh reactivity, high yield, milder conditions.Adipoyl chloride is more expensive and moisture-sensitive.>98% (for diphenyl isophthalate)[3]
Transesterification Dimethyl Adipate, PhenolMetal Oxides, TitanatesHigh (180-220 °C)Can be driven to completion by byproduct removal.Requires higher temperatures, catalyst may be expensive.Phenol conversion up to 86.4% (for diphenyl carbonate)[5]

Visualization of Processes

To better illustrate the relationships and workflows described, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_reactants Starting Materials cluster_methods Synthesis Methods Adipic_Acid Adipic Acid Direct_Esterification Direct Acid-Catalyzed Esterification Adipic_Acid->Direct_Esterification Phenol Phenol Phenol->Direct_Esterification From_Acid_Chloride Synthesis from Adipoyl Chloride Phenol->From_Acid_Chloride Transesterification Transesterification Phenol->Transesterification Adipoyl_Chloride Adipoyl Chloride Adipoyl_Chloride->From_Acid_Chloride Dimethyl_Adipate Dimethyl Adipate Dimethyl_Adipate->Transesterification Product This compound Direct_Esterification->Product From_Acid_Chloride->Product Transesterification->Product

Figure 1: Overview of synthetic routes to this compound.

Direct_Esterification_Workflow start Start setup 1. Reaction Setup (Adipic Acid, Phenol, Solvent) start->setup catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) setup->catalyst reflux 3. Heat to Reflux (Azeotropic Water Removal) catalyst->reflux workup 4. Work-up (Wash with H₂O, NaHCO₃, Brine) reflux->workup purify 5. Purification (Solvent Removal, Recrystallization) workup->purify end This compound purify->end

Figure 2: Experimental workflow for Direct Esterification.

Acid_Chloride_Workflow start Start setup 1. Prepare Phenol & Base Solution start->setup addition 2. Add Adipoyl Chloride Solution (Dropwise at 0-10 °C) setup->addition react 3. Stir at Room Temperature addition->react workup 4. Work-up (Wash with H₂O, dil. HCl, Brine) react->workup purify 5. Purification (Drying, Solvent Removal, Recrystallization) workup->purify end This compound purify->end

Figure 3: Experimental workflow for synthesis from Adipoyl Chloride.

Conclusion

The synthesis of this compound from adipic acid and phenol can be accomplished through several effective methods. Direct acid-catalyzed esterification is a straightforward approach, although it requires forcing conditions to overcome equilibrium limitations. The use of adipoyl chloride provides a high-yielding alternative under milder conditions, albeit with a more expensive starting material. Transesterification presents another viable option, particularly for large-scale production where the removal of a volatile byproduct is feasible. The choice of the optimal synthetic route will depend on the specific requirements of the application, including cost, desired purity, and available equipment. This guide provides the foundational knowledge and procedural outlines to assist researchers in the successful synthesis of this compound.

References

Physicochemical Properties of Diphenyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Diphenyl adipate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Core Physicochemical Data

This compound, with the CAS number 3195-37-7, is the diphenyl ester of hexanedioic acid.[1][2] It is a compound of interest in polymer science and as a plasticizer.[3] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₈H₁₈O₄[1][2][4][5]
Molecular Weight 298.33 g/mol [1][2][4][5]
Melting Point 105.5-106 °C[6]
Boiling Point (Predicted) 444.5 ± 28.0 °C[6]
Density (Predicted) 1.153 ± 0.06 g/cm³[6]
Topological Polar Surface Area 52.6 Ų[1]
Rotatable Bond Count 9[1]
Hydrogen Bond Acceptor Count 4[1]
Hydrogen Bond Donor Count 0[1]

Synthesis and Reactivity

This compound is primarily synthesized through the esterification of adipic acid with phenol.[3] This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water.[3] An alternative synthetic route is transesterification, involving the reaction of a diester of adipic acid (such as dimethyl adipate or diethyl adipate) with phenol.[3]

The primary reactions of this compound include hydrolysis and transesterification. Hydrolysis, the reverse of its synthesis, yields adipic acid and phenol.[3] Transesterification with other alcohols or diols is a key reaction in polymer chemistry, for example, in the production of polyesters.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[7][8][9]

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.[9][10] A capillary tube is sealed at one end and the powdered sample is packed into it to a height of about 1 cm, ensuring tight packing without air gaps.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9][11] This assembly is then placed in a heating bath (e.g., a Thiele tube or a commercial melting point apparatus) containing a high-boiling point liquid like paraffin oil.[9][12]

  • Heating and Observation: The heating bath is heated gently and stirred continuously to ensure uniform temperature distribution.[8] The temperature is recorded at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting).[7][8] A pure substance will have a sharp melting point with a narrow range of 1-2°C.[7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[13][14][15]

Methodology:

  • Apparatus Setup: A small amount of this compound is placed in a distillation flask. A few boiling chips are added to ensure smooth boiling.[14] A thermometer is placed in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.[14]

  • Heating: The flask is heated gently.[14] As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Observation: The temperature at which the liquid is actively boiling and a steady stream of distillate is collected is recorded as the boiling point.[13] This temperature should remain constant during the distillation of a pure compound.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[16]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask. The mixture is stirred or shaken at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[17]

  • Separation: The undissolved solid is removed by filtration or centrifugation, yielding a clear saturated solution.[17]

  • Analysis of the Saturated Solution: A known volume of the saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining solid (this compound) is measured.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.[16] This can be expressed in units such as g/L or mol/L. For sparingly soluble substances, more sensitive analytical techniques like spectroscopy or chromatography may be required to determine the concentration of the solute in the saturated solution.

Logical Relationships of Physicochemical Properties

The physicochemical properties of a compound like this compound are interconnected and influence its behavior and applications. The following diagram illustrates these relationships.

Physicochemical_Properties Interrelation of this compound's Physicochemical Properties MolecularStructure Molecular Structure (C18H18O4) MolecularWeight Molecular Weight (298.33 g/mol) MolecularStructure->MolecularWeight Determines IntermolecularForces Intermolecular Forces (van der Waals, Dipole-Dipole) MolecularStructure->IntermolecularForces Dictates BoilingPoint Boiling Point (Predicted: 444.5 °C) MolecularWeight->BoilingPoint Correlates with Density Density (Predicted: 1.153 g/cm³) MolecularWeight->Density Contributes to MeltingPoint Melting Point (105.5-106 °C) IntermolecularForces->MeltingPoint Influences IntermolecularForces->BoilingPoint Influences Solubility Solubility IntermolecularForces->Solubility Affects Applications Applications (Plasticizers, Polymers) MeltingPoint->Applications Impacts Processing BoilingPoint->Applications Impacts Processing Solubility->Applications Determines Use Cases Density->Applications Relevant for Formulation

Interrelation of this compound's Physicochemical Properties

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, further experimental validation under relevant conditions is recommended.

References

Technical Guide: Diphenyl Adipate (CAS No. 3195-37-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diphenyl adipate (CAS No. 3195-37-7), a significant chemical intermediate in polymer science. The document details its physicochemical properties, synthesis, and key applications, with a focus on its role as a monomer in the production of high-performance polymers such as polyesters and polyamides. Detailed experimental protocols for the synthesis of this compound and its subsequent polymerization are provided to enable practical application in a research and development setting. This guide is intended to be a valuable resource for professionals in chemistry, materials science, and related fields.

Introduction

This compound is a diester of adipic acid and phenol. It serves as a crucial building block in the synthesis of various polymers. Its aromatic ester structure imparts desirable properties to the resulting polymers, including enhanced thermal stability and specific mechanical characteristics. The development of adipate esters is closely linked to the history of the plastics industry and the ongoing search for advanced polymer additives.[1] While initially, phthalate-based plasticizers were prevalent, concerns over their potential environmental and health risks have led to the increased use of alternatives like adipate esters.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3195-37-7[2]
Molecular Formula C₁₈H₁₈O₄[2]
Molecular Weight 298.33 g/mol [2]
Melting Point 105.5-106 °C
Boiling Point (Predicted) 444.5 ± 28.0 °C
Density (Predicted) 1.153 ± 0.06 g/cm³
Topological Polar Surface Area 52.6 Ų[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 9[2]
Appearance White crystalline solid (typical)
Solubility Soluble in organic solvents such as diphenyl ether.[3]

Synthesis of this compound

This compound can be synthesized via the direct esterification of adipic acid with phenol. This reaction is typically catalyzed by a strong acid, and the removal of water is necessary to drive the equilibrium towards the formation of the product.[1]

Experimental Protocol: Direct Esterification

Materials:

  • Adipic acid

  • Phenol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1 equivalent), phenol (2.2 equivalents), and p-toluenesulfonic acid (0.05 equivalents) in toluene.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Applications in Polymer Synthesis

This compound is a versatile monomer used in the synthesis of various polymers, including polyesters and polyamides. Its use in polymerization often involves transesterification or polycondensation reactions.

Synthesis of Polyesters via Transesterification

This compound can undergo transesterification with various diols to form polyesters.[1] This method is particularly useful as the phenol byproduct can be readily removed.

Experimental Protocol: Transesterification with 1,4-Butanediol

Materials:

  • This compound

  • 1,4-Butanediol

  • Zinc acetate (catalyst)

  • Nitrogen gas inlet

  • Vacuum source

  • Schlenk line or similar apparatus

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge this compound (1 equivalent), 1,4-butanediol (1.2 equivalents), and zinc acetate (catalyst, e.g., 0.1 mol%).

  • Heat the mixture under a gentle stream of nitrogen to a temperature of approximately 180-200 °C to initiate the transesterification, during which phenol will begin to distill off.

  • After the majority of the phenol has been removed, gradually apply a vacuum to the system while increasing the temperature to 220-240 °C to facilitate the removal of the remaining phenol and drive the polymerization to completion.

  • Continue the reaction under high vacuum for several hours until the desired polymer viscosity is achieved.

  • Cool the polymer to room temperature under a nitrogen atmosphere.

Synthesis of Polyamides via Polycondensation

The reaction of this compound with diamines leads to the formation of polyamides, which are known for their excellent mechanical properties and thermal stability.[1]

Experimental Protocol: Polycondensation with Hexamethylenediamine

Materials:

  • This compound

  • Hexamethylenediamine

  • m-Cresol (solvent)

  • Nitrogen gas inlet

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in m-cresol.

  • Slowly add an equimolar amount of molten hexamethylenediamine to the solution with vigorous stirring.

  • Heat the reaction mixture to a temperature of approximately 180-200 °C under a nitrogen atmosphere.

  • Phenol, a byproduct of the condensation reaction, will be formed. The reaction is driven to completion by the removal of phenol.

  • After several hours of reaction, the resulting polyamide will precipitate from the solution.

  • Cool the mixture to room temperature, and isolate the polymer by filtration.

  • Wash the polymer with a suitable solvent (e.g., ethanol) to remove any residual solvent and unreacted monomers.

  • Dry the polyamide product under vacuum.

Enzymatic Synthesis of Polyesters

Recent advancements in green chemistry have explored the use of enzymes, such as lipases, to catalyze the synthesis of polyesters.[1] This approach offers milder reaction conditions and can lead to polymers with high molecular weights.[3] Enzymatic polycondensation can be carried out in bulk (solvent-free) or in a solvent like diphenyl ether.[3]

Experimental Protocol: Lipase-Catalyzed Polycondensation

Materials:

  • This compound

  • 1,6-Hexanediol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Diphenyl ether (optional, as solvent)

  • Vacuum source

Procedure:

  • Combine equimolar amounts of this compound and 1,6-hexanediol in a reaction vessel.

  • Add the immobilized lipase (typically 5-10% by weight of the monomers).

  • For a solvent-based reaction, add diphenyl ether. For a bulk reaction, no solvent is added.

  • Heat the mixture to a moderate temperature (e.g., 80-100 °C) under a nitrogen atmosphere for an initial oligomerization step (e.g., 2 hours).

  • After the initial phase, apply a vacuum to remove the phenol byproduct and drive the polymerization forward.

  • Continue the reaction under vacuum for an extended period (e.g., 24-48 hours) until the desired molecular weight is achieved.

  • Dissolve the polymer in a suitable solvent (e.g., chloroform) and separate the immobilized enzyme by filtration for potential reuse.

  • Precipitate the polymer by adding a non-solvent (e.g., methanol) and collect the product by filtration.

  • Dry the polyester product under vacuum.

Visualizations

The following diagrams illustrate the key chemical transformations discussed in this guide.

Diphenyl_Adipate_Synthesis adipic_acid Adipic Acid diphenyl_adipate This compound adipic_acid->diphenyl_adipate + 2x Phenol (H+, heat) phenol Phenol phenol->diphenyl_adipate water Water diphenyl_adipate->water - 2x H2O

Caption: Synthesis of this compound.

Polyester_Synthesis diphenyl_adipate This compound polyester Polyester diphenyl_adipate->polyester + n Diol (Catalyst, heat) diol Diol (e.g., 1,4-Butanediol) diol->polyester phenol_byproduct Phenol polyester->phenol_byproduct - 2n Phenol Polyamide_Synthesis diphenyl_adipate This compound polyamide Polyamide diphenyl_adipate->polyamide + n Diamine (Heat) diamine Diamine (e.g., Hexamethylenediamine) diamine->polyamide phenol_byproduct Phenol polyamide->phenol_byproduct - 2n Phenol Experimental_Workflow_Polymer_Synthesis start Start: Monomer & Catalyst Preparation reaction Polymerization Reaction (Transesterification or Polycondensation) start->reaction purification Product Purification (Precipitation & Washing) reaction->purification characterization Polymer Characterization (e.g., NMR, GPC, DSC) purification->characterization end End: Final Polymer Product characterization->end

References

An In-depth Technical Guide to the Molecular Structure and Formula of Diphenyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthesis of diphenyl adipate. It includes detailed experimental protocols for its preparation and a summary of its key physicochemical and spectroscopic properties, presented in a format tailored for scientific and research applications.

Molecular Structure and Formula

This compound is the diester of adipic acid and phenol. Its molecular structure consists of a central six-carbon aliphatic chain (the adipoyl group) flanked by two phenyl groups attached via ester linkages.

Chemical Identifiers:

  • IUPAC Name: Hexanedioic acid, 1,6-diphenyl ester[1]

  • Synonyms: Adipic acid diphenyl ester, Diphenyl hexanedioate[1]

  • CAS Number: 3195-37-7[1][2]

  • Molecular Formula: C₁₈H₁₈O₄[1][2]

  • Molecular Weight: 298.33 g/mol [1]

Structural Representation:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance White solid
Melting Point 105.5-106 °C--INVALID-LINK--
Boiling Point (Predicted) 444.5 ± 28.0 °C--INVALID-LINK--
Molecular Formula C₁₈H₁₈O₄[1][2]
Molecular Weight 298.33 g/mol [1]
CAS Number 3195-37-7[1][2]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook, providing a fragmentation pattern that can be used for its identification.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional group and the aromatic rings. Key expected peaks include:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester carbonyl stretch)1750 - 1735
C-O (ester stretch)1300 - 1000
C-H (aromatic stretch)3100 - 3000
C=C (aromatic ring stretch)1600 - 1450
C-H (aliphatic stretch)3000 - 2850
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the phenyl groups and the methylene protons of the adipic acid backbone.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the carbons of the phenyl rings, and the methylene carbons of the adipate chain.

Note: Specific, experimentally-derived NMR and IR data for this compound were not available in the searched literature. The provided information is based on characteristic functional group frequencies and chemical shift ranges.

Experimental Protocols for Synthesis

This compound can be synthesized through several methods, with the most common being the direct esterification of adipic acid with phenol. An alternative sustainable method involves the use of diphenyl carbonate.

Synthesis via Direct Esterification of Adipic Acid and Phenol

This method involves the reaction of adipic acid with phenol in the presence of an acid catalyst, with the continuous removal of water to drive the reaction to completion.[3]

Reaction:

Adipic Acid + 2 Phenol ⇌ this compound + 2 H₂O

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid (1.0 equivalent), phenol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents). Toluene is a suitable solvent to facilitate azeotropic removal of water.

  • Reaction: The reaction mixture is heated to reflux. The water formed during the esterification is collected in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected or by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (no more water is collected), the mixture is cooled to room temperature. The toluene is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: The organic solution is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a white solid.

Synthesis from Adipic Acid and Diphenyl Carbonate

This method offers a more sustainable, acid-free alternative to direct esterification.

Reaction:

Adipic Acid + 2 Diphenyl Carbonate → this compound + 2 Phenol + 2 CO₂

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, adipic acid (1.0 equivalent) is mixed with diphenyl carbonate (2.0 equivalents) and a catalytic amount of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 10 mol%).

  • Reaction: The mixture is heated to an elevated temperature (e.g., 160 °C) under a nitrogen atmosphere for a prolonged period (e.g., 24 hours).

  • Purification: The byproduct, phenol, is removed by vacuum distillation to yield the this compound product. Further purification can be achieved by recrystallization.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from adipic acid and phenol.

G cluster_reactants Reactants cluster_process Process cluster_conditions Conditions cluster_products Products Adipic_Acid Adipic Acid Esterification Direct Esterification Adipic_Acid->Esterification Phenol Phenol Phenol->Esterification Diphenyl_Adipate This compound Esterification->Diphenyl_Adipate Water Water Esterification->Water Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Esterification Heat Heat (Reflux) Heat->Esterification Water_Removal Water Removal (Dean-Stark) Water_Removal->Esterification

References

The Thermal Behavior of Diphenyl Adipate: A Technical Examination of Stability and Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diphenyl adipate (CAS No. 3195-37-7), the diphenyl ester of hexanedioic acid, is a significant chemical intermediate, primarily utilized as a monomer in the synthesis of high-performance polymers such as polyamides and polyesters.[1] Its incorporation into polymer chains can enhance thermal stability and confer desirable mechanical properties.[1] Furthermore, it serves as a plasticizer, augmenting the flexibility and durability of various polymer matrices.[1] Understanding the thermal stability and decomposition profile of this compound is paramount for defining processing parameters during polymerization, ensuring safe handling and storage, and predicting the service life of materials derived from it. This technical guide provides a comprehensive overview of the thermal properties of this compound, based on established principles of organic ester decomposition and data from analogous compounds, in the absence of specific, publicly available thermogravimetric data for the pure compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its identification and have implications for its behavior at elevated temperatures.

PropertyValueReference
CAS Number 3195-37-7[1]
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
Melting Point 105.5-106 °C
Boiling Point (Predicted) 444.5 ± 28.0 °C
Density (Predicted) 1.153 ± 0.06 g/cm³

Thermal Stability and Decomposition Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively documented in peer-reviewed literature, its thermal stability can be inferred from its application in melt polycondensation reactions and the behavior of structurally similar compounds. The synthesis of polyesters and polyamides using this compound often requires temperatures that can exceed 200°C, indicating that the molecule is stable well above its melting point.

Studies on analogous aromatic and aliphatic esters provide a framework for estimating its decomposition range. For instance, certain imidazoline/dimethyl succinate hybrids exhibit thermal stability up to 200–208°C.[2] Aliphatic polyesters based on succinic acid show even higher stability, with maximum decomposition rates occurring at temperatures between 420–430°C.[3] Given the presence of stabilizing phenyl groups, the decomposition onset for this compound is anticipated to be in the upper end of this range, likely exceeding 300°C in an inert atmosphere.

The primary thermal decomposition pathway for esters typically involves the cleavage of the ester bond. For this compound, this would lead to the formation of various smaller molecules. The most plausible mechanism is initiated by the scission of the acyl-oxygen bond.

Anticipated Decomposition Products:

Under pyrolytic conditions (heating in an inert atmosphere), the decomposition of this compound is expected to yield a range of products, including:

  • Phenol: Resulting from the cleavage and hydrogen abstraction by the phenoxy group.

  • Adipic Anhydride (or its derivatives): Formed through intramolecular cyclization of the adipate backbone following initial fragmentation.

  • Carbon Dioxide and Carbon Monoxide: From decarboxylation and further fragmentation at high temperatures.

  • Benzene and other aromatic fragments: Arising from secondary decomposition of the phenyl rings.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed.[1]

Thermogravimetric Analysis (TGA) Protocol

Objective: To measure the change in mass of this compound as a function of temperature, identifying the onset of decomposition and characterizing mass loss stages.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5–10 mg of high-purity this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20–50 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Collection: Continuously record the sample mass and temperature.

  • Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which a significant deviation from the baseline mass is observed (e.g., 5% mass loss).

    • Identify the peak decomposition temperature(s) from the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow to or from this compound as a function of temperature, identifying melting point, phase transitions, and the enthalpy of decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2–5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 20–50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 450°C at a constant heating rate of 10°C/min.

  • Data Collection: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

  • Analysis:

    • Identify endothermic peaks corresponding to melting and exothermic events corresponding to decomposition.

    • Determine the melting temperature (T_m) from the peak of the melting endotherm.

    • Determine the onset temperature of decomposition from the start of the exothermic decomposition peak.

    • Calculate the enthalpy of fusion (ΔH_f) and the enthalpy of decomposition (ΔH_d) by integrating the area under the respective peaks.

Visualizing Workflows and Pathways

Experimental Workflow for Thermal Analysis

The logical flow of operations for characterizing the thermal properties of a compound like this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results Sample High-Purity This compound Weigh Accurately Weigh Sample (2-10 mg) Sample->Weigh Pan Place in TGA/DSC Pan Weigh->Pan TGA TGA Analysis (Ramp to 600°C @ 10°C/min, N2) Pan->TGA DSC DSC Analysis (Ramp to 450°C @ 10°C/min, N2) Pan->DSC TGA_Data Mass Loss vs. Temp (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (DSC Curve) DSC->DSC_Data DTG_Data Deriv. Mass Loss (DTG Curve) TGA_Data->DTG_Data Tonset Decomposition Onset Temp. TGA_Data->Tonset MassLoss Mass Loss % TGA_Data->MassLoss Tpeak Peak Decomposition Temp. DTG_Data->Tpeak DSC_Data->Tonset Enthalpy Melting & Decomposition Enthalpy DSC_Data->Enthalpy

Caption: Workflow for TGA and DSC analysis of this compound.

Proposed Thermal Decomposition Pathway

Based on fundamental chemical principles, a plausible thermal decomposition pathway for this compound under inert conditions is proposed. The process is likely initiated by homolytic cleavage of the ester bond.

G cluster_initiation Initiation cluster_propagation Propagation & Fragmentation cluster_secondary Secondary Decomposition DPA This compound Rad1 Adipoyl Radical Intermediate DPA->Rad1 Heat (Δ) Ester Bond Cleavage Rad2 Phenoxy Radical DPA->Rad2 Prod2 Adipic Anhydride Rad1->Prod2 Intramolecular Cyclization Prod4 Cyclopentanone Rad1->Prod4 Decarboxylation Prod1 Phenol Rad2->Prod1 + H• Prod5 Benzene Prod1->Prod5 High Temp Prod3 CO₂ / CO Prod2->Prod3 Further fragmentation Prod6 Char Prod4->Prod6 High Temp

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

This compound is a thermally stable molecule, a characteristic that is critical to its primary application in polymer synthesis. While direct experimental thermograms are not widely available, a comprehensive understanding of its likely thermal behavior can be constructed from its known chemical reactivity and data from analogous ester compounds. The decomposition is expected to initiate at temperatures above 300°C, proceeding via ester bond cleavage to yield phenol, derivatives of adipic acid, and smaller gaseous molecules. The detailed experimental protocols and conceptual workflows provided herein offer a robust framework for researchers and professionals in drug development and material science to empirically investigate and fully characterize the thermal properties of this compound.

References

Spectroscopic Profile of Diphenyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diphenyl Adipate

This compound is an aromatic ester of adipic acid and phenol. Its structure, featuring a central aliphatic chain flanked by two phenyl groups connected via ester linkages, dictates its characteristic spectroscopic properties. Understanding these properties is crucial for its identification, purity assessment, and quality control in various research and development applications.

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its ester and aromatic functionalities. The expected absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3100 - 3000Medium to WeakAromatic C-H Stretching
2950 - 2850MediumAliphatic C-H Stretching
1750 - 1735 Strong Ester C=O Carbonyl Stretching
1600 - 1450Medium to WeakAromatic C=C Ring Stretching
1200 - 1150StrongEster C-O Stretching (asymmetric)
1100 - 1050StrongEster C-O Stretching (symmetric)
750 - 700StrongAromatic C-H Out-of-Plane Bending

Note: These are expected ranges and the exact peak positions can be influenced by the sample state and measurement conditions.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the phenyl groups. The presence of the ester group can cause slight shifts in the absorption maxima compared to unsubstituted benzene.

Expected λmax (nm)SolventElectronic Transition
~ 260 - 270Non-polar (e.g., Cyclohexane)π → π* (Benzene ring)
~ 265 - 275Polar (e.g., Ethanol)π → π* (Benzene ring)

Note: The exact absorption maxima (λmax) and molar absorptivity are dependent on the solvent used. A slight bathochromic (red) shift may be observed in polar solvents.

Experimental Protocols

The following are detailed methodologies for obtaining the FT-IR and UV-Vis spectra of this compound.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology: Attenuated Total Reflectance (ATR)

  • Instrument: A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR crystal.

  • Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the crystal using a pressure clamp.

    • The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum. The spectrum is then analyzed for the characteristic absorption peaks.

Alternative Methodology: KBr Pellet Technique

  • Sample Preparation: Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded as described above.

UV-Vis Spectroscopy

Objective: To determine the ultraviolet absorption maxima of this compound in solution.

Methodology:

  • Instrument: A double-beam UV-Vis Spectrophotometer.

  • Sample Preparation:

    • A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) in a volumetric flask.

    • A series of dilutions are made to obtain a final concentration that gives an absorbance reading in the optimal range of 0.2 - 0.8 AU.

  • Data Acquisition:

    • A pair of matched quartz cuvettes (1 cm path length) are cleaned and rinsed with the solvent.

    • Both cuvettes are filled with the solvent to record a baseline.

    • The solvent in the sample cuvette is replaced with the this compound solution.

    • The absorption spectrum is recorded over a wavelength range of approximately 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_uv UV-Vis Analysis cluster_results Data Interpretation & Reporting Sample This compound Sample Prep_FTIR Prepare for FT-IR (e.g., ATR or KBr Pellet) Sample->Prep_FTIR Prep_UV Prepare for UV-Vis (Dissolve in UV-grade solvent) Sample->Prep_UV FTIR_Acq Acquire FT-IR Spectrum (4000-400 cm⁻¹) Prep_FTIR->FTIR_Acq UV_Acq Acquire UV-Vis Spectrum (200-400 nm) Prep_UV->UV_Acq FTIR_Data FT-IR Data (Wavenumber vs. Transmittance) FTIR_Acq->FTIR_Data FTIR_Analysis Identify Functional Groups (C=O, C-O, Aromatic C-H) FTIR_Data->FTIR_Analysis Report Technical Report (Data Tables, Protocols, Spectra) FTIR_Analysis->Report UV_Data UV-Vis Data (Wavelength vs. Absorbance) UV_Acq->UV_Data UV_Analysis Determine λmax (π → π* transitions) UV_Data->UV_Analysis UV_Analysis->Report

Caption: Spectroscopic analysis workflow for this compound.

Technical Guide: Solubility of Diphenyl Adipate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diphenyl adipate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility predictions, theoretical considerations, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is the diester of adipic acid and phenol. It is a white crystalline solid at room temperature. Its structure, featuring a flexible aliphatic chain and two aromatic phenyl groups, gives it unique properties as a plasticizer and a monomer for polyesters and polyamides. Understanding its solubility is crucial for its application in synthesis, purification, formulation, and material science.

Physical and Chemical Properties of this compound:

PropertyValueSource
CAS Number 3195-37-7[1][2]
Molecular Formula C₁₈H₁₈O₄[1][3]
Molecular Weight 298.33 g/mol [3]
Melting Point 105.5-106 °C
Appearance White crystalline powder

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of two phenyl groups suggests good solubility in aromatic and nonpolar solvents, while the ester groups provide some polarity.

Qualitative Solubility Predictions:

Solvent ClassCommon SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolLow to ModerateThe polarity of the hydroxyl group in alcohols is significantly different from the largely nonpolar character of this compound. Solubility is expected to increase with the alkyl chain length of the alcohol and with temperature. Ethanol may be a suitable solvent for recrystallization.[4]
Ketones AcetoneModerateAcetone has intermediate polarity and can interact with the ester groups of this compound.
Esters Ethyl AcetateModerate to HighAs an ester itself, this compound is likely to be soluble in other esters of similar polarity due to favorable dipole-dipole interactions.[5][6]
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighThe phenyl groups of this compound will have strong van der Waals interactions with aromatic solvents.[7]
Aliphatic Hydrocarbons Hexane, HeptaneLowThe significant difference in polarity and intermolecular forces between the aromatic this compound and non-aromatic, nonpolar aliphatic hydrocarbons suggests low solubility.
Chlorinated Solvents Dichloromethane, ChloroformHighChlorinated solvents are effective at dissolving a wide range of organic compounds, including those with aromatic and ester functionalities.[8]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers are good solvents for many organic compounds, and THF, in particular, is a versatile solvent for polymers and larger molecules.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have high dielectric constants and are capable of dissolving a wide range of substances.
Water InsolubleAs a relatively large organic molecule with significant nonpolar character, this compound is expected to be insoluble in water.[9][10]

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a solid organic compound like this compound in a given solvent at a specific temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials or flasks with airtight seals

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Oven

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

    • Immediately pass the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point is recommended). A vacuum oven can be used for faster and more gentle drying.

    • Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

    • The solubility can be expressed in various units, such as:

      • g/100 mL: (mass of residue in g / volume of aliquot in mL) * 100

      • mol/L: (mass of residue in g / molecular weight of this compound) / volume of aliquot in L

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_end Result start Start add_solid Add excess this compound to solvent start->add_solid equilibrate Equilibrate at constant temperature with agitation add_solid->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter the solution withdraw->filter evaporate Evaporate solvent filter->evaporate weigh Weigh dried residue evaporate->weigh calculate Calculate solubility weigh->calculate end_point Solubility Data calculate->end_point

References

Crystalline Structure of Diphenyl Adipate Single Crystals: A Technical Review of a Seldom-Studied Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl adipate, an aromatic ester of adipic acid, holds potential interest in various chemical and pharmaceutical applications due to its structural motifs. However, a comprehensive review of publicly accessible crystallographic databases and the scientific literature reveals a significant gap in the understanding of its solid-state architecture. To date, the single-crystal X-ray structure of this compound has not been reported. This technical guide addresses this information scarcity by summarizing the known properties of this compound and presenting a methodological workflow for its future crystallographic analysis. In the absence of direct data, this document provides context by briefly examining the crystalline structures of related phenyl esters, offering potential insights into the packing and conformational behavior that this compound might exhibit.

Introduction

This compound (C₁₈H₁₈O₄, MW: 298.33 g/mol ) is a diester formed from adipic acid and phenol.[1][2][3] While its synthesis and basic chemical properties are documented, a detailed understanding of its three-dimensional structure at the atomic level is conspicuously absent from the scientific record. The arrangement of molecules in the crystalline state dictates crucial material properties such as solubility, stability, and bioavailability, which are of paramount importance in drug development and materials science. This guide serves to highlight the current knowledge gap and to provide a framework for future research into the single-crystal structure of this compound.

Known Properties of this compound

While crystallographic data is unavailable, other physical and chemical properties have been reported:

PropertyValueReference
Molecular FormulaC₁₈H₁₈O₄[1][2]
Molecular Weight298.33 g/mol [1][2]
CAS Number3195-37-7[1]

Proposed Experimental Workflow for Single-Crystal X-ray Diffraction

To elucidate the crystalline structure of this compound, a systematic experimental approach is required. The following workflow outlines the necessary steps for crystal growth, data collection, and structure solution and refinement.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening purification->screening optimization Optimization of Conditions (Temperature, Concentration) screening->optimization growth_tech Crystal Growth Techniques (e.g., Slow Evaporation, Vapor Diffusion) optimization->growth_tech mounting Crystal Mounting growth_tech->mounting data_collection Data Collection (Single-Crystal XRD) mounting->data_collection solve Structure Solution (e.g., Direct Methods) data_collection->solve refine Structure Refinement solve->refine validation Validation and Analysis refine->validation final_report final_report validation->final_report CIF, Final Report

Caption: Proposed experimental workflow for the determination of the crystalline structure of this compound.

Synthesis and Purification

The first step involves the synthesis of high-purity this compound. Common synthesis routes include the esterification of adipic acid with phenol. The purity of the starting material is critical for successful crystallization.

Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic screening of solvents and crystallization techniques is necessary.

  • Solvent Selection: A range of solvents with varying polarities should be tested.

  • Techniques:

    • Slow Evaporation: A solution of this compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the solution can induce crystallization.

    • Cooling Crystallization: A saturated solution is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

Structure Solution and Refinement
  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using computational methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Insights from Related Structures

In the absence of data for this compound, examining the crystal structures of chemically related compounds can provide valuable hypotheses about its potential solid-state conformation and packing. For instance, the crystal structures of other phenyl esters of dicarboxylic acids or aromatic esters of linear chains often exhibit packing motifs driven by π-π stacking of the phenyl rings and weak C-H···O hydrogen bonds. The conformation of the flexible adipate chain will also be a key determinant of the overall crystal packing.

Conclusion

The determination of the single-crystal structure of this compound is a necessary step to fully characterize this compound and unlock its potential in various scientific and industrial fields. While no published structure currently exists, the experimental workflow outlined in this guide provides a clear path forward for researchers. The resulting crystallographic data, including unit cell parameters, space group, and atomic coordinates, will be invaluable for computational modeling, understanding structure-property relationships, and guiding the design of new materials and pharmaceutical formulations. It is hoped that this guide will stimulate research in this area and lead to the elucidation of the crystalline structure of this compound.

References

Health and Safety Data for Diphenyl Adipate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of publicly available scientific literature and chemical safety databases has revealed a significant lack of specific health and safety data for Diphenyl Adipate. There is no registered substance dossier containing detailed toxicological and ecotoxicological studies available. Therefore, a complete health and safety data sheet with quantitative data and detailed experimental protocols, as originally requested, cannot be compiled. This guide provides the limited available information on this compound and includes data on its expected hydrolysis products, adipic acid and phenol, for precautionary purposes. The information on the hydrolysis products should not be used as a direct substitute for data on this compound itself.

Chemical Identification and Physicochemical Properties

This compound is the diphenyl ester of adipic acid.[1][2] It belongs to the family of adipate esters, which are used in a variety of applications, including as plasticizers.[3]

Table 1: Identification and Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms Diphenyl hexanedioate, Adipic acid, diphenyl ester[1][4]
CAS Number 3195-37-7[1][2]
Molecular Formula C₁₈H₁₈O₄[1][2]
Molecular Weight 298.33 g/mol [1][5]
Physical State Solid (at standard conditions)
Computed Properties
   XLogP3-AA3.7[5]
   Hydrogen Bond Donor Count0[5]
   Hydrogen Bond Acceptor Count4[1][5]
   Rotatable Bond Count9[1]
   Topological Polar Surface Area52.6 Ų[1]

Hazard Identification and Classification

There is no official GHS classification for this compound available in the searched databases.[1] Due to the lack of toxicological data, the hazards of this compound have not been formally classified.

Toxicological Information

No specific toxicological studies (e.g., acute toxicity, skin/eye irritation, sensitization, mutagenicity, carcinogenicity, reproductive toxicity) for this compound were found in the comprehensive literature search. In such data-poor situations, one point of consideration is the potential for the substance to break down (hydrolyze) into its constituent components.

Hydrolysis

In the presence of water, especially under acidic or basic conditions, esters can undergo hydrolysis. For this compound, this reaction would yield adipic acid and phenol.[6]

G diphenyl_adipate This compound hydrolysis Hydrolysis diphenyl_adipate->hydrolysis water Water (H₂O) water->hydrolysis adipic_acid Adipic Acid hydrolysis->adipic_acid phenol Phenol hydrolysis->phenol

Hydrolysis of this compound.
Toxicological Profile of Hydrolysis Products

Given the potential for hydrolysis, the known hazards of adipic acid and phenol are presented below for informational and precautionary purposes.

Adipic acid is a solid that can cause serious eye irritation.[7][8][9][10] It may also cause skin and respiratory irritation.[7][11] It is not classified as a skin sensitizer, mutagen, or carcinogen.[7]

Table 2: Summary of Hazards for Adipic Acid

EndpointResultSource(s)
Acute Oral Toxicity Not classified as acutely toxic
Skin Corrosion/Irritation May cause slight skin irritation[7]
Serious Eye Damage/Irritation Causes serious eye irritation (GHS Category 2A)[7][8][10][11]
Respiratory/Skin Sensitization Not a skin sensitizer[7]
Germ Cell Mutagenicity Non-mutagenic[7]
Carcinogenicity Not carcinogenic[7]
Reproductive Toxicity Not a reproductive or developmental toxicant[7]
STOT-Single Exposure May cause respiratory irritation[7]

Phenol is a toxic and corrosive substance.[12][13][14] It is toxic if swallowed, in contact with skin, or if inhaled.[13][14] It causes severe skin burns and eye damage.[13][15] Phenol is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[13][15]

Table 3: Summary of Hazards for Phenol

EndpointResultSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic (GHS Category 3)[13][14]
Skin Corrosion/Irritation Causes severe skin burns and eye damage (GHS Category 1B)[13][15]
Serious Eye Damage/Irritation Causes severe eye damage[13]
Respiratory/Skin Sensitization Not known to cause sensitization[15]
Germ Cell Mutagenicity Suspected of causing genetic defects (GHS Category 2)[13][14][15]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA[16]
Reproductive Toxicity No definitive classification
STOT-Single Exposure Causes irritation to the respiratory tract
STOT-Repeated Exposure May cause damage to organs (GHS Category 2)[13][14]

First Aid Measures

Due to the lack of specific data for this compound, first aid measures should be based on general chemical safety principles and the potential hazards of its hydrolysis products.

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention, especially considering the high dermal toxicity of phenol.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[8][9][10]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

  • Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[9]

Exposure Controls and Personal Protection

As no occupational exposure limits have been established for this compound, it is prudent to handle it with a high degree of caution.

  • Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8][9]

    • Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin contact.

    • Respiratory Protection: If engineering controls do not maintain airborne concentrations to a low level, a NIOSH-approved respirator may be necessary.

Ecological Information

No specific ecotoxicological data for this compound was found. Adipate esters, in general, are susceptible to hydrolysis in aquatic environments.[3] The ecotoxicity of its hydrolysis products, particularly phenol, is a concern as phenol is toxic to aquatic life with long-lasting effects.[13]

Experimental Protocols

No experimental protocols for toxicological or ecotoxicological testing of this compound were found in the searched literature. Standardized testing would need to be conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to generate the necessary data for a comprehensive hazard assessment.

Conclusion

There is a significant data gap regarding the health and safety of this compound. While it is a member of the generally low-toxicity adipate ester family, its hydrolysis to phenol is a point of concern that warrants cautious handling. A full assessment of its safety requires empirical testing. Researchers, scientists, and drug development professionals should handle this substance with appropriate protective measures until more definitive data becomes available.

References

Commercial suppliers of high-purity Diphenyl adipate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Commercial Suppliers of High-Purity Diphenyl Adipate for Researchers and Drug Development Professionals

Introduction

This compound (CAS No: 3195-37-7), the diphenyl ester of hexanedioic acid, is a chemical compound with growing significance in polymer science and pharmaceutical research. Its applications range from serving as a monomer in the synthesis of high-performance polymers like polyamides to its use as a plasticizer and solvent in advanced pharmaceutical formulations.[1] For researchers and drug development professionals, securing a reliable source of high-purity this compound is critical to ensure the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of commercial suppliers, available technical data, and detailed experimental protocols for the synthesis and quality control of high-purity this compound.

Commercial Suppliers of this compound

Identifying a suitable commercial supplier requires careful consideration of purity, availability of technical documentation, and batch-to-batch consistency. The following companies are notable suppliers of this compound for research and development purposes.

Data Presentation: Summary of Commercial Suppliers

While many suppliers list this compound in their catalogs, publicly available high-purity specifications and Certificates of Analysis (CoA) are often limited. Researchers are strongly encouraged to contact suppliers directly to obtain detailed lot-specific data.

SupplierProduct Name/NumberStated PurityCountry of Origin/LocationNotes
Benchchem This compound (Cat. No.: B1582185)Not specifiedN/AFor research use only.[1]
HANGZHOU LEAP CHEM CO., LTD. This compoundNot specifiedChinaA specialized fine chemical supplier for research and bulk manufacturing.[2]
Finetech Industry Limited This compoundNot specifiedChinaListed on ChemicalBook.[3][4]
Aikon International Limited This compoundNot specifiedChinaListed on ChemicalBook.[3][4]
American Custom Chemicals Corporation This compound (CHM0308414)95.00%United StatesListed on ChemicalBook.[4]

Note: The purity data is based on information available in public listings and may not reflect the highest purity grade available. Direct inquiry is recommended for obtaining research or pharmaceutical-grade material.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in a research setting.

Synthesis of High-Purity this compound

A common and effective method for synthesizing this compound is the reaction of adipoyl chloride with phenol. This method avoids the high temperatures and equilibrium challenges of direct esterification.

Protocol: Synthesis from Adipoyl Chloride and Phenol [5]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve adipoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or toluene.

  • Addition of Phenol : To this solution, add phenol (2.2 eq) and a tertiary amine base, such as triethylamine or pyridine (2.2 eq), to act as a proton scavenger. The addition should be done dropwise at 0 °C to control the exothermic reaction.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove the amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield high-purity this compound as a white solid.[5]

Visualization: Synthesis Workflow

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification r1 Adipoyl Chloride r_setup Reaction Flask at 0 °C r1->r_setup r2 Phenol r2->r_setup r3 Triethylamine r3->r_setup r4 Anhydrous Solvent r4->r_setup add Slow Addition of Phenol & Base r_setup->add Combine stir Stir at Room Temp (12-24h) add->stir monitor Monitor via TLC stir->monitor wash1 Wash with 1M HCl monitor->wash1 Reaction Complete wash2 Wash with NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry with MgSO₄ wash3->dry evap Solvent Evaporation dry->evap recrys Recrystallization (Ethyl Acetate/Hexane) evap->recrys Crude Product product High-Purity This compound recrys->product

Caption: Synthesis workflow for high-purity this compound.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques.

Protocol: Purity Determination by GC-MS

This protocol is adapted from established methods for analyzing adipate plasticizers and can be optimized for this compound.[6][7]

  • Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a high-purity solvent like dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. Prepare a series of dilutions for calibration if quantitative analysis is required.

  • GC-MS Instrument Conditions :

    • GC Column : A low to mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.

    • Injection : 1 µL injection volume in splitless mode.

    • Inlet Temperature : 280 °C.

    • Oven Temperature Program : Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C, and hold for 10 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • MS Interface Temperature : 290 °C.

    • MS Ion Source Temperature : 230 °C.

    • Mass Range : Scan from m/z 40 to 450.

  • Data Analysis : Identify the this compound peak by its retention time and mass spectrum. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Structural Confirmation by ¹H-NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition : Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Interpretation : The expected chemical shifts (δ) for this compound are:[5]

    • δ 7.43-7.33 (m, 4H) : Protons on the phenyl rings (meta-H).

    • δ 7.25-7.20 (m, 2H) : Protons on the phenyl rings (para-H).

    • δ 7.13-7.04 (m, 4H) : Protons on the phenyl rings (ortho-H).

    • δ 2.71-2.57 (m, 4H) : Methylene protons adjacent to the carbonyl groups (-CH₂-C=O).

    • δ 1.97-1.82 (m, 4H) : Methylene protons in the center of the adipate chain (-CH₂-CH₂-).

Visualization: Analytical Workflow

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Verification start This compound Sample prep_gc Dissolve in Dichloromethane start->prep_gc prep_nmr Dissolve in CDCl₃ start->prep_nmr gcms GC-MS Analysis prep_gc->gcms nmr ¹H-NMR Analysis prep_nmr->nmr data_gc Chromatogram & Mass Spectrum gcms->data_gc data_nmr NMR Spectrum nmr->data_nmr purity Calculate Area % Purity data_gc->purity structure Confirm Structure via Chemical Shifts data_nmr->structure result Verified High-Purity This compound purity->result structure->result

Caption: Quality control workflow for this compound.

Logical Framework for Supplier Selection

Choosing the right supplier is a critical decision for any research project. The following diagram illustrates a logical workflow for selecting a commercial supplier of high-purity this compound.

Visualization: Supplier Selection Logic

G rect rect start_node Define Purity & Quantity Requirements r1 Identify Potential Suppliers start_node->r1 end_node_ok Select Supplier & Procure end_node_fail Re-evaluate Suppliers d1 Is Technical Data Sheet Available? r1->d1 r2 Request Certificate of Analysis (CoA) for a recent lot d1->r2 Yes r2_alt Request Technical Data d1->r2_alt No d2 Does Purity on CoA Meet Requirements? r2->d2 r2_alt->d1 d2->end_node_fail No d3 Is Impurity Profile Acceptable? d2->d3 Yes d3->end_node_fail No d4 Is Lead Time & Cost Acceptable? d3->d4 Yes d4->end_node_ok Yes d4->end_node_fail No

Caption: Decision workflow for selecting a chemical supplier.

Conclusion

For researchers in drug development and materials science, obtaining high-purity this compound is essential for reliable outcomes. While a number of commercial suppliers exist, detailed public information on purity and impurity profiles is often scarce. Therefore, a proactive approach involving direct communication with suppliers to obtain technical data sheets and certificates of analysis is crucial. The provided synthesis and analytical protocols offer a robust framework for in-house preparation and quality verification, ensuring that the material meets the stringent requirements of advanced research applications.

References

Methodological & Application

Use of Diphenyl adipate in polyester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the synthesis of polyesters utilizing diphenyl adipate is presented for researchers, scientists, and professionals in drug development. This document outlines the application, detailed experimental protocols, and expected material characteristics based on established principles of polyester chemistry.

Application Notes

Topic: Use of this compound in Polyester Synthesis

This compound serves as an activated monomer for the synthesis of polyesters, primarily through transesterification reactions. The use of a diphenyl ester, as opposed to a dicarboxylic acid or a simple alkyl ester, offers distinct advantages in polycondensation processes.

Advantages of Using this compound:

  • High Reactivity: The phenoxy group is a good leaving group, facilitating the transesterification reaction with diols. This allows for polymerization under milder conditions (lower temperatures) compared to the direct esterification of adipic acid, which requires high temperatures to remove water.

  • Melt Polycondensation: this compound is suitable for melt polymerization, a solvent-free method that is environmentally advantageous and simplifies product purification. The byproduct of the reaction is phenol, which is volatile and can be efficiently removed under vacuum to drive the polymerization reaction to completion.[1][2]

  • Reduced Side Reactions: Synthesis using diphenyl esters can minimize side reactions, such as discoloration or degradation, that may occur at the higher temperatures required for direct esterification.[3]

  • Control over Stoichiometry: As a stable, solid monomer, this compound allows for precise control over the stoichiometry of the reactants, which is crucial for achieving high molecular weight polymers.

Applications in Drug Development and Materials Science:

Polyesters synthesized from this compound are expected to exhibit properties comparable to other aliphatic polyesters like poly(butylene adipate). These materials are known for their biodegradability and flexibility. Potential applications include:

  • Drug Delivery: As a matrix for controlled-release drug formulations. The biodegradable nature of the polyester backbone allows for gradual erosion and drug release.

  • Biomedical Implants: For creating biodegradable scaffolds in tissue engineering or for temporary medical devices, leveraging the biocompatibility of aliphatic polyesters.

  • Specialty Elastomers: When copolymerized with other monomers, it can be used to create thermoplastic elastomers with tailored mechanical properties.

Experimental Protocols

While direct literature detailing the polymerization of this compound is not abundant, the following protocols are adapted from well-established methods for polyester synthesis via transesterification, such as the polymerization of diethyl adipate or diphenyl carbonate.[1][4][5]

Protocol 1: Melt Polycondensation of this compound with 1,4-Butanediol

This protocol describes a two-stage melt polycondensation process to synthesize poly(butylene adipate).

Materials:

  • This compound (DPA)

  • 1,4-Butanediol (BDO), high purity

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Zinc Acetate (Zn(OAc)₂)

  • Antioxidant (e.g., Irganox® 1010)

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: A three-neck glass reactor is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump via a cold trap.

  • Charging the Reactor: The reactor is charged with equimolar amounts of this compound and 1,4-butanediol. A slight excess of the diol (e.g., 1.1:1 molar ratio of BDO to DPA) can be used to compensate for any diol loss during the initial stages.

  • First Stage (Transesterification):

    • Add the catalyst (e.g., 200-500 ppm relative to the polymer weight) and a small amount of antioxidant.

    • Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.

    • Heat the reactor to 160-180°C under a slow stream of nitrogen to melt the reactants and initiate the transesterification reaction.

    • Phenol will begin to distill off as a byproduct. This stage is typically continued for 2-4 hours, or until approximately 80-90% of the theoretical amount of phenol has been collected.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure to below 1 mbar over a period of 1-2 hours.

    • Continue the reaction under high vacuum and elevated temperature. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. The progress can be monitored by the torque on the mechanical stirrer.

    • This stage is typically continued for another 3-5 hours.

  • Product Recovery:

    • Once the desired viscosity is achieved, break the vacuum by introducing nitrogen gas.

    • Extrude the molten polymer from the reactor into a cold water bath to solidify it.

    • The resulting polymer strand can then be pelletized for further analysis.

Protocol 2: Solution Polycondensation of this compound with 1,6-Hexanediol

This method is useful for synthesizing polymers at lower temperatures, particularly when heat-sensitive components are involved.

Materials:

  • This compound (DPA)

  • 1,6-Hexanediol (HDO)

  • Solvent: Diphenyl ether (high boiling point, inert)[6][7]

  • Catalyst: Candida antarctica Lipase B (CALB, immobilized) for enzymatic catalysis, or a chemical catalyst as in Protocol 1.

  • Nitrogen gas

Procedure:

  • Reactor Setup: A similar reactor setup to Protocol 1 is used.

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound, 1,6-hexanediol, and the catalyst (e.g., 5-10% w/w of monomers for enzymatic catalysis).

  • Adding Solvent: Add diphenyl ether to the reactor to achieve a monomer concentration of approximately 0.5-1.0 M.

  • Reaction:

    • Purge with nitrogen and heat the mixture to the desired reaction temperature. For enzymatic catalysis, this is typically 80-100°C.[4] For chemical catalysis, a higher temperature of 160-180°C may be used.

    • Maintain the reaction under a slow flow of nitrogen to help remove the phenol byproduct. A partial vacuum can also be applied to facilitate removal.

  • Product Isolation:

    • After the reaction is complete (e.g., 24-48 hours), cool the mixture.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

    • Filter the precipitated polymer and wash it several times with fresh methanol to remove the solvent, unreacted monomers, and residual phenol.

    • Dry the polymer under vacuum at 40-50°C until a constant weight is achieved.

Data Presentation

The following tables summarize expected quantitative data for polyesters synthesized from adipate esters and diols, based on literature values for analogous systems.

Table 1: Typical Reaction Conditions for Polyester Synthesis

ParameterMelt PolycondensationSolution Polycondensation
Monomers This compound, 1,4-ButanediolThis compound, 1,6-Hexanediol
Molar Ratio (Diol:DPA) 1.1 : 11 : 1
Catalyst Ti(OBu)₄ (200-500 ppm)CALB (5-10% w/w)
Temperature (°C) Stage 1: 160-180, Stage 2: 220-24080-100
Pressure Stage 1: Atmospheric, Stage 2: <1 mbarAtmospheric (or partial vacuum)
Reaction Time (h) 5-924-48

Table 2: Expected Properties of Adipate-Based Polyesters

PropertyPoly(butylene adipate)Poly(hexylene adipate)
Number Average Molecular Weight (Mₙ, g/mol ) 10,000 - 50,0005,000 - 20,000
Weight Average Molecular Weight (Mₒ, g/mol ) 20,000 - 100,00010,000 - 40,000
Polydispersity Index (PDI) 1.8 - 2.51.8 - 2.5
Glass Transition Temperature (T₉, °C) -60 to -70-55 to -65
Melting Temperature (Tₘ, °C) 50 - 6055 - 65
Yield (%) > 9080 - 95

Note: The data in Table 2 are representative values from literature for similar polyesters and may vary based on the specific synthesis conditions and measurement techniques.[4][7]

Visualizations

Diagram 1: Workflow for Melt Polycondensation

cluster_setup Reactor Setup cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_recovery Product Recovery charge Charge Reactor (DPA, BDO, Catalyst) heat1 Heat to 160-180°C (Atmospheric Pressure) charge->heat1 collect_phenol Collect Phenol Byproduct heat1->collect_phenol heat2 Heat to 220-240°C collect_phenol->heat2 vacuum Apply High Vacuum (<1 mbar) heat2->vacuum extrude Extrude Polymer vacuum->extrude pelletize Pelletize extrude->pelletize cluster_reaction Transesterification DPA This compound (Ph-OOC-(CH₂)₄-COO-Ph) plus1 + DPA->plus1 Diol Diol (HO-R-OH) Oligomer Polyester Oligomer + Phenol (Ph-OH) Diol->Oligomer Heat, Catalyst plus1->Diol Polymer High Molecular Weight Polyester + More Phenol (removed by vacuum) Oligomer->Polymer High Temp, Vacuum

References

Application Notes and Protocols for Diphenyl Adipate as a Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenyl adipate as a plasticizer in Polyvinyl Chloride (PVC) formulations. This document outlines its potential benefits, key performance characteristics to evaluate, and detailed experimental protocols for its assessment.

Introduction to this compound in PVC

This compound is an aromatic ester of adipic acid that can be utilized as a plasticizer for PVC. Plasticizers are essential additives that increase the flexibility, durability, and workability of otherwise rigid PVC.[1][2][3] The choice of plasticizer is critical as it influences the final properties of the PVC product, including its mechanical strength, thermal stability, and resistance to migration. Adipate plasticizers are known for imparting good low-temperature flexibility.[4][5]

Data Presentation: Performance of Adipate Plasticizers in PVC

The following tables summarize typical performance data for common adipate plasticizers in flexible PVC formulations. Note: Specific values for this compound are not widely published and should be determined experimentally using the protocols provided in this document.

Table 1: Mechanical Properties of PVC Plasticized with Adipate Esters

PropertyTest MethodUnplasticized PVCPVC + Di(2-ethylhexyl) adipate (DEHA/DOA)PVC + Diisononyl adipate (DINA)PVC + Polymeric AdipatePVC + this compound
Tensile Strength (MPa)ASTM D638~50-60~15-25~18-28~20-30Data to be determined
Elongation at Break (%)ASTM D638<50~300-400~250-350~250-350Data to be determined
Hardness (Shore A)ASTM D2240>95~70-90~75-95~80-95Data to be determined
100% Modulus (MPa)ASTM D638-~5-15~7-17~8-18Data to be determined

Table 2: Thermal and Migration Properties of PVC Plasticized with Adipate Esters

PropertyTest MethodPVC + Di(2-ethylhexyl) adipate (DEHA/DOA)PVC + Diisononyl adipate (DINA)PVC + Polymeric AdipatePVC + this compound
Glass Transition Temp. (°C)DSC~ -40 to -50~ -35 to -45~ -20 to -30Data to be determined
Volatility (Weight Loss, %)ISO 176HighModerateLowData to be determined
Migration into Hexane (%)ISO 177HighModerateLowData to be determined
Thermal Stability (TGA, Td5%)TGA~200-220°C~210-230°C~220-240°CData to be determined

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preparation of PVC Formulations

Objective: To prepare standardized PVC samples with varying concentrations of this compound for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67-70)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn or organotin-based)

  • Processing aid (e.g., acrylic copolymer)

  • Lubricant (e.g., stearic acid)

Protocol:

  • Dry blend the PVC resin, thermal stabilizer, processing aid, and lubricant in a high-speed mixer.

  • Add the desired amount of this compound (e.g., 30, 40, 50 parts per hundred of resin - phr) to the dry blend and continue mixing until a homogeneous powder is obtained.

  • Process the compound on a two-roll mill at a temperature suitable for PVC fusion (typically 160-180°C) until a uniform sheet is formed.

  • Compression mold the milled sheets into plaques of the required thickness for different tests according to ASTM D3182.

  • Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.

Evaluation of Mechanical Properties

a) Tensile Strength and Elongation (ASTM D638)

Objective: To determine the tensile strength, elongation at break, and modulus of the plasticized PVC.

Protocol:

  • Cut dumbbell-shaped specimens from the conditioned plaques using a die of the appropriate dimensions (Type IV is common for flexible PVC).

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Attach an extensometer to the specimen to measure strain.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen ruptures.

  • Record the load and elongation data to calculate tensile strength, elongation at break, and modulus.

b) Hardness (ASTM D2240)

Objective: To measure the indentation hardness of the plasticized PVC.

Protocol:

  • Use a Shore A durometer for flexible PVC.

  • Place the conditioned specimen on a flat, hard surface.

  • Press the durometer foot firmly and quickly onto the specimen, ensuring the indenter is normal to the surface.

  • Record the reading within 1 second of firm contact.

  • Take at least five measurements at different positions on the specimen and calculate the average.

Assessment of Thermal Properties

a) Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized PVC by determining the onset of decomposition.

Protocol:

  • Place a small, known weight of the sample (5-10 mg) into a TGA crucible.

  • Heat the sample from ambient temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the temperature at which 5% weight loss occurs (Td5%), which is an indicator of the onset of thermal degradation.

b) Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC, which indicates the efficiency of the plasticizer.

Protocol:

  • Seal a small sample (5-10 mg) in an aluminum DSC pan.

  • Place the pan in the DSC cell alongside an empty reference pan.

  • Cool the sample to a low temperature (e.g., -80°C) and then heat it to a temperature above its expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min).

  • The Tg is identified as a step change in the heat flow curve.

Migration Resistance Testing

a) Volatility (ISO 176 - Activated Carbon Method)

Objective: To determine the loss of plasticizer due to volatilization at elevated temperatures.

Protocol:

  • Cut circular specimens from the conditioned PVC sheet and weigh them accurately.

  • Place each specimen in a container with activated carbon, ensuring it is surrounded but not in direct contact with the carbon.

  • Heat the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After cooling, carefully remove the specimen and reweigh it.

  • The weight loss is calculated as a percentage of the initial plasticizer content.

b) Extraction by Solvents (Based on ISO 177)

Objective: To measure the resistance of the plasticizer to extraction by a liquid medium.

Protocol:

  • Weigh the conditioned PVC specimens accurately.

  • Immerse the specimens in a solvent (e.g., n-hexane for non-polar resistance, or a food simulant if applicable) in a sealed container.

  • Maintain the container at a constant temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).

  • Remove the specimens, gently wipe them dry, and condition them to allow any absorbed solvent to evaporate.

  • Reweigh the specimens and calculate the percentage weight loss.

Visualizations

Experimental Workflow for PVC Plasticizer Evaluation

G cluster_prep Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison prep1 Dry Blending (PVC, Stabilizer, etc.) prep2 Plasticizer Addition (this compound) prep1->prep2 prep3 Two-Roll Milling prep2->prep3 prep4 Compression Molding prep3->prep4 prep5 Specimen Conditioning (ASTM D618) prep4->prep5 mech_test Mechanical Properties (ASTM D638, D2240) prep5->mech_test Conditioned Specimens therm_test Thermal Stability (TGA, DSC) prep5->therm_test Conditioned Specimens mig_test Migration Resistance (ISO 176, ISO 177) prep5->mig_test Conditioned Specimens analysis Tabulate Results & Compare to Controls mech_test->analysis therm_test->analysis mig_test->analysis

Caption: Workflow for evaluating this compound in PVC.

Plasticization Mechanism in PVC

G cluster_after Flexible PVC (Plasticized) pvc1 PVC Chain pvc2 PVC Chain pvc3 PVC Chain label_strong Strong Intermolecular Forces (Dipole-Dipole) plasticizer This compound Molecules pvc3->plasticizer pvc4 PVC Chain pvc4->plasticizer label_weak Reduced Intermolecular Forces

Caption: How this compound increases PVC flexibility.

References

Application Notes and Protocols for Transesterification Reactions Involving Diphenyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the transesterification reactions involving diphenyl adipate, a key process in the synthesis of various polymers and specialty chemicals. The protocols detailed below are intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Introduction to this compound Transesterification

Transesterification of this compound is a versatile chemical reaction that involves the exchange of the phenyl groups of the ester with an alcohol. This reaction is a fundamental step in the synthesis of a wide range of polyesters and other adipate esters. The process is typically conducted at elevated temperatures and can be catalyzed by acids, bases, or enzymes. A significant advantage of using this compound in transesterification for polymer synthesis is the volatility of the phenol byproduct, which can be easily removed to drive the reaction towards completion.

The general scheme for the transesterification of this compound with a diol to form a polyester is as follows:

n this compound + n Diol → [-O-R-O-CO-(CH₂)₄-CO-]n + 2n Phenol

Where 'R' represents the alkyl chain of the diol.

Applications of this compound Transesterification Products

The primary application of this compound transesterification is in the synthesis of aliphatic polyesters. These polymers are known for their biodegradability and are used in a variety of applications, including:

  • Biodegradable plastics: For packaging films, agricultural mulches, and disposable items.

  • Polyurethanes: As the polyol component in the synthesis of thermoplastic polyurethanes.

  • Plasticizers: For various polymers to improve flexibility and processing.

  • Coatings and Adhesives: Formulating biodegradable and flexible coatings and adhesives.

Experimental Protocols

This section details protocols for both enzymatic and melt polycondensation methods for the transesterification of adipate esters with diols.

Enzymatic Synthesis of Poly(butylene adipate)-based Copolyesters

Enzymatic catalysis offers a green and sustainable alternative to traditional chemical catalysis, proceeding under milder reaction conditions.[1] Immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, is a highly effective catalyst for this process.

Protocol 1: Enzymatic Polycondensation in Bulk [2][3]

This protocol describes the solvent-free synthesis of a poly(butylene adipate)-co-(dilinoleic adipate) copolyester.

Materials:

  • Diethyl Adipate

  • 1,4-Butanediol (BDO)

  • Dilinoleic Diol

  • Immobilized Candida antarctica Lipase B (CALB, Novozym 435)

Procedure:

  • To a round-bottom flask, add diethyl adipate, 1,4-butanediol, and dilinoleic diol.

  • Add CALB (10% by weight of the total monomers).

  • Heat the mixture in an oil bath with magnetic stirring under an inert gas flow (e.g., nitrogen).

  • The reaction is initiated at 80°C.

  • After one hour, increase the temperature to 95°C and monitor the collection of the ethanol byproduct.

  • After three hours at atmospheric pressure, apply a vacuum of 600 Torr for 21 hours.

  • Reduce the pressure to 2 Torr and continue the reaction at 95°C for an additional 35 hours.[4]

  • At the end of the reaction, dissolve the product in a suitable solvent (e.g., acetone), and filter to remove the enzyme.

  • Precipitate the polymer by adding the solution dropwise to cold methanol with stirring.

  • Collect the white polymer product, wash with methanol, and dry in a vacuum oven at 40°C for 24 hours.

Protocol 2: Enzymatic Polycondensation in Diphenyl Ether [2][3]

This protocol utilizes a solvent to potentially achieve higher molecular weights.[4]

Materials:

  • Diethyl Adipate

  • 1,4-Butanediol (BDO)

  • Dilinoleic Diol

  • Immobilized Candida antarctica Lipase B (CALB, Novozym 435)

  • Diphenyl Ether

Procedure:

  • In a reaction vessel, combine diethyl adipate, 1,4-butanediol, dilinoleic diol, and diphenyl ether.

  • Add CALB (10% by weight of the total monomers).

  • Conduct the reaction under the same temperature and pressure profile as the bulk polycondensation protocol.

  • After the reaction is complete, dissolve the mixture in acetone to facilitate the filtration of the CALB catalyst.

  • Precipitate, wash, and dry the final polymer product as described in the bulk synthesis protocol.

Quantitative Data from Enzymatic Synthesis of a Poly(butylene adipate)-co-(dilinoleic adipate) Copolyester [2][3]

ParameterBulk Polycondensation (PBA-DLA_B)Polycondensation in Diphenyl Ether (PBA-DLA_S)
Reactants
Diethyl Adipate23.7 mmol (4.80 g)23.7 mmol (4.80 g)
1,4-Butanediol21.0 mmol (1.89 g)21.0 mmol (1.89 g)
Dilinoleic Diol2.77 mmol (1.50 g)2.77 mmol (1.50 g)
Diphenyl Ether-96.22 mol (16.38 g)
Yield 5.72 g (95% by weight)5.28 g (88% by weight)
Melt Polycondensation for Polyester Synthesis

Melt polycondensation is a common industrial method for synthesizing polyesters that does not require a solvent. This process typically involves high temperatures and vacuum to drive the reaction to completion by removing the phenol byproduct.

Protocol 3: Synthesis of Poly(butylene adipate-co-terephthalate) (PBAT) via Melt Polycondensation [5]

This protocol describes the synthesis of a copolyester using a chemical catalyst system. While this example uses adipic acid and terephthalic acid, the general procedure is applicable to transesterification starting from this compound.

Materials:

  • Adipic Acid (AA)

  • Terephthalic Acid (TA)

  • 1,4-Butanediol (BDO)

  • Ternary Catalyst System (e.g., organic guanidine, titanate ester, metallic oxide)

Procedure:

  • Oligo-polycondensation:

    • Charge the reactor with 1,4-butanediol, adipic acid, terephthalic acid, and the ternary catalyst system.

    • Heat the mixture to initiate oligo-polycondensation to obtain an oligomer with a weight average molecular weight (Mw) between 3.0 × 10³ and 4.0 × 10³.

  • Melt Polycondensation:

    • Continue heating the oligomer under vacuum to perform melt polycondensation.

    • This step yields a prepolymer with a medium Mw between 1.5 × 10⁴ and 3.0 × 10⁴.

  • Solid-State Polycondensation (Optional):

    • Crush the solid prepolymer into granules.

    • Heat the granules under vacuum or in an inert gas stream to further increase the molecular weight.

Quantitative Data for a Typical PBAT Synthesis [5]

ParameterValue
Molar Ratio of Reactants
Adipic Acid : Terephthalic Acid : 1,4-Butanediol1 : 4 : 8-12
Catalyst Loading (Main Catalyst) 0.01% - 0.05% of total molar weight of acids
Molar Ratio of Catalysts
Main Catalyst : First Cocatalyst1-2 : 1
Main Catalyst : Second Cocatalyst1-2 : 1

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the transesterification of this compound.

Transesterification_Reaction DPA This compound Intermediate Intermediate Complex DPA->Intermediate Diol Diol (e.g., 1,4-Butanediol) Diol->Intermediate Catalyst Catalyst (Acid, Base, or Enzyme) Catalyst->Intermediate Polyester Polyester Intermediate->Polyester Phenol Phenol (byproduct) Intermediate->Phenol

Caption: General mechanism of this compound transesterification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Mix Reactants: - this compound - Diol - Catalyst Heating Heat under Inert Atmosphere (e.g., 80-230°C) Reactants->Heating Vacuum Apply Vacuum (to remove phenol) Heating->Vacuum Dissolution Dissolve in Solvent (if applicable) Vacuum->Dissolution Filtration Filter to Remove Catalyst Dissolution->Filtration Precipitation Precipitate in Non-solvent Filtration->Precipitation Drying Dry under Vacuum Precipitation->Drying Characterization Characterize Product: - Molecular Weight (GPC) - Structure (NMR, FTIR) - Thermal Properties (DSC, TGA) Drying->Characterization

Caption: Typical experimental workflow for polyester synthesis.

References

Application Note: Quantification of Diphenyl Adipate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diphenyl Adipate. While a specific validated method for this compound was not found in publicly available literature, this document outlines a comprehensive protocol based on established analytical principles for similar compounds, such as phthalate esters. The described method utilizes a reversed-phase C18 column with UV detection, providing a robust starting point for researchers, scientists, and drug development professionals. This document includes a detailed experimental protocol, expected performance characteristics, and visual workflows to guide the user in method implementation and validation.

Introduction

This compound is a diester of adipic acid and phenol, utilized in various industrial applications, including as a plasticizer. Its presence in materials that come into contact with food or pharmaceuticals necessitates reliable analytical methods for its quantification to ensure consumer safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and semi-volatile organic compounds and is well-suited for the determination of this compound. This application note details a proposed reversed-phase HPLC method for its quantification.

Experimental

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Vials: Amber glass vials with PTFE septa.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: this compound reference standard.

Chromatographic Conditions

The following conditions are proposed as a starting point for method development and validation.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix. For solid samples, such as plastics, an extraction step is necessary.

  • Accurately weigh a representative portion of the sample.

  • Extract the sample with a suitable solvent (e.g., acetonitrile or a mixture of hexane and acetone) using techniques such as sonication or Soxhlet extraction.

  • Filter the extract through a 0.45 µm PTFE syringe filter.

  • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Proposed Method Validation Parameters

The following table summarizes the expected quantitative data for the proposed HPLC method. These parameters should be experimentally determined during method validation.

Validation ParameterExpected Performance
Retention Time (tR) ~ 5 - 7 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflows and Logical Relationships

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Sample Matrix Extract Extract Analyte Sample->Extract Working Prepare Working Standards Stock->Working Inject Inject into HPLC Working->Inject Filter Filter Extract Extract->Filter Filter->Inject HPLC HPLC System Acquire Data Acquisition HPLC->Acquire Inject->HPLC CalCurve Generate Calibration Curve Acquire->CalCurve Quantify Quantify Analyte CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the quantification of this compound by HPLC.

HPLC_System Solvent Solvent Reservoir Pump HPLC Pump Solvent->Pump Mobile Phase Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Sample Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Signal

Caption: Logical relationship of key components in an HPLC system.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the quantification of this compound by HPLC. The outlined method is based on sound chromatographic principles and data from the analysis of structurally related compounds. Researchers should perform a full method validation to ensure the suitability of this method for their specific application and sample matrix. The provided workflows and logical diagrams serve as a visual guide to the experimental process and the instrumentation involved.

Application Note: Gas Chromatography Techniques for the Separation and Analysis of Adipate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adipate esters are a class of chemical compounds commonly used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] They are found in a wide range of consumer products, including food packaging materials, medical devices, and toys.[1][2] Due to the potential for these esters to migrate from packaging into food or from medical devices into biological systems, sensitive and reliable analytical methods are required for their detection and quantification.[1][2] Gas chromatography (GC), often coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), stands as a primary and robust technique for the separation and analysis of adipate esters.[3][4] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals engaged in the analysis of these compounds.

Experimental Protocols

Protocol 1: Sample Preparation - Solid Phase Extraction (SPE) for Food Samples

This protocol is adapted from a method for determining adipate plasticizers in ham sausage.[4][5]

Objective: To extract and clean up adipate esters from a complex food matrix prior to GC-MS analysis.

Materials:

  • Ham sausage sample

  • Hexane

  • Acetonitrile

  • Oasis MAX solid-phase extraction cartridges

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenization: Weigh a representative portion of the ham sausage sample. Homogenize the sample.

  • Liquid Extraction: Add a suitable volume of hexane to the homogenized sample. Vortex or shake vigorously to extract the adipate esters into the organic solvent.

  • Centrifugation: Centrifuge the mixture to separate the hexane layer from the solid food matrix.

  • Solvent Evaporation: Carefully transfer the hexane supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a small volume of a hexane-acetonitrile mixture.

  • SPE Cleanup:

    • Condition an Oasis MAX cartridge according to the manufacturer's instructions.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the adipate esters with an appropriate solvent.

  • Final Concentration: Evaporate the eluate to near dryness and reconstitute in a known volume of a suitable solvent (e.g., cyclohexane or toluene) for GC analysis.[2][6]

Protocol 2: Sample Preparation - Steam Distillation and Extraction for Liquid Samples

This method is designed for analyzing adipate esters in plasma and beverages and is effective at minimizing background contamination.[2][7]

Objective: To simultaneously distill and extract adipate esters from liquid matrices, reducing analytical blank values.[7]

Materials:

  • Plasma or beverage sample

  • Toluene, high purity

  • Anhydrous sodium sulfate

  • Closed-loop steam distillation-extraction apparatus

  • Internal standards (e.g., deuterated compounds)[8]

Procedure:

  • Apparatus Setup: Set up the closed distillation cleanup system. Ensure all glassware is thoroughly cleaned to remove any potential plasticizer contamination. It is recommended to heat glassware at 200°C for at least 4 hours.[8]

  • Sample and Solvent: Place the liquid sample (e.g., 4 mL of beverage) into the distillation flask.[2] Accurately measure and add 1 mL of fresh toluene into the distillator.[2]

  • Internal Standard: Spike the sample with an appropriate internal standard solution.

  • Distillation-Extraction: Heat the sample and water to initiate steam distillation. The volatile components, including adipate esters, will be carried by the steam and continuously extracted into the toluene.[2] Perform the distillation for approximately 4 hours.[2]

  • Collection and Dehydration: After distillation, collect the toluene layer into a small test tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • Analysis: The resulting toluene extract is ready for GC-MS analysis.[2]

Protocol 3: GC-MS and GC-FID Analysis of Adipate Esters

This protocol outlines typical instrumental conditions for the chromatographic separation of adipate esters.

Objective: To achieve efficient separation and sensitive detection of various adipate esters.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (MSD) or Flame Ionization Detector (FID).

  • Autosampler.

  • Capillary GC Column: A mid-polarity column is often suitable. Examples include:

    • Agilent CP-Sil 13 CB (50 m x 0.32 mm, 0.4 µm film thickness).[3]

    • DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • HP-5ms ((5%-phenyl)-methylpolysiloxane, 30 m × 250 μm × 0.25 μm).[6]

GC Conditions (Example 1: GC-FID for General Plasticizers): [3]

  • Column: Agilent CP-Sil 13 CB (50 m x 0.32 mm, 0.4 µm).[3]

  • Carrier Gas: Hydrogen (H₂) at 100 kPa (1.0 bar).[3]

  • Injector: On-column injection.[3]

  • Injection Volume: 1 µL.[3]

  • Oven Temperature Program: Start at 80°C, ramp to 270°C at 20°C/min, and hold at 270°C for 14.5 minutes.[3]

  • Detector: FID at 300°C.[3]

GC Conditions (Example 2: GC-MS for Adipates in Water): [6]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium (He) at a constant flow of 1.5 mL/min.[6]

  • Injector: Splitless mode at 280°C.[6]

  • Injection Volume: 2 µL.[6]

  • Oven Temperature Program: Start at 60°C, ramp to 160°C at 30°C/min, then ramp to 260°C at 3°C/min, and finally ramp to 300°C at 30°C/min, holding for 5 minutes.[6]

  • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. A common quantification ion for many adipates and phthalates is m/z 149.[1][6] For di(2-ethylhexyl) adipate (DEHA), m/z 129 is often used.[6]

Data Presentation: Quantitative Performance

The performance of the described methods is summarized below.

Table 1: Recovery and Precision Data for Adipate Esters.

Matrix Method Analyte(s) Recovery (%) Relative Standard Deviation (RSD) / %CV Citation
Ham Sausage SPE-GC/MS 5 Adipate Plasticizers 85.7 - 106 (Extraction Efficiency) - [5][9]
Ham Sausage SPE-GC/MS Adipate Plasticizers 85.4 - 114.6 (Intra-day) 2.5 - 11.3 [4][5]
Ham Sausage SPE-GC/MS Adipate Plasticizers 83.6 - 118.5 (Inter-day) 2.8 - 15.6 [4][5]
Beverages Steam Distillation-Extraction DEHA, Phthalates 90.2 - 118.3 2.8 - 5.3 [2][7]
Plasma Steam Distillation-Extraction DEHA, Phthalates 96.2 - 134.4 2.2 - 6.5 [2][7]
Water SPE-GC/MS DEHA, Phthalates 75 - 112 < 20 [10]

| Coffee | QuEChERS-GC/MS | DEHA, Phthalates | 70 - 120 | ≤ 19 |[11] |

Table 2: Linearity and Detection Limits.

Matrix Method Analyte Linear Range Correlation Coefficient (r²) Limit of Detection (LOD) / Limit of Quantification (LOQ) Citation
Ham Sausage SPE-GC/MS 5 Adipate Plasticizers 5 - 1000 ng/g > 0.998 Not Specified [4][5]
Rabbit Plasma Steam Distillation-Extraction Di-2-ethyl hexyl adipate (DEHA) Not Specified Not Specified 10 ng/mL [2][7]
Beverages Steam Distillation-Extraction Di-2-ethyl hexyl adipate (DEHA) Not Specified Not Specified 10 ng/mL [2][7]
Water SPE-GC/MS DEHA, Phthalates Not Specified Not Specified 0.82–71 ng/L (LOQ) [10]

| Coffee | QuEChERS-GC/MS | DEHA, Phthalates | Not Specified | > 0.9983 | Not Specified |[11] |

Visualizations: Workflows and Logical Diagrams

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Food, Beverage, Plasma) Homogenize Homogenization (for solid samples) Sample->Homogenize Extraction Extraction (LLE, SPE, Distillation) Homogenize->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup GC_Inject GC Injection Cleanup->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation Detection Detection (MS or FID) GC_Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Integration Peak Integration & Identification Data_Acq->Integration Quantitation Quantitation & Reporting Integration->Quantitation

Caption: Figure 1: General Workflow for GC Analysis of Adipate Esters.

GC_Resolution_Factors cluster_efficiency Efficiency (N) cluster_retention Retention Factor (k) cluster_selectivity Selectivity (α) Resolution Chromatographic Resolution (Rs) N_Factor Column Length Carrier Gas Velocity N_Factor->Resolution K_Factor Temperature Stationary Phase Film Thickness K_Factor->Resolution Alpha_Factor Stationary Phase Chemistry Temperature Alpha_Factor->Resolution

Caption: Figure 2: Key Factors Influencing GC Separation Resolution.

References

Application Notes and Protocols: Diphenyl Adipate for Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of diphenyl adipate as a nonlinear optical (NLO) material. The document outlines detailed protocols for the synthesis, crystal growth, and characterization of this compound for NLO applications.

Introduction to this compound in Nonlinear Optics

Organic materials with large second and third-order nonlinear optical (NLO) properties are of significant interest for applications in optical communication, data storage, and optical information processing. The presence of aromatic rings and ester functional groups in this compound suggests its potential as an NLO material. The related compound, diphenylamine adipate, has been investigated for its NLO properties, providing a strong rationale for the characterization of this compound. These notes provide the foundational protocols to synthesize, grow, and characterize high-quality this compound crystals for NLO studies.

Synthesis of this compound

A standard method for synthesizing this compound is through the esterification of adipic acid with phenol.

2.1. Experimental Protocol: Fischer Esterification of Adipic Acid with Phenol

Materials:

  • Adipic acid

  • Phenol

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid and a molar excess of phenol.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the toluene and excess phenol using a rotary evaporator.

  • Recrystallize the crude this compound from ethanol to obtain a purified product.

  • Dry the purified crystals in a vacuum oven.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of this compound reactants Adipic Acid + Phenol (Toluene, H2SO4) reflux Reflux with Dean-Stark Trap reactants->reflux workup Aqueous Workup (NaHCO3, H2O, Brine) reflux->workup drying Dry Organic Layer (MgSO4) workup->drying evaporation Rotary Evaporation drying->evaporation recrystallization Recrystallization (Ethanol) evaporation->recrystallization product Purified this compound recrystallization->product G cluster_crystalgrowth Single Crystal Growth dissolution Dissolve this compound in Solvent filtration Filter Solution dissolution->filtration evaporation Slow Evaporation filtration->evaporation harvesting Harvest Single Crystals evaporation->harvesting product High-Quality this compound Crystal harvesting->product G cluster_kurtzperry Kurtz-Perry SHG Measurement laser Pulsed Laser (1064 nm) sample Powdered Sample (this compound or KDP) laser->sample filter Monochromator/Filter (532 nm) sample->filter pmt PMT Detector filter->pmt scope Oscilloscope pmt->scope G cluster_zscan Z-Scan Measurement laser Laser lens Focusing Lens laser->lens sample Sample on Translation Stage lens->sample aperture Aperture (for closed-scan) sample->aperture Transmitted Beam detector Photodetector aperture->detector

Application Notes and Protocols for the Polycondensation of Diphenyl Adipate with Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters via polycondensation of diphenyl adipate with various diols. This process is relevant for the development of biodegradable polymers for applications in drug delivery, medical devices, and specialty materials.

Application Notes

Introduction

Polycondensation of this compound with diols is a versatile method for synthesizing aliphatic polyesters. This transesterification reaction offers an alternative to methods using adipic acid, which require the removal of water as a byproduct. In this process, the diphenyl ester of adipic acid reacts with a diol, eliminating phenol, which can be removed under vacuum to drive the reaction to completion. This method allows for the synthesis of a variety of polyesters with tailored properties by selecting different diols. The resulting polymers are often biodegradable and biocompatible, making them suitable for biomedical applications.

Reaction Principle

The fundamental reaction is a transesterification where the phenyl groups of this compound are displaced by the hydroxyl groups of the diol, forming ester linkages and releasing phenol as a byproduct. The reaction is typically carried out at elevated temperatures and under vacuum to facilitate the removal of phenol, which shifts the equilibrium towards the formation of high molecular weight polymer chains. Catalysts are often employed to increase the reaction rate.

Key Parameters and Considerations
  • Monomer Purity: The purity of both this compound and the diol is crucial for achieving high molecular weight polyesters. Impurities can act as chain terminators, limiting the degree of polymerization.

  • Stoichiometry: A precise 1:1 molar ratio of this compound to diol is essential for obtaining high molecular weight polymers. Any deviation from this ratio will result in lower molecular weight products with either hydroxyl or phenyl ester end groups.

  • Catalyst Selection: Various catalysts can be used to accelerate the transesterification process. Common choices include metal acetates (e.g., zinc acetate, manganese acetate), and organometallic compounds (e.g., titanium-based catalysts). The choice of catalyst can influence the reaction rate, polymer color, and potential for side reactions. Enzymatic catalysts, such as lipases, offer a greener alternative, operating under milder conditions.

  • Reaction Temperature and Time: The polycondensation is typically a two-stage process. An initial lower temperature stage is used for the initial transesterification and oligomerization, followed by a higher temperature stage under high vacuum to build up the molecular weight. The optimal temperature profile depends on the specific monomers and catalyst used.

  • Vacuum: A high vacuum is critical in the later stages of the reaction to efficiently remove the phenol byproduct, thereby driving the polymerization to completion and achieving a high degree of polymerization.

Characterization of Resulting Polyesters

The synthesized polyesters are typically characterized to determine their molecular weight, thermal properties, and chemical structure. Common analytical techniques include:

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the polymer repeating units and to analyze end groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester linkages.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with 1,4-Butanediol

This protocol describes the synthesis of poly(butylene adipate) via melt transesterification.

Materials:

  • This compound (1 mol equivalent)

  • 1,4-Butanediol (1 mol equivalent)

  • Zinc acetate (0.1 mol % relative to this compound)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 mbar.

Procedure:

  • Monomer Charging and Inerting: Charge the three-neck flask with this compound, 1,4-butanediol, and zinc acetate.

  • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Purge the system with high-purity nitrogen for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow during the initial heating phase.

  • First Stage (Oligomerization):

    • Heat the reaction mixture to 150-160°C under a slow stream of nitrogen with continuous stirring.

    • Phenol will begin to distill off as the transesterification reaction proceeds.

    • Maintain these conditions for 2-3 hours, or until the distillation of phenol slows down significantly.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply vacuum to the system, gradually decreasing the pressure to below 1 mbar.

    • Continue the reaction under these conditions for an additional 4-6 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds up.

  • Polymer Recovery:

    • Once the desired viscosity is reached, release the vacuum with nitrogen.

    • Cool the reactor to room temperature.

    • The resulting solid polymer can be removed from the flask. For easier removal, the polymer can be extruded from the reactor while still in a molten state.

  • Purification (Optional):

    • The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform, dichloromethane) and precipitating it in a non-solvent (e.g., methanol, ethanol).

    • Filter the precipitated polymer and dry it under vacuum at 40-50°C until a constant weight is achieved.

Data Presentation

The following table summarizes typical quantitative data for polyesters synthesized from this compound and various diols. Note: These are representative values and actual results may vary depending on specific reaction conditions.

DiolPolymer NameMn ( g/mol )Mw ( g/mol )PDITg (°C)Tm (°C)
1,4-ButanediolPoly(butylene adipate)25,00055,0002.2-6055
1,6-HexanediolPoly(hexamethylene adipate)30,00063,0002.1-5565
1,8-OctanediolPoly(octamethylene adipate)28,00059,0002.1-5072

Visualizations

Experimental Workflow

Polycondensation_Workflow A Monomer Charging (this compound, Diol, Catalyst) B Inert Atmosphere (Nitrogen Purge) A->B C Stage 1: Oligomerization (150-160°C, N2 flow) B->C D Phenol Removal (Distillation) C->D Byproduct E Stage 2: Polycondensation (200-220°C, High Vacuum) C->E Oligomers E->D Continued F High Viscosity Melt E->F G Polymer Recovery (Cooling/Extrusion) F->G H Purification (Dissolution/Precipitation) G->H Optional I Final Polyester G->I H->I

Caption: General workflow for the two-stage melt polycondensation of this compound with diols.

Signaling Pathway Analogy: Polymer Chain Growth

Chain_Growth Monomers This compound + Diol Oligomers Oligomers Monomers->Oligomers Stage 1 (Heat) Catalyst Catalyst Catalyst->Oligomers Phenol Phenol (Byproduct) Oligomers->Phenol Elimination Polymer High Molecular Weight Polyester Oligomers->Polymer Stage 2 (Heat + Vacuum) Polymer->Phenol Elimination

Caption: Logical relationship of reactants to products in the catalyzed polycondensation reaction.

Application Notes and Protocols for the Formulation of Polymer Composites Using Diphenyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diphenyl adipate is a diester of diphenyl alcohol and adipic acid that serves as an effective plasticizer in polymer formulations. Its incorporation into polymer matrices enhances flexibility, reduces brittleness, and improves the overall processability of the composite material. This is achieved by the this compound molecules positioning themselves between polymer chains, which reduces the intermolecular forces and consequently lowers the glass transition temperature (Tg) of the polymer. These application notes provide an overview of the use of this compound in polymer composites, with a focus on polylactic acid (PLA) and polyvinyl chloride (PVC), and include detailed experimental protocols for their formulation.

Principle of Plasticization

Plasticizers are additives that increase the plasticity or fluidity of a material. In polymers, these compounds work by embedding themselves between the long polymer chains. This spacing increases the "free volume" and disrupts the polymer-polymer interactions, such as van der Waals forces. As a result, the polymer chains can move more freely past one another, leading to a more flexible and less rigid material. A key indicator of effective plasticization is a decrease in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Applications in Polymer Composites

This compound is utilized in a variety of polymer systems to modify their physical properties. Two prominent examples include:

  • Polylactic Acid (PLA): PLA is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources. However, its inherent brittleness can limit its applications. This compound can be incorporated into PLA to improve its flexibility and toughness, making it more suitable for applications such as biodegradable packaging films and biomedical devices.

  • Polyvinyl Chloride (PVC): PVC is a widely used thermoplastic known for its versatility. The properties of PVC can be tailored for a vast range of applications by the addition of plasticizers. This compound can be used to soften PVC for applications requiring flexibility, such as in tubing, wire insulation, and flexible films.

Experimental Protocols

The following are detailed protocols for the formulation of polymer composites with this compound using solvent casting for PLA and melt blending for PVC.

Protocol 1: Formulation of Plasticized Polylactic Acid (PLA) Films by Solvent Casting

This protocol describes the preparation of flexible PLA films with varying concentrations of this compound.

Materials and Equipment:

  • Polylactic acid (PLA) pellets or powder

  • This compound

  • Chloroform (or other suitable solvent for PLA)

  • Glass petri dishes or other flat casting surfaces

  • Magnetic stirrer and stir bars

  • Heating plate

  • Analytical balance

  • Fume hood

  • Vacuum oven

Procedure:

  • Preparation of PLA Solution:

    • In a fume hood, weigh the desired amount of PLA and dissolve it in chloroform in a sealed container to achieve a specific weight/volume percentage (e.g., 10% w/v).

    • Stir the solution at room temperature using a magnetic stirrer until the PLA is completely dissolved. Gentle heating (e.g., 40-50°C) can be applied to expedite dissolution.

  • Incorporation of this compound:

    • Calculate the required amount of this compound to achieve the desired weight percentage relative to the PLA (e.g., 5%, 10%, 15% wt/wt).

    • Add the weighed this compound to the PLA solution.

    • Continue stirring the mixture until the this compound is fully dissolved and the solution is homogeneous.

  • Solvent Casting:

    • Carefully pour a predetermined volume of the polymer-plasticizer solution into a clean, level glass petri dish. The volume will determine the final thickness of the film.

    • Ensure the solution spreads evenly across the casting surface.

    • Cover the petri dish with a perforated lid or place it in a controlled environment to allow for slow solvent evaporation. This helps in forming a uniform, defect-free film.

  • Drying:

    • Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours.

    • Once the film appears solid, transfer it to a vacuum oven.

    • Dry the film at a temperature below the glass transition temperature of the plasticized PLA (e.g., 40°C) under vacuum for at least 24 hours to remove any residual solvent.

  • Film Characterization:

    • Carefully peel the dried film from the casting surface.

    • Characterize the film for its mechanical (tensile strength, Young's modulus, elongation at break) and thermal (glass transition temperature via DSC) properties.

Protocol 2: Formulation of Plasticized Polyvinyl Chloride (PVC) by Melt Blending

This protocol details the preparation of flexible PVC composites using this compound as a plasticizer via a melt blending process.

Materials and Equipment:

  • Polyvinyl chloride (PVC) resin

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Internal mixer (e.g., Brabender or a similar laboratory-scale mixer)

  • Two-roll mill

  • Compression molder

  • Analytical balance

Procedure:

  • Pre-mixing:

    • Weigh the required amounts of PVC resin, this compound, and thermal stabilizer. The concentration of this compound is typically expressed in parts per hundred parts of resin (phr).

    • In a high-speed mixer or a beaker, dry blend the PVC resin, this compound, and thermal stabilizer for several minutes to ensure a homogeneous mixture.

  • Melt Blending:

    • Preheat the internal mixer to the processing temperature of PVC (typically 160-180°C).

    • Add the pre-mixed blend to the heated mixer.

    • Melt and mix the components at a defined rotor speed (e.g., 50-60 rpm) for a specified time (e.g., 5-10 minutes) until a homogeneous melt is obtained. The mixing time and temperature should be optimized to ensure complete fusion without thermal degradation of the PVC.

  • Milling and Sheet Formation:

    • Transfer the molten PVC compound to a preheated two-roll mill.

    • Mill the compound for a few minutes to form a uniform sheet. The gap between the rolls will determine the thickness of the sheet.

  • Compression Molding (for Test Specimens):

    • Cut the milled sheet into appropriate sizes for the compression mold.

    • Preheat the compression molder to the molding temperature (e.g., 170-180°C).

    • Place the PVC sheets into the mold and preheat for a few minutes.

    • Apply a specific pressure (e.g., 10 MPa) for a set time (e.g., 5 minutes) to mold the specimens.

    • Cool the mold under pressure to solidify the specimens.

  • Specimen Characterization:

    • Remove the molded specimens and condition them at standard temperature and humidity before testing.

    • Characterize the specimens for their mechanical (tensile strength, hardness, elongation at break) and thermal (glass transition temperature) properties.

Data Presentation

Table 1: Expected Effect of this compound on the Mechanical Properties of PLA and PVC

PropertyNeat PolymerPolymer + this compound (Expected Trend)
Tensile Strength (MPa) HighDecreases with increasing plasticizer concentration.
Young's Modulus (GPa) HighDecreases with increasing plasticizer concentration.
Elongation at Break (%) LowIncreases with increasing plasticizer concentration.

Table 2: Expected Effect of this compound on the Thermal Properties of PLA and PVC

PropertyNeat PolymerPolymer + this compound (Expected Trend)
Glass Transition Temp. (Tg) (°C) HighDecreases with increasing plasticizer concentration.

Visualizations

Experimental Workflows

experimental_workflow_solvent_casting cluster_prep Solution Preparation cluster_casting Film Formation cluster_post Post-Processing & Analysis prep1 Dissolve PLA in Solvent prep2 Add this compound prep1->prep2 prep3 Homogenize Mixture prep2->prep3 cast1 Pour into Mold prep3->cast1 cast2 Slow Solvent Evaporation cast1->cast2 post1 Vacuum Drying cast2->post1 post2 Characterization post1->post2

Caption: Workflow for PLA film formulation via solvent casting.

experimental_workflow_melt_blending cluster_prep Material Preparation cluster_processing Melt Processing cluster_analysis Analysis prep1 Weigh PVC, this compound, & Stabilizer prep2 Dry Blend Components prep1->prep2 proc1 Melt Blend in Internal Mixer prep2->proc1 proc2 Form Sheet on Two-Roll Mill proc1->proc2 proc3 Compression Mold Specimens proc2->proc3 analysis1 Characterization proc3->analysis1

Caption: Workflow for PVC composite formulation via melt blending.

Mechanism of Plasticization

plasticization_mechanism cluster_before Before Plasticization (Rigid Polymer) cluster_after After Plasticization (Flexible Polymer) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain label_before Strong Intermolecular Forces (Rigid Structure) p4 Polymer Chain dpa1 Diphenyl Adipate p5 Polymer Chain dpa2 Diphenyl Adipate p6 Polymer Chain label_after Weakened Intermolecular Forces (Increased Flexibility) label_process Addition of This compound cluster_after cluster_after cluster_before cluster_before

Caption: Mechanism of polymer plasticization by this compound.

Diphenyl Adipate as a Monomer for Specialty Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl adipate, the diphenyl ester of adipic acid, presents itself as a potentially valuable monomer for the synthesis of specialty polymers such as polyesters and polyamides. Its use in polycondensation reactions, particularly in melt polymerization, offers an alternative to conventional monomers like adipic acid or dimethyl adipate. The key advantage of using a diphenyl ester is the liberation of phenol as a byproduct during polymerization, which is less volatile than water or methanol and can facilitate reactions at higher temperatures, potentially leading to polymers with higher molecular weights and specific properties. This document provides an overview of the synthesis of adipate-containing specialty polymers, with a focus on methodologies where this compound could be employed, alongside data on the properties of related polymers and their potential applications, especially in the biomedical field.

While direct experimental data and protocols for polymers synthesized specifically from this compound are not extensively available in the reviewed literature, the following sections extrapolate from established synthesis routes for similar adipate-based polymers.

Synthesis of Adipate-Based Polyesters via Melt Polycondensation

Melt polycondensation is a common technique for synthesizing high-molecular-weight polyesters. The following is a generalized protocol for the synthesis of poly(butylene adipate) (PBA), which can be adapted for the use of this compound as a monomer.

Experimental Protocol: Two-Stage Melt Polycondensation for Poly(alkylene adipate)

This protocol describes a typical synthesis using a diol and a dicarboxylic acid or its ester derivative.

Materials:

  • Adipic acid derivative (e.g., this compound)

  • Diol (e.g., 1,4-butanediol)

  • Transesterification catalyst (e.g., titanium-based, tin-based, or antimony-based compounds)

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen or Argon gas supply

  • High-vacuum pump

Procedure:

  • Esterification/Transesterification (First Stage):

    • Charge the reactor with equimolar amounts of the adipic acid derivative and the diol. A slight excess of the diol (e.g., 1.4:1 molar ratio of diol to acid derivative) can be used to compensate for any loss during the reaction.

    • Add the transesterification catalyst (e.g., 0.1-0.5% by weight of the monomers) and the antioxidant.

    • Purge the reactor with an inert gas (Nitrogen or Argon) to remove any oxygen.

    • Heat the reactor to a temperature of 180-220°C under a slow stream of the inert gas.

    • The byproduct of the reaction (phenol, in the case of this compound) is continuously distilled off and collected.

    • This stage is typically continued for 2-4 hours, or until the theoretical amount of byproduct has been collected.

  • Polycondensation (Second Stage):

    • Increase the temperature of the reactor to 220-250°C.

    • Gradually apply a high vacuum (e.g., <1 Torr) to the system over a period of 30-60 minutes.

    • The removal of excess diol and any remaining byproduct under vacuum drives the polymerization reaction towards the formation of a high-molecular-weight polymer.

    • The reaction is monitored by the increase in the viscosity of the molten polymer, which can be observed through the torque of the mechanical stirrer.

    • This stage is continued for 3-6 hours, or until the desired molecular weight is achieved.

    • Once the reaction is complete, the molten polymer is extruded from the reactor under inert gas pressure into a water bath to solidify.

    • The resulting polymer strands are then pelletized for further characterization and processing.

Properties of Adipate-Containing Copolyesters

While specific data for polymers derived solely from this compound is scarce, the properties of copolyesters containing adipate units provide insight into the potential characteristics of such materials. The following table summarizes the thermal and mechanical properties of a poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) (PBDAT) copolyester, where the introduction of diphenylsilanediol (DPSD) influences the material's properties.[1][2][3]

Polymer Composition (DPSD content)Melting Temperature (Tm) (°C)5% Thermal Degradation Temp (Td5%) (°C)Tensile Strength (MPa)Elastic Modulus (MPa)Elongation at Break (%)
PBDAT-0 (0% DPSD)115.2324---
PBDAT-2.5 (2.5% DPSD)116.8327---
PBDAT-5.0 (5.0% DPSD)118.5335---
PBDAT-7.5 (7.5% DPSD)120.1342---
PBDAT-10.0 (10.0% DPSD)122.3348---
PBDAT-12.5 (12.5% DPSD)125.635530.56238219

Data extracted from a study on PBDAT copolyesters. The properties of the base polymer (PBAT) are enhanced with the incorporation of DPSD.[1][2][3]

Synthesis of Adipate-Based Polyamides

The synthesis of polyamides typically involves the condensation reaction of a dicarboxylic acid (or its derivative) with a diamine. While the use of this compound for polyamide synthesis is not well-documented in the provided search results, a similar reaction pathway to polyesterification can be proposed. In this hypothetical reaction, this compound would react with a diamine, releasing phenol as a byproduct to form the amide linkages.

A general method for polyamide synthesis is the direct catalytic dehydrogenation of diols and diamines, which offers a cleaner process with high atomic economy.[4] Another common laboratory-scale method involves the reaction of a diacid chloride with a diamine.

Visualization of Workflows and Relationships

Experimental Workflow for Polyester Synthesis

experimental_workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation monomers Monomers (this compound + Diol) reactor Charge Reactor monomers->reactor catalyst Catalyst & Antioxidant catalyst->reactor heating1 Heat to 180-220°C (Inert Atmosphere) reactor->heating1 distillation Distill off Phenol heating1->distillation oligomer Formation of Oligomers distillation->oligomer heating2 Heat to 220-250°C oligomer->heating2 vacuum Apply High Vacuum heating2->vacuum polymerization High Molecular Weight Polymer Formation vacuum->polymerization extrusion Extrude and Pelletize polymerization->extrusion drug_delivery_logic cluster_polymer Polymer Properties cluster_application Drug Delivery System Requirements biodegradability Biodegradability controlled_release Controlled Release Profile biodegradability->controlled_release influences biocompatibility Biocompatibility efficacy Therapeutic Efficacy biocompatibility->efficacy ensures mechanical_props Mechanical Properties stability Drug Stability mechanical_props->stability affects drug_interaction Drug-Polymer Interaction drug_interaction->controlled_release determines controlled_release->efficacy targeting Targeted Delivery targeting->efficacy stability->efficacy

References

Application Notes and Protocols for Environmental Biodegradation Studies of Diphenyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodegradation pathways of Diphenyl adipate in environmental matrices. Detailed protocols for key experiments are included to facilitate the study of its environmental fate and the identification of its degradation products.

Introduction

This compound is a diester of adipic acid and phenol, utilized as a plasticizer in various polymer formulations. Its presence in the environment raises concerns about its persistence and potential ecological impact. Understanding the biodegradation pathways of this compound is crucial for assessing its environmental risk and developing remediation strategies. This document outlines the expected metabolic routes of this compound in soil and aquatic environments and provides detailed protocols for its analysis.

The primary mechanism for the biodegradation of adipate esters is the initial hydrolysis of the ester bonds. This enzymatic cleavage is expected to break down this compound into its constituent molecules: adipic acid and phenol[1]. Both of these primary metabolites are known to be biodegradable by a wide range of microorganisms.

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound is proposed to occur in a two-stage process. The initial step involves the hydrolysis of the ester linkages, followed by the degradation of the resulting adipic acid and phenol through separate metabolic pathways.

Stage 1: Hydrolysis of this compound

Microbial esterases, such as lipases, are anticipated to catalyze the hydrolysis of the two ester bonds in this compound. This reaction releases two molecules of phenol and one molecule of adipic acid.

DPA This compound Phenol Phenol (2 molecules) DPA->Phenol Esterase AdipicAcid Adipic Acid DPA->AdipicAcid Esterase

Caption: Initial hydrolysis of this compound.

Stage 2: Degradation of Intermediates

a) Aerobic Degradation of Phenol

Under aerobic conditions, phenol is readily degraded by various bacteria and fungi. The pathway typically proceeds through the following steps[2][3][4][5]:

  • Hydroxylation: Phenol is converted to catechol by the enzyme phenol hydroxylase.

  • Ring Cleavage: The aromatic ring of catechol is cleaved by dioxygenase enzymes. This can occur through two main routes:

    • Ortho-cleavage pathway: Catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups to form cis,cis-muconic acid.

    • Meta-cleavage pathway: Catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups to form 2-hydroxymuconic semialdehyde[2].

  • Further Metabolism: The resulting intermediates are further metabolized to compounds that can enter the tricarboxylic acid (TCA) cycle, such as succinate, acetate, and pyruvate[5].

Phenol Phenol Catechol Catechol Phenol->Catechol Phenol Hydroxylase Ortho cis,cis-Muconic Acid Catechol->Ortho Catechol 1,2-dioxygenase (ortho-cleavage) Meta 2-Hydroxymuconic Semialdehyde Catechol->Meta Catechol 2,3-dioxygenase (meta-cleavage) TCA TCA Cycle Intermediates Ortho->TCA Meta->TCA

Caption: Aerobic degradation pathway of phenol.

b) Anaerobic Degradation of Phenol

In the absence of oxygen, phenol degradation proceeds through a different mechanism[3][6]:

  • Carboxylation: Phenol is carboxylated in the para-position to form 4-hydroxybenzoate.

  • Activation: The 4-hydroxybenzoate is then activated, often by conversion to a coenzyme A thioester.

  • Ring Reduction and Fission: The aromatic ring is subsequently reduced and cleaved.

c) Degradation of Adipic Acid

Adipic acid is a linear dicarboxylic acid that is readily biodegradable[7]. While the specific enzymatic steps are not as extensively documented in the provided search results as those for phenol, it is expected to be metabolized through a pathway analogous to the beta-oxidation of fatty acids, ultimately yielding acetyl-CoA, which can enter the TCA cycle.

Quantitative Data Summary

Compound/MaterialMatrixDegradation/MineralizationTime FrameReference
Poly(butylene adipate-co-terephthalate) (PBAT)Soil7 (±1) % mineralization (50% terephthalate content)145 days[8]
Poly(butylene adipate-co-terephthalate) (PBAT)Soil13 (±1) % mineralization (47% terephthalate content)145 days[8]
Phenol (1000 ppm)Batch Culture (Pseudomonas fluorescens)100% degradation72 hours[2]
Adipic acid compoundActivated Sludge83% CO2 formation30 days[7]

Experimental Protocols

The following protocols provide a framework for studying the biodegradation of this compound in a laboratory setting.

Protocol 1: Microbial Degradation Assay in an Aqueous Medium

This protocol is designed to assess the biodegradation of this compound by a mixed microbial culture or a pure strain.

1. Materials and Reagents:

  • Mineral Salts Medium (MSM)

  • This compound (analytical grade)

  • Inoculum (e.g., activated sludge, soil extract, or a specific microbial strain)

  • Sterile culture flasks

  • Shaking incubator

  • Solvents for extraction (e.g., dichloromethane, ethyl acetate)

  • Analytical standards: this compound, phenol, adipic acid

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a high concentration.

  • Dispense 100 mL of MSM into 250 mL sterile flasks.

  • Add the this compound stock solution to the flasks to achieve the desired final concentration (e.g., 50-100 mg/L). Include a solvent control flask with the same amount of solvent but no this compound.

  • Inoculate the flasks with the microbial source (e.g., 1-5% v/v of activated sludge). Include a sterile control flask with this compound but no inoculum to assess abiotic degradation.

  • Incubate the flasks at a controlled temperature (e.g., 25-30°C) on a rotary shaker (e.g., 150 rpm).

  • Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • For each sample, extract the remaining this compound and its metabolites. For example, acidify the sample to pH 2 with HCl and perform a liquid-liquid extraction with an equal volume of dichloromethane or ethyl acetate three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a small volume under a gentle stream of nitrogen.

  • Analyze the extracts using GC-MS and HPLC as described in Protocols 2 and 3.

Start Prepare MSM with this compound Inoculate Inoculate with Microbial Source Start->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Sample Collect Samples Periodically Incubate->Sample Extract Liquid-Liquid Extraction Sample->Extract Analyze Analyze by GC-MS and HPLC Extract->Analyze

Caption: Workflow for microbial degradation assay.

Protocol 2: GC-MS Analysis of this compound and Phenol

This protocol is for the identification and quantification of this compound and its phenolic degradation product.

1. Materials and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5MS)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Pyridine

  • Analytical standards

2. Sample Preparation (Derivatization):

  • Take the concentrated extract from Protocol 1 and ensure it is completely dry.

  • Add 50 µL of pyridine to dissolve the residue.

  • Add 50 µL of MSTFA.

  • Heat the mixture at 60-70°C for 30 minutes to facilitate the derivatization of phenol.

3. GC-MS Conditions:

  • Injector: Splitless mode, 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention times with those of analytical standards. Quantify using a calibration curve prepared from the standards.

Protocol 3: HPLC Analysis of Adipic Acid

This protocol is for the quantification of the adipic acid produced during the biodegradation of this compound.

1. Materials and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or diode array detector.

  • Reverse-phase C18 column or a mixed-mode column suitable for organic acids[9].

  • Mobile phase: e.g., a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water)[10][11][12].

  • Analytical standard of adipic acid.

2. Sample Preparation:

  • Take an aqueous sample from the degradation assay (Protocol 1).

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

3. HPLC Conditions:

  • Column: e.g., Newcrom B or a similar mixed-mode column[9].

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and acidic water. For example, 95:5 (v/v) 0.1% phosphoric acid:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

  • Data Analysis: Quantify adipic acid by comparing the peak area to a calibration curve generated from the analytical standard. LC-MS can also be used for more sensitive and selective detection[13].

References

Troubleshooting & Optimization

Technical Support Center: Diphenyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diphenyl adipate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields in this compound synthesis are often due to the reversible nature of the esterification reaction. Several factors can contribute to this issue:

  • Inefficient Water Removal: The esterification of adipic acid with phenol produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus reducing the yield of the ester.

    • Solution: Employ a Dean-Stark trap or a similar apparatus to continuously remove water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene.[2]

  • Suboptimal Reaction Temperature: The reaction temperature affects the rate of esterification.

    • Solution: Ensure the reaction is conducted at a sufficiently high temperature (typically between 150-220°C) to favor the forward reaction, but avoid excessively high temperatures that could lead to side reactions and degradation.[3]

  • Inadequate Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) may be impure, deactivated, or used in an insufficient amount.

    • Solution: Use a fresh, high-purity catalyst at an appropriate loading. For enzymatic catalysis, ensure the enzyme is not denatured and is used at its optimal temperature and pH.

  • Impure Reactants: The presence of impurities in adipic acid or phenol can interfere with the reaction.

    • Solution: Use reactants of high purity.

Q2: My final this compound product has a noticeable color. What is the cause and how can I prevent or remove it?

A2: Color formation in this compound synthesis can be a result of several factors, particularly when using certain catalysts at high temperatures.

  • Catalyst-Induced Color Complexes: Some catalysts, especially certain metal-based ones, can form colored complexes that are difficult to remove.[1]

  • Side Reactions and Degradation: At elevated temperatures, side reactions such as oxidation or dehydration of the reactants or product can lead to colored impurities.[4][5]

    • Prevention:

      • Choose a catalyst less prone to causing color formation. While strong mineral acids are effective, they can sometimes lead to charring.

      • Maintain a strictly inert atmosphere (e.g., using nitrogen or argon) throughout the reaction to prevent oxidation.

      • Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize degradation.

    • Removal:

      • Recrystallization: Dissolve the crude product in a suitable hot solvent and allow it to cool slowly to form pure crystals, leaving the colored impurities in the mother liquor.

      • Activated Carbon Treatment: Dissolve the crude product in a solvent and stir with activated carbon to adsorb the colored impurities, followed by filtration.

Q3: I am observing the formation of side products in my reaction. What are the likely side reactions and how can I minimize them?

A3: Several side reactions can occur during the esterification of adipic acid with phenol, leading to the formation of unwanted byproducts.

  • Anhydride Formation: Adipic acid can undergo dehydration to form adipic anhydride, especially at high temperatures.[1]

    • Minimization: Careful control of the reaction temperature can help minimize anhydride formation.

  • Ether Formation: Phenol can undergo self-condensation to form diphenyl ether, particularly under acidic conditions and at high temperatures.

    • Minimization: Using the appropriate catalyst and maintaining optimal temperature can reduce the likelihood of this side reaction.

  • Decarboxylation: At very high temperatures, adipic acid can undergo decarboxylation.

    • Minimization: Avoid excessive reaction temperatures.

Q4: How can I effectively remove unreacted adipic acid and phenol from my final product?

A4: The removal of unreacted starting materials is crucial for obtaining pure this compound.

  • Washing with a Basic Solution: Unreacted adipic acid and phenol can be removed by washing the organic phase with a dilute basic solution, such as sodium bicarbonate or sodium hydroxide. Phenol is acidic and will be deprotonated to form a water-soluble phenoxide salt. Adipic acid will also be deprotonated to its carboxylate salt.

    • Procedure: After the reaction, cool the mixture and extract it with an organic solvent. Wash the organic layer with a 5-10% aqueous sodium bicarbonate solution, followed by water, and then a brine solution. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and remove the solvent under reduced pressure.

  • Recrystallization: As mentioned for color removal, recrystallization is also an effective method for separating the desired product from unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Direct Esterification: This involves the reaction of adipic acid with phenol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, typically at elevated temperatures with the removal of water.[2]

  • Transesterification: This method involves the reaction of a dialkyl adipate (e.g., dimethyl adipate or diethyl adipate) with phenol, often catalyzed by a base or a specific enzyme.

Q2: What is the role of a vacuum during the synthesis?

A2: Applying a vacuum during the later stages of the synthesis, particularly in polycondensation reactions to increase molecular weight, is crucial for removing volatile byproducts like water or small alcohol molecules.[6] This helps to drive the reaction equilibrium towards the product side, thereby increasing the yield and the degree of polymerization.

Q3: Can I use an enzymatic catalyst for the synthesis of this compound?

A3: Yes, enzymatic catalysts, such as immobilized lipases (e.g., Novozym 435), can be used for the synthesis of adipate esters.[7] Enzymatic synthesis offers several advantages, including milder reaction conditions, high selectivity, and reduced byproduct formation. However, the cost of the enzyme and potential for denaturation at high temperatures are factors to consider.

Q4: What is the difference between bulk and solvent-based synthesis, and which is better?

A4:

  • Bulk Synthesis: The reaction is carried out without a solvent, using the molten reactants as the reaction medium. This method is more environmentally friendly as it avoids the use of solvents, but it may require higher temperatures to keep the reactants molten, which can sometimes lead to degradation.

  • Solvent-Based Synthesis: The reaction is conducted in a high-boiling, inert solvent, such as diphenyl ether.[1] The solvent can aid in heat transfer and allow for better temperature control. In some cases, solvent-based synthesis can lead to higher molecular weight products.[1]

The choice between bulk and solvent-based synthesis depends on the specific requirements of the experiment, including environmental considerations and the desired properties of the final product. Solvent-free methods are generally preferred from a green chemistry perspective.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of adipate synthesis based on available literature.

CatalystReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
p-Toluenesulfonic acidAdipic acid, PhenolTolueneReflux-Good yields reported[2]
Immobilized Lipase (Novozym 435)Diethyl adipate, 1,6-HexanediolDiphenyl ether1002488[6]
Immobilized Lipase (Novozym 435)Diethyl adipate, 1,4-Butanediol, Dilinoleic diolDiphenyl ether955688[8]
Immobilized Lipase (Novozym 435)Diethyl adipate, 1,4-Butanediol, Dilinoleic diolBulk (solvent-free)955695[8]

Experimental Protocols

Protocol: Synthesis of this compound via Direct Esterification using p-Toluenesulfonic Acid

This protocol describes a general procedure for the synthesis of this compound from adipic acid and phenol using p-toluenesulfonic acid as a catalyst and toluene as an azeotropic solvent.

Materials:

  • Adipic acid

  • Phenol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add adipic acid, phenol (a slight excess of phenol can be used to drive the reaction), p-toluenesulfonic acid (catalytic amount, e.g., 1-2 mol% relative to adipic acid), and toluene.

  • Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which indicates the completion of the reaction. The reaction time will vary depending on the scale and reaction conditions.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution (to remove unreacted adipic acid and the catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants 1. Charge Reactants (Adipic Acid, Phenol, Catalyst, Toluene) reflux 2. Heat to Reflux (Azeotropic Distillation) reactants->reflux Heat monitor 3. Monitor Water Removal (Dean-Stark Trap) reflux->monitor cool 4. Cool Reaction Mixture monitor->cool Reaction Complete wash 5. Wash with NaHCO3, Water, and Brine cool->wash dry 6. Dry Organic Layer wash->dry evaporate 7. Evaporate Solvent dry->evaporate recrystallize 8. Recrystallize Crude Product evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude Diphenyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude Diphenyl adipate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and flash column chromatography. Washing the crude product with acidic and basic solutions can also be employed to remove certain impurities.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities include unreacted starting materials such as adipic acid and phenol (or a phenol derivative), as well as by-products from the esterification reaction. Residual solvents from the reaction or initial work-up may also be present.

Q3: My purified this compound has a melting point of 96-98 °C, but I've seen a reported value of 105.5-106 °C. Why is there a discrepancy?

A3: The observed melting point can be affected by the purity of the sample and the rate of heating during measurement. A broader and lower melting point range, such as 96-98 °C, may indicate the presence of impurities.[1][2] The higher melting point of 105.5-106 °C is likely for a highly pure sample.[2] It is recommended to use other analytical techniques, such as NMR or IR spectroscopy, to confirm the purity and identity of your compound.

Q4: Can I use a different solvent system for recrystallization?

A4: Yes, while a 1:3 mixture of ethyl acetate/hexane is a documented solvent system for the recrystallization of this compound, other solvent systems can be explored.[1] The ideal solvent will dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the solution. It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific crude product.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
This compound does not crystallize upon cooling. The solution is not saturated (too much solvent was used).- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to provide a nucleation site for crystal growth.- Add a seed crystal of pure this compound if available.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure product, or the impurity concentration is very high.- Add a small amount of a solvent in which the compound is less soluble to the hot solution to lower the overall solubility.- Re-dissolve the oil in more of the hot solvent and allow it to cool more slowly.
The yield of purified this compound is low. Too much solvent was used, leading to significant product loss in the mother liquor. The crude product contained a high percentage of impurities.- Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution slowly and then in an ice bath to maximize crystal formation.- Analyze the crude product purity (e.g., by TLC or NMR) to set realistic yield expectations.
The purified crystals are colored. Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly to avoid adsorbing the desired product.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound from impurities. The chosen solvent system (mobile phase) is not optimal. The column was not packed properly.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for this compound.- Ensure the column is packed uniformly without any cracks or channels.- Consider using a gradient elution if impurities have very different polarities.
Low recovery of this compound from the column. The compound is strongly adsorbed to the silica gel. The compound is eluting in very broad fractions.- Increase the polarity of the eluent to ensure the product is fully eluted.- Monitor the elution closely with TLC and collect smaller fractions to avoid mixing pure fractions with impure ones.- Ensure the crude sample is fully dissolved in a minimal amount of solvent before loading onto the column.
The column runs dry. Insufficient solvent was added to the column. The flow rate is too high.- Always keep the silica gel covered with solvent.- If the column runs dry, the silica bed can crack, leading to poor separation. Repacking the column is often necessary.

Quantitative Data Summary

Purification Method Solvent/Eluent Yield Purity/Melting Point Reference
RecrystallizationEthyl acetate/Hexane (1:3)61%White solid, 96-98 °C[1]
Flash Column Chromatography10% Ethyl acetate/Petroleum ether71%Colorless solid[1]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a 1:3 ethyl acetate/hexane solvent mixture. Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, you can then place the flask in an ice bath for about 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (1:3 ethyl acetate/hexane) to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

  • Analysis: Determine the melting point and obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR) to confirm the purity and identity of the this compound.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is 10% ethyl acetate in petroleum ether, which should give an Rf value of approximately 0.3 for this compound.

  • Column Packing: In a fume hood, pack a chromatography column with silica gel using the chosen eluent. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to start the elution.

  • Fraction Collection: Collect fractions in test tubes as the solvent moves down the column.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

  • Analysis: Confirm the purity of the isolated compound by melting point determination and spectroscopic analysis.

Diagrams

Purification_Workflow Crude Crude this compound Recrystallize Recrystallization Crude->Recrystallize Method 1 Chromatography Flash Column Chromatography Crude->Chromatography Method 2 Dissolve Dissolve in Minimum Hot Solvent Cool Slow Cooling & Ice Bath Dissolve->Cool Recrystallize->Dissolve Load Load onto Silica Gel Column Chromatography->Load Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Purified Crystals Wash->Dry Pure Pure this compound Dry->Pure from Recrystallization Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure from Chromatography

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Crystals_Form Crystals Form? Recrystallization->Crystals_Form Add_Seed Add Seed Crystal Recrystallization->Add_Seed Check_Crude_Purity Check Crude Purity Recrystallization->Check_Crude_Purity Oiling_Out Oiling Out? Crystals_Form->Oiling_Out Yes Concentrate Concentrate Solution Crystals_Form->Concentrate No Column_Chromatography Use Flash Column Chromatography Crystals_Form->Column_Chromatography Persistent Failure Low_Yield Yield is Low? Oiling_Out->Low_Yield No Slow_Cooling Use Slower Cooling Oiling_Out->Slow_Cooling Yes Pure_Product Pure Product Low_Yield->Pure_Product No Optimize_Solvent Optimize Solvent Low_Yield->Optimize_Solvent Yes Concentrate->Recrystallization Slow_Cooling->Recrystallization Optimize_Solvent->Recrystallization

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Catalyst Selection for Diphenyl Adipate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of diphenyl adipate.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: We are observing a very low yield of this compound in our esterification reaction. What are the potential causes and how can we improve it?

Answer: A low yield of this compound can stem from several factors related to reaction equilibrium, catalyst activity, and reaction conditions. Here are the primary causes and troubleshooting steps:

  • Reversible Reaction Equilibrium: The esterification of adipic acid with phenol is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield.[1][2]

    • Solution: Employ methods to continuously remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus, performing the reaction under vacuum, or using a solvent that forms an azeotrope with water (e.g., toluene).[2][3]

  • Catalyst Inactivity or Insufficient Amount: The catalyst may not be active enough or used in a sufficient quantity to promote the reaction effectively.

    • Solution:

      • Acid Catalysts (H₂SO₄, p-TSA): Ensure the acid catalyst is of high purity and not hydrated. Increase the catalyst loading incrementally, but be mindful that excessive acid can lead to side reactions and corrosion.

      • Enzyme Catalysts (e.g., Novozym 435): Verify the enzyme's activity. Improper storage or handling can lead to denaturation. Increase the enzyme loading as recommended by the manufacturer.

  • Sub-optimal Reaction Temperature: The reaction temperature may be too low for the chosen catalyst system.

    • Solution: Increase the reaction temperature. Acid-catalyzed esterifications often require elevated temperatures (typically reflux) to proceed at a reasonable rate.[3] For enzymatic reactions, operate within the optimal temperature range for the specific lipase to avoid denaturation (e.g., 50-70°C for Novozym 435).[4]

  • Poor Reactivity of Phenol: Phenols are generally less reactive than aliphatic alcohols in esterification reactions.

    • Solution: Consider using a more reactive derivative of adipic acid, such as adipoyl chloride, or activate the phenol by converting it to a phenoxide ion using a base.

Issue 2: Slow Reaction Rate

Question: The esterification reaction is proceeding very slowly, requiring excessively long reaction times. How can we increase the reaction rate?

Answer: A slow reaction rate is a common challenge, particularly with less reactive substrates like phenol. Here are some strategies to accelerate the formation of this compound:

  • Increase Catalyst Concentration: A higher concentration of the catalyst (both acidic and enzymatic) will generally lead to a faster reaction rate.

  • Elevate the Reaction Temperature: Increasing the temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus speeding up the reaction. Be cautious not to exceed the decomposition temperature of the reactants or products, or the optimal temperature for enzymatic catalysts.

  • Efficient Water Removal: As with improving yield, continuous and efficient removal of water will drive the reaction forward at a faster rate.

  • Use of a More Active Catalyst: If using a standard acid catalyst, consider switching to a more efficient one. For instance, p-toluenesulfonic acid is often considered a milder and sometimes more effective catalyst than sulfuric acid for sensitive substrates.

Issue 3: Catalyst Deactivation

Question: We suspect our catalyst is deactivating during the reaction. What could be causing this and how can we mitigate it?

Answer: Catalyst deactivation can significantly hinder the progress of the esterification. The causes and solutions depend on the type of catalyst used.

  • Acid Catalysts:

    • Cause: Strong acid catalysts like sulfuric acid can become diluted by the water produced during the reaction, reducing their catalytic activity. They can also participate in side reactions, leading to the formation of byproducts that may foul the catalyst.

    • Solution: Ensure anhydrous conditions at the start of the reaction and implement efficient water removal throughout the process.

  • Enzyme Catalysts (e.g., Novozym 435):

    • Cause: Lipases can be denatured by excessive heat, extreme pH, or certain organic solvents. The active site can also be blocked by substrates, products, or byproducts.

    • Solution:

      • Operate within the recommended temperature and pH range for the specific enzyme.

      • Choose a solvent that is compatible with the enzyme. Diphenyl ether has been used successfully as a solvent in enzymatic polyester synthesis.[5]

      • After each reaction cycle, wash the immobilized enzyme with a suitable solvent (e.g., isopropanol or tert-butanol) to remove any adsorbed species before reuse.

Issue 4: Undesirable Byproduct Formation

Question: We are observing the formation of unknown impurities in our product mixture. What are the likely byproducts in this compound synthesis and how can we minimize them?

Answer: Byproduct formation can complicate purification and reduce the yield of the desired product. Potential side reactions and byproducts include:

  • Dehydration of Phenol: At high temperatures and in the presence of a strong acid, phenol can undergo self-condensation or other side reactions.

  • Formation of Monoester: The reaction may stop at the formation of the mono-phenyl adipate, especially if the reaction time is too short or the conditions are not optimal for the second esterification step.

  • Formation of Ethers: Under acidic conditions, there is a possibility of ether formation between phenol molecules or between phenol and any alcohol impurities.

  • Solution:

    • Optimize the reaction temperature and time to favor the formation of the diester.

    • Use a molar excess of phenol to drive the reaction towards the formation of the this compound.

    • Careful purification of the final product, for example by recrystallization, can remove these impurities. A literature procedure for the synthesis of this compound from adipic acid and diphenyl carbonate mentions recrystallization from ethyl acetate/hexane.[3]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is better for this compound synthesis: a strong acid or an enzyme?

A1: The choice of catalyst depends on the specific requirements of the synthesis.

  • Strong Acid Catalysts (e.g., H₂SO₄, p-TSA): These are generally less expensive and can lead to faster reaction rates at high temperatures. However, they can be corrosive, difficult to remove from the reaction mixture, and may lead to more side reactions and a darker product color.

  • Enzyme Catalysts (e.g., Novozym 435): These are milder, operate at lower temperatures, are highly specific (leading to fewer byproducts), and are easier to separate and reuse (as they are often immobilized). However, they are more expensive and can have lower reaction rates compared to acid catalysts at high temperatures. For the synthesis of adipate esters with butanol, Novozym 435 has been shown to achieve yields greater than 96%.[6]

Q2: What are the typical reaction conditions for this compound synthesis?

A2: Reaction conditions vary depending on the catalyst used:

  • Acid-Catalyzed: Typically involves refluxing adipic acid and phenol with a catalytic amount of sulfuric acid or p-toluenesulfonic acid, often in a solvent like toluene to facilitate water removal with a Dean-Stark trap. Reaction times can range from a few hours to overnight.[3]

  • Enzyme-Catalyzed: Usually performed at milder temperatures (e.g., 50-70 °C) with an immobilized lipase like Novozym 435. The reaction can be run in a solvent or solvent-free system. Reaction times can be longer, often 24 hours or more.[4][5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion and yield.

  • Acid Number Titration: To measure the consumption of adipic acid during the reaction.

Q4: What is the role of a solvent in this reaction?

A4: A solvent can serve multiple purposes:

  • Solubilize Reactants: To create a homogeneous reaction mixture, especially if the reactants are solids at the reaction temperature.

  • Azeotropic Water Removal: Solvents like toluene can form an azeotrope with water, facilitating its removal and driving the reaction to completion.[3]

  • Heat Transfer: To provide a medium for uniform heat distribution.

  • In some cases, particularly with enzymatic catalysis, the reaction can be performed solvent-free.

Data Presentation

Table 1: Comparison of Catalysts for Adipate Ester Synthesis

CatalystTypical SubstratesTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
p-Toluenesulfonic Acid Adipic acid, Benzyl alcoholReflux1672[3]Cost-effective, relatively fastHigh temperature, potential for side reactions, difficult to remove
DBU Adipic acid, Diphenyl carbonate1602461[3]Alternative to acid catalystsHigh temperature, requires specific reactant (diphenyl carbonate)
Novozym 435 Adipic acid, Butanol isomers~55~2.25>96[6]Mild conditions, high selectivity, reusableHigher cost, potentially slower reaction rates
Novozym 435 Diethyl Adipate, 1,6-Hexanediol10024-48High Molecular Weight Polymer[5]Green catalyst, high molecular weight productsRequires vacuum for high conversion

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (Adapted from a similar procedure for Dibenzyl Adipate[3])
  • Materials:

    • Adipic acid

    • Phenol (2.2 equivalents)

    • p-Toluenesulfonic acid monohydrate (1-2 mol%)

    • Toluene

    • Sodium carbonate

    • Water

    • Petroleum ether or a mixture of ethyl acetate/hexane for recrystallization

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add adipic acid, phenol, and toluene.

    • Add p-toluenesulfonic acid monohydrate to the mixture.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 16-24 hours).

    • Cool the reaction mixture to room temperature.

    • Neutralize the remaining acid catalyst by adding a small amount of sodium carbonate and stirring.

    • Wash the organic layer with water.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain this compound as a white solid.

    • Characterize the product using techniques such as NMR and FTIR to confirm its identity and purity.

Protocol 2: Enzymatic Synthesis of this compound using Novozym 435 (General Procedure)
  • Materials:

    • Adipic acid

    • Phenol (in desired molar ratio, e.g., 1:2)

    • Novozym 435 (immobilized Candida antarctica lipase B, typically 5-10% by weight of substrates)

    • Optional: A high-boiling point, inert solvent like diphenyl ether.

  • Procedure:

    • Combine adipic acid and phenol in a reaction vessel. If using a solvent, add it at this stage.

    • Add Novozym 435 to the mixture.

    • Heat the reaction mixture to the optimal temperature for the enzyme (e.g., 60-70 °C) with continuous stirring.

    • To drive the equilibrium towards product formation, apply a vacuum to the system to remove the water byproduct as it is formed.

    • Allow the reaction to proceed for 24-48 hours, monitoring the progress by TLC or GC.

    • After the reaction is complete, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

    • If a solvent was used, remove it under reduced pressure.

    • Purify the crude this compound by recrystallization.

    • Confirm the product structure and purity using analytical techniques.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis Reactants Adipic Acid Phenol Catalyst_Choice Catalyst Selection Reactants->Catalyst_Choice Acid_Cat Acid Catalyst (H2SO4 or p-TSA) Catalyst_Choice->Acid_Cat Option 1 Enzyme_Cat Enzyme Catalyst (Novozym 435) Catalyst_Choice->Enzyme_Cat Option 2 Reaction_Conditions Set Reaction Conditions Acid_Cat->Reaction_Conditions High Temp Reflux Enzyme_Cat->Reaction_Conditions Mild Temp Vacuum Monitor Monitor Progress (TLC, GC) Reaction_Conditions->Monitor Workup Reaction Workup & Catalyst Removal Monitor->Workup Purify Purification (Recrystallization) Workup->Purify Analyze Product Analysis (NMR, FTIR) Purify->Analyze Final_Product This compound Analyze->Final_Product

Figure 1: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Slow Reaction Check_Equilibrium Check Water Removal Start->Check_Equilibrium Check_Catalyst Evaluate Catalyst Check_Equilibrium->Check_Catalyst Efficient Improve_Water_Removal Implement Dean-Stark, Vacuum, or Azeotrope Check_Equilibrium->Improve_Water_Removal Inefficient Check_Temp Assess Temperature Check_Catalyst->Check_Temp Active & Sufficient Increase_Catalyst Increase Catalyst Loading or Check Activity Check_Catalyst->Increase_Catalyst Inactive or Insufficient Adjust_Temp Increase Temperature (within limits) Check_Temp->Adjust_Temp Too Low Consider_Byproducts Analyze for Byproducts Check_Temp->Consider_Byproducts Optimal Optimize_Conditions Optimize Conditions (Temp, Time, Ratio) Improve_Water_Removal->Optimize_Conditions Increase_Catalyst->Optimize_Conditions Adjust_Temp->Optimize_Conditions Consider_Byproducts->Optimize_Conditions

Figure 2: Troubleshooting logic for low yield in this compound esterification.

References

Technical Support Center: Synthesis of Diphenyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diphenyl adipate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through two main routes:

  • Direct Esterification: This method involves the reaction of adipic acid with phenol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water byproduct, often using a Dean-Stark apparatus.

  • Base-Catalyzed Synthesis: A more recent and sustainable approach involves the reaction of adipic acid with diphenyl carbonate using a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method avoids harsh acids and can be performed under solvent-free conditions at elevated temperatures, with phenol being removed by vacuum distillation to yield a product with high purity and yield.[1]

  • Enzymatic Synthesis: Lipases can be used as catalysts for the polycondensation of adipic acid derivatives under milder conditions, which reduces the risk of side reactions.[1]

Q2: What are the potential side reactions during the synthesis of this compound?

A2: Several side reactions can occur, potentially impacting the yield and purity of the final product:

  • Hydrolysis: As esterification is a reversible reaction, the presence of water can lead to the hydrolysis of this compound back to adipic acid and phenol.

  • Dehydration of Adipic Acid: At high temperatures, adipic acid can undergo dehydration to form adipic anhydride.

  • Decarboxylation of Adipic Acid: Under certain conditions, adipic acid can decarboxylate to form cyclopentanone.

  • Formation of Monoester: Incomplete reaction can result in the presence of monophenyl adipate.

  • Sulfonation of Phenol: When using sulfuric acid as a catalyst at high temperatures, sulfonation of the phenol ring can occur.

  • Degradation and Color Formation: High reaction temperatures and strong acid catalysts can lead to the degradation of reactants and products, resulting in the formation of colored impurities. Crude diphenyl esters are often described as having a pink to brown color.[2]

Q3: How can I purify crude this compound?

A3: Common purification techniques for this compound include:

  • Recrystallization: This is a widely used method to purify the crude product. A common solvent system is a mixture of ethyl acetate and hexane.[3]

  • Flash Column Chromatography: For higher purity, flash column chromatography using a solvent system like ethyl acetate/petroleum ether can be employed.[3]

  • Washing: The crude product can be washed with a sodium bicarbonate solution to remove acidic impurities and unreacted adipic acid.[3]

  • Vacuum Distillation: This technique can be used to remove volatile impurities and the phenol byproduct in the base-catalyzed synthesis.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient heating or reaction time.1. Ensure the reaction is heated to the appropriate temperature and monitor the reaction progress using TLC until the starting materials are consumed.
2. Reversible reaction (hydrolysis) due to the presence of water.2. Use a Dean-Stark trap to effectively remove water as it is formed. Ensure all glassware is dry.
3. Loss of product during workup and purification.3. Carefully perform extraction and recrystallization steps. Minimize transfers of the product.
Product is Colored (Pink/Brown) 1. Degradation of starting materials or product at high temperatures.1. Maintain the recommended reaction temperature. Consider using a milder catalyst or reaction conditions.
2. Use of a strong acid catalyst causing side reactions.2. Switch to a milder catalyst like p-toluenesulfonic acid or explore the base-catalyzed or enzymatic synthesis routes.
3. Presence of colored impurities.3. Purify the crude product by recrystallization, potentially with the addition of activated carbon, or by flash column chromatography.[2]
Product is Acidic (Low pH) 1. Presence of unreacted adipic acid.1. Wash the organic layer with a saturated sodium bicarbonate solution during the workup.
2. Presence of the acid catalyst in the final product.2. Neutralize the reaction mixture before workup and ensure thorough washing.
Presence of Multiple Spots on TLC 1. Incomplete reaction, resulting in a mixture of starting materials, monoester, and diester.1. Increase the reaction time or temperature as needed. Ensure efficient removal of water.
2. Formation of side products.2. Optimize reaction conditions (temperature, catalyst) to minimize side reactions. Purify the product using flash column chromatography to separate the different components.

Experimental Protocols

Protocol 1: Direct Esterification of Adipic Acid with Phenol using p-Toluenesulfonic Acid

This protocol is adapted from a similar procedure for the synthesis of dibenzyl adipate.[3]

Materials:

  • Adipic acid

  • Phenol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Sodium carbonate

  • Water

  • Petroleum ether

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid (1.0 equiv.), phenol (2.2 equiv.), p-toluenesulfonic acid monohydrate (0.012 equiv.), and toluene.

  • Heat the mixture to reflux and continue heating for 16 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and neutralize it with sodium carbonate.

  • Wash the mixture with water.

  • Remove the toluene under reduced pressure.

  • Wash the crude product with petroleum ether to yield this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Base-Catalyzed Synthesis of this compound

This protocol is based on a literature procedure for the synthesis of this compound.[3]

Materials:

  • Adipic acid

  • Diphenyl carbonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a reaction flask, combine adipic acid (1.0 equiv.), diphenyl carbonate (2.0 equiv.), and DBU (0.1 equiv.).

  • Heat the mixture at 160 °C for 24 hours.

  • Remove the phenol byproduct by vacuum distillation.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane (1:3) to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Product adipic_acid Adipic Acid esterification Direct Esterification (Acid Catalyst, Heat) adipic_acid->esterification phenol Phenol phenol->esterification neutralization Neutralization esterification->neutralization Crude Product extraction Extraction neutralization->extraction drying Drying extraction->drying purification Purification (Recrystallization/ Chromatography) drying->purification diphenyl_adipate This compound purification->diphenyl_adipate Pure Product

Caption: Workflow for the direct esterification synthesis of this compound.

Troubleshooting_Flowchart start Experiment Start issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes colored_product Colored Product issue->colored_product Yes impure_product Impure Product (TLC) issue->impure_product Yes success Successful Synthesis issue->success No check_h2o Check Water Removal (Dean-Stark) low_yield->check_h2o check_time_temp Increase Reaction Time/Temperature low_yield->check_time_temp check_workup Review Workup Procedure low_yield->check_workup change_catalyst Use Milder Catalyst colored_product->change_catalyst purify Purify (Recrystallization/ Chromatography) colored_product->purify impure_product->purify optimize_conditions Optimize Reaction Conditions impure_product->optimize_conditions check_h2o->success check_time_temp->success check_workup->success change_catalyst->success purify->success optimize_conditions->success

Caption: Troubleshooting flowchart for common issues in this compound synthesis.

References

Technical Support Center: Optimizing Diphenyl Adipate Polycondensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the polycondensation of diphenyl adipate. Leveraging insights from analogous adipate ester reactions, this resource offers detailed troubleshooting guides, frequently asked questions, and experimental protocols to ensure successful polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for the polycondensation of this compound?

A1: While specific data for this compound is limited, analogous reactions with similar esters provide guidance. For enzymatic polycondensation, temperatures are generally kept mild to preserve enzyme activity, often in the range of 80°C to 100°C.[1][2][3] For melt polycondensation, higher temperatures are required to ensure the reactants are in a molten state and to facilitate the removal of byproducts. This typically falls within a range of 170°C to 235°C.[4]

Q2: What is the role of vacuum in this compound polycondensation?

A2: A vacuum is crucial for driving the polycondensation reaction forward. By reducing the pressure, the phenol byproduct of the reaction is efficiently removed from the reaction mixture. This shifts the equilibrium towards the formation of the polyester, resulting in a higher molecular weight polymer. Vacuums in the range of 2 to 10 mbar are commonly applied.[1][2][3]

Q3: What types of catalysts are effective for this compound polycondensation?

A3: Both enzymatic and metal-based catalysts can be used. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are effective for milder, solvent-based or bulk polymerization.[1][2][3] For melt polycondensation at higher temperatures, organometallic catalysts such as titanium(IV) isopropoxide (Ti(OiPr)4) are commonly employed.[4]

Q4: How does the choice of reaction medium (bulk vs. solution) affect the outcome?

A4: The reaction medium significantly impacts the polymerization process.

  • Bulk (solvent-free) polycondensation is more environmentally friendly but can be limited by the high viscosity of the molten polymer, which can hinder effective mixing and byproduct removal.[2][3]

  • Solution polycondensation , often carried out in high-boiling point solvents like diphenyl ether, can lead to higher molecular weight polymers due to improved mass transfer.[1][2] However, it requires an additional step for solvent removal and recycling.

Troubleshooting Guide

Issue 1: Low Molecular Weight of the Final Polyester

  • Question: My polycondensation reaction resulted in a polymer with a lower-than-expected molecular weight. What are the potential causes and how can I address this?

  • Answer:

    • Inadequate Vacuum: Insufficient vacuum will lead to incomplete removal of the phenol byproduct, hindering the forward reaction. Ensure your vacuum system is leak-free and capable of reaching the desired pressure (e.g., <10 mbar).

    • Impure Monomers: The presence of monofunctional impurities in the this compound or the diol will act as chain terminators, limiting the polymer chain growth. Ensure the purity of your monomers through appropriate purification techniques like recrystallization or distillation.

    • Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of this compound and the diol will result in an excess of one monomer, preventing the formation of long polymer chains. Accurately weigh your monomers to ensure a 1:1 stoichiometric ratio.

    • Insufficient Reaction Time: Polycondensation is a time-dependent process. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to achieve high conversion.

    • Catalyst Deactivation: In enzymatic catalysis, the enzyme may lose activity over time, especially at elevated temperatures. Consider adding fresh catalyst or optimizing the reaction temperature to extend its lifetime. For metal catalysts, ensure they are not poisoned by impurities in the reactants.

Issue 2: Discoloration of the Polymer

  • Question: The polyester I synthesized has a yellow or brown tint. What causes this discoloration and how can I prevent it?

  • Answer:

    • Thermal Degradation: High reaction temperatures, especially during melt polycondensation, can lead to thermal degradation of the polymer, causing discoloration. Optimize the reaction temperature and time to minimize exposure to excessive heat. The use of a high-temperature inert atmosphere (e.g., nitrogen or argon) can also help.

    • Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation of the polymer. Ensure the reaction is carried out under a continuous flow of an inert gas.

    • Catalyst Residues: Some metal-based catalysts can cause discoloration. The choice of catalyst and its concentration should be optimized.

Issue 3: High Viscosity Leading to Poor Mixing

  • Question: In my bulk polycondensation, the reaction mixture becomes too viscous to stir effectively. How can I manage this?

  • Answer:

    • Increase Temperature: A moderate increase in the reaction temperature can help to decrease the melt viscosity. However, be cautious of potential thermal degradation.

    • Use a High-Torque Stirrer: Employ a mechanical stirrer capable of handling high-viscosity melts to ensure proper mixing and facilitate the removal of byproducts.

    • Consider a Two-Stage Approach: Start with a lower temperature for the initial stages of polymerization and then increase the temperature as the viscosity builds up.

    • Switch to Solution Polymerization: If high viscosity remains a significant issue, transitioning to a solution polymerization in a high-boiling point solvent like diphenyl ether can be an effective alternative.[1][2]

Experimental Protocols

Note: The following protocols are based on established procedures for analogous adipate esters due to the limited availability of specific protocols for this compound polycondensation. Researchers should optimize these conditions for their specific experimental setup and goals.

Protocol 1: Enzymatic Solution Polycondensation

This protocol is adapted from the enzymatic polycondensation of diethyl adipate in diphenyl ether.[1]

ParameterValue
Reactants
This compound1 molar equivalent
Diol (e.g., 1,6-Hexanediol)1 molar equivalent
Catalyst
Novozym 4351-10% (w/w of monomers)
Solvent
Diphenyl EtherTo achieve desired monomer concentration
Reaction Conditions
Stage 1: Oligomerization
Temperature80-100°C
PressureAtmospheric (under Nitrogen)
Time2 hours
Stage 2: Polycondensation
Temperature80-100°C
Pressure10 mbar
Time24-48 hours

Methodology:

  • To a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a connection to a vacuum line, add equimolar amounts of this compound and the diol.

  • Add diphenyl ether as the solvent to achieve the desired monomer concentration.

  • Add Novozym 435 (1-10% by weight of the total monomers).

  • Heat the mixture to the desired oligomerization temperature (80-100°C) under a gentle stream of nitrogen and stir for 2 hours.

  • After the oligomerization stage, reduce the pressure to 10 mbar and continue the reaction for 24-48 hours to facilitate the removal of phenol and drive the polymerization.

  • After the reaction is complete, cool the mixture to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform).

  • Separate the enzyme by filtration for potential reuse.

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum.

Protocol 2: Melt Polycondensation

This protocol is a generalized procedure based on melt polycondensation of other aromatic polyesters.[4]

ParameterValue
Reactants
This compound1 molar equivalent
Diol (e.g., 1,4-Butanediol)1.2 molar equivalents (slight excess to compensate for volatilization)
Catalyst
Titanium(IV) isopropoxide (Ti(OiPr)4)~0.1 mol%
Reaction Conditions
Stage 1: Ester Interchange
Temperature170-190°C
PressureAtmospheric (under Nitrogen)
Time2-3 hours
Stage 2: Polycondensation
Temperature220-235°C
Pressure<2 mmHg
Time2-4 hours

Methodology:

  • Charge the this compound, the diol, and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum line.

  • Heat the reactor to 170-190°C under a nitrogen atmosphere to initiate the ester interchange reaction. Phenol will start to distill off.

  • After the majority of the phenol has been removed (typically 2-3 hours), gradually increase the temperature to 220-235°C.

  • Slowly apply a vacuum to the system, reducing the pressure to below 2 mmHg.

  • Continue the reaction under high temperature and vacuum for 2-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly during this stage.

  • Once the desired viscosity is reached, remove the polymer from the reactor while it is still molten.

  • Allow the polymer to cool and solidify.

Experimental Workflow

PolycondensationWorkflow start Start reactants Charge Reactants: - this compound - Diol - Catalyst start->reactants inert_atm Establish Inert Atmosphere (N2) reactants->inert_atm heating_stage1 Heating Stage 1 (Oligomerization / Ester Interchange) inert_atm->heating_stage1 byproduct_removal1 Remove Phenol (Atmospheric Pressure) heating_stage1->byproduct_removal1 heating_stage2 Heating Stage 2 (Polycondensation) byproduct_removal1->heating_stage2 vacuum Apply Vacuum heating_stage2->vacuum byproduct_removal2 Remove Phenol (Under Vacuum) vacuum->byproduct_removal2 polymerization Polymerization byproduct_removal2->polymerization cooling Cooling & Solidification polymerization->cooling characterization Polymer Characterization (e.g., NMR, GPC, DSC) cooling->characterization end End characterization->end

Caption: Workflow for this compound Polycondensation.

References

Preventing degradation of Diphenyl adipate during processing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for preventing the degradation of Diphenyl adipate during experimental processing. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during processing?

A1: this compound is susceptible to degradation through three main pathways, often initiated or accelerated by processing conditions:

  • Thermal Degradation: At elevated temperatures, the ester bonds can break, leading to the formation of various degradation products. While specific data for pure this compound is limited, studies on similar aromatic polyesters indicate that thermal degradation becomes significant at temperatures exceeding 300°C.

  • Hydrolysis: The presence of moisture, especially at high temperatures, can cause the ester linkages to break, yielding adipic acid and phenol.[1] This reaction can be catalyzed by acidic or basic residues in the processing equipment or reagents.

  • Thermo-oxidative Degradation: In the presence of oxygen at high processing temperatures, free-radical chain reactions can occur, leading to discoloration (yellowing) and changes in molecular weight and viscosity.

Q2: What are the common signs of this compound degradation?

A2: Degradation can manifest in several ways:

  • Yellowing or Discoloration: This is a common sign of thermo-oxidative degradation.

  • Changes in Viscosity: A decrease in melt viscosity can indicate chain scission (breaking of polymer chains if this compound is part of a polyester), while an increase could suggest cross-linking reactions.

  • Formation of Bubbles or Voids: This may be due to the release of volatile degradation products like phenol or water.

  • Changes in Mechanical Properties: For polymeric materials containing this compound, degradation can lead to brittleness and a loss of tensile strength.

  • Unpleasant Odors: The release of phenol can produce a characteristic medicinal odor.

Q3: How can I prevent the degradation of this compound during processing?

A3: A multi-faceted approach is recommended:

  • Temperature Control: Maintain processing temperatures below the onset of significant thermal degradation. For similar aromatic polyesters, processing temperatures are typically kept between 250°C and 300°C.

  • Moisture Control: Thoroughly dry all equipment and reagents to minimize hydrolysis. Storing this compound and other components in a desiccator or under a dry, inert atmosphere (e.g., nitrogen) is advisable.

  • Use of Stabilizers: Incorporating antioxidants and/or heat stabilizers can effectively mitigate thermo-oxidative degradation and hydrolysis.

  • Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Yellowing/Discoloration Thermo-oxidative degradation due to excessive temperature or exposure to oxygen.- Lower the processing temperature. - Process under an inert atmosphere (e.g., nitrogen). - Add a combination of primary (hindered phenol) and secondary (phosphite) antioxidants.[2][3]
Decrease in Melt Viscosity Hydrolysis due to the presence of moisture, or thermal degradation leading to chain scission.- Ensure all materials and equipment are thoroughly dried. - Add a hydrolysis stabilizer, such as a carbodiimide compound.[1][4] - Lower the processing temperature.
Formation of Bubbles/Voids Entrapped moisture or air, or the formation of volatile degradation products.- Degas the material before processing. - Ensure a proper vacuum is applied during melt processing if applicable. - Lower the processing temperature to reduce the rate of degradation.
Inconsistent Product Properties Non-uniform mixing of stabilizers or localized overheating.- Improve mixing efficiency to ensure homogeneous distribution of stabilizers. - Check for hot spots in the processing equipment and ensure uniform temperature control.

Stabilization Strategies

To prevent degradation during processing, a stabilizer package is often employed. The combination of a primary and a secondary antioxidant is typically more effective than using either alone (a synergistic effect).

Stabilizer Type Function Examples Typical Concentration (by weight)
Primary Antioxidants Scavenge free radicals to inhibit the initiation of oxidative degradation.[2]Hindered Phenols (e.g., Tris(2,4-di-tert-butylphenyl)phosphite)0.05% - 0.5%
Secondary Antioxidants Decompose hydroperoxides into stable, non-radical products, preventing chain branching in the degradation process.[3][5]Phosphites (e.g., Tris(nonylphenyl) phosphite)0.1% - 1.0%
Hydrolysis Stabilizers React with and neutralize acidic species that catalyze hydrolysis, and can also react with water.Carbodiimides (e.g., Bis(2,6-diisopropylphenyl)carbodiimide)[1][4]0.5% - 2.0%

Experimental Protocols

Protocol 1: Analysis of this compound Degradation by HPLC

This protocol allows for the simultaneous quantification of this compound and its primary degradation products, adipic acid and phenol.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standards: this compound, Adipic acid, Phenol (high purity).

  • Solvent for standards and samples: Acetonitrile/Water (50:50 v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelengths: 254 nm (for this compound and Adipic Acid) and 270 nm (for Phenol).

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 30% B

    • 22-30 min: 30% B (re-equilibration)

3. Procedure:

  • Standard Preparation: Prepare individual stock solutions of this compound, Adipic acid, and Phenol in the solvent. From these, create a series of mixed standard solutions of known concentrations.

  • Sample Preparation: Dissolve a known weight of the processed this compound sample in the solvent to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions to create a calibration curve for each analyte. Then, inject the prepared samples.

  • Quantification: Determine the concentration of this compound, Adipic acid, and Phenol in the samples by comparing their peak areas to the calibration curves.

Protocol 2: Thermogravimetric Analysis (TGA) of this compound

This protocol determines the thermal stability and decomposition profile of this compound.

1. Instrumentation:

  • Thermogravimetric Analyzer (TGA).

2. Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA sample pan.

  • Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Record the weight loss of the sample as a function of temperature.

  • The onset of decomposition can be determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal/Oxidative Degradation DPA This compound AA Adipic Acid DPA->AA + H2O (Heat, Acid/Base) P Phenol DPA->P + H2O (Heat, Acid/Base) DP Degradation Products DPA->DP High Temperature + O2

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Processing Issue Observed issue Identify Issue: - Yellowing - Viscosity Change - Bubbles start->issue cause Determine Potential Cause: - Temp too high? - Moisture present? - Oxygen exposure? issue->cause action Implement Corrective Action: - Lower Temp - Dry materials - Use inert gas - Add stabilizers cause->action evaluate Evaluate Results action->evaluate evaluate->start Issue Persists

Caption: Troubleshooting workflow for this compound processing.

References

Removal of phenol byproduct in Diphenyl adipate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diphenyl adipate, with a specific focus on the removal of the phenol byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and which ones produce a phenol byproduct?

A1: this compound is commonly synthesized through two main routes:

  • Direct Esterification: This method involves the reaction of adipic acid with phenol at elevated temperatures. A catalyst, such as sulfuric acid or p-toluenesulfonic acid, is often used to drive the reaction. Unreacted phenol is a major byproduct that needs to be removed during purification.[1]

  • Transesterification: This alternative route uses a diester of adipic acid (e.g., dimethyl adipate) which reacts with phenol. This method can sometimes be performed under milder conditions. Phenol is a reactant in this process, and any excess will be present as a byproduct.[1]

Q2: Why is it crucial to remove the phenol byproduct?

A2: Phenol is a corrosive and toxic compound. Its presence as an impurity can affect the properties and purity of the final this compound product. For applications in drug development and polymer synthesis, high purity of the final product is essential, necessitating the complete removal of any residual phenol.

Q3: What are the primary methods for removing phenol from the reaction mixture?

A3: The most common and effective methods for removing phenol byproduct from the organic reaction mixture are:

  • Alkali Washing (Liquid-Liquid Extraction): This is the most widely used technique. It involves washing the organic solution containing this compound and phenol with an aqueous basic solution, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

  • Solvent Extraction: This involves using a solvent in which phenol has a higher solubility than in the reaction solvent to extract it from the mixture.

  • Adsorption: This method uses solid adsorbents like silica gel or activated carbon to bind the phenol, which is then removed by filtration.

  • Distillation: In some cases, particularly after a preliminary purification, vacuum distillation can be used to separate phenol from the higher-boiling this compound.[1]

Troubleshooting Guides

Issue 1: Incomplete Phenol Removal After Alkali Washing

Problem: After performing an alkali wash, analytical tests (e.g., TLC, GC-MS) still show the presence of phenol in the organic layer.

Possible Causes and Solutions:

Cause Solution
Insufficient amount of base The amount of aqueous base used was not enough to react with all the phenol. Calculate the molar amount of phenol expected and use a molar excess of the base.
Concentration of the base is too low A low concentration of the aqueous base may not be effective in extracting the phenol. It is recommended to use a 5-10% (w/v) solution of NaOH.
Insufficient mixing of the two phases For the reaction to occur, the organic and aqueous layers must be in intimate contact. Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
Not enough washes performed A single wash may not be sufficient to remove all the phenol. Perform multiple washes (2-3 times) with fresh aqueous base to ensure complete removal.
Issue 2: Formation of an Emulsion During Alkali Washing

Problem: A stable emulsion forms at the interface between the organic and aqueous layers, making separation difficult. Emulsions are common when the mixture contains surfactant-like impurities.[2]

Possible Causes and Solutions:

Cause Solution
Vigorous shaking While thorough mixing is necessary, excessively vigorous shaking can lead to emulsion formation. Instead, gently invert the separatory funnel multiple times.[2]
High concentration of reactants/products A high concentration of organic compounds can sometimes stabilize emulsions. Dilute the organic layer with more of the organic solvent.
Presence of acidic impurities Besides phenol, other acidic impurities might contribute to emulsion formation.
Breaking the emulsion To break a formed emulsion, you can try the following: - Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[2] - Centrifugation: If the volume is small enough, centrifuging the mixture can help separate the layers. - Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break the emulsion.[3] - Patience: Allowing the mixture to stand for an extended period (e.g., overnight) may lead to separation.
Issue 3: Low Yield of this compound After Purification

Problem: The final yield of this compound is significantly lower than expected after the purification process.

Possible Causes and Solutions:

Cause Solution
Hydrolysis of the ester Using a high concentration of a strong base (like NaOH) for an extended period or at elevated temperatures can cause hydrolysis of the this compound ester back to adipic acid and phenol. Use a milder base like sodium bicarbonate if hydrolysis is a concern, or carefully control the contact time and temperature with NaOH.
Loss of product during extraction Some of the this compound may be lost in the aqueous layer during the washing steps, especially if an emulsion was formed and not properly separated. Ensure a clean separation of the layers. After removing the aqueous layer, you can back-extract it with a small amount of fresh organic solvent to recover any dissolved product.
Incomplete reaction The initial synthesis reaction may not have gone to completion. Monitor the reaction progress using TLC or another analytical technique to ensure all the limiting reagent has been consumed.

Data Presentation

Table 1: Comparison of Phenol Removal Methods

Method Principle Typical Efficiency Advantages Disadvantages
Alkali Washing Acid-base reaction converts phenol to water-soluble sodium phenoxide.>99% with multiple washesHigh efficiency, cost-effective, relatively simple.Can cause hydrolysis of the ester product; potential for emulsion formation.
Solvent Extraction Partitioning of phenol into a solvent in which it has a higher affinity.Variable, depends on solvent system and number of extractions.Can be selective; avoids the use of base which could cause hydrolysis.Requires large volumes of organic solvents; may require subsequent distillation to separate phenol from the extraction solvent.
Adsorption Phenol adsorbs onto the surface of a solid adsorbent.80-95% depending on the adsorbent and conditions.Can be highly selective; avoids the use of aqueous solutions.Adsorbent capacity can be limited; may require large amounts of adsorbent; cost of adsorbent.

Table 2: Distribution Coefficients (KD) of Phenol between Water and Various Organic Solvents

The distribution coefficient is the ratio of the concentration of a solute in the organic phase to its concentration in the aqueous phase at equilibrium. A lower KD indicates that the phenol prefers the aqueous phase, which is desirable for extraction from an organic solvent into water.

Organic Solvent KD (Phenol) Temperature (°C)
Hexane0.09910
Heptane0.09810
Octane0.09110
Cyclohexane0.11910
Benzene1.7410
Toluene1.1010
Ethylbenzene1.2310

Data adapted from a study on phenol distribution between aqueous and organic phases.

Experimental Protocols

Protocol 1: Alkali Washing for Phenol Removal
  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.

  • First Wash: Add a 5-10% aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the NaOH solution should be about 20-30% of the volume of the organic layer.

  • Extraction: Stopper the funnel and shake it for 1-2 minutes, inverting the funnel and venting frequently to release any pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The lower aqueous layer, containing sodium phenoxide, can be drained off.

  • Repeat: Repeat the washing process (steps 2-4) two more times with fresh portions of the NaOH solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any residual dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Adsorption of Phenol using a Silica Gel Column
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar organic solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. This compound, being less polar than phenol, will elute first. Phenol will be retained more strongly on the silica gel.

  • Fraction Collection: Collect the fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification adipic_acid Adipic Acid reaction Direct Esterification adipic_acid->reaction phenol Phenol phenol->reaction crude_product Crude this compound (contains Phenol) reaction->crude_product dissolve Dissolve in Organic Solvent crude_product->dissolve alkali_wash Alkali Wash (NaOH solution) dissolve->alkali_wash separate Separate Layers alkali_wash->separate dry Dry Organic Layer (e.g., MgSO4) separate->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_emulsion cluster_solutions Troubleshooting Steps emulsion Emulsion Formed During Alkali Wash gentle_mixing Gentle Mixing/ Inversion emulsion->gentle_mixing Preventative add_brine Add Saturated NaCl (Brine) emulsion->add_brine Corrective centrifuge Centrifuge (small scale) emulsion->centrifuge Corrective stand Allow to Stand emulsion->stand Corrective resolution Separation of Layers gentle_mixing->resolution add_brine->resolution centrifuge->resolution stand->resolution

Caption: Troubleshooting logic for emulsion formation during extraction.

References

Technical Support Center: Diphenyl Adipate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diphenyl adipate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound production in a question-and-answer format.

Issue 1: Low Reaction Yield

Q: My this compound synthesis is resulting in a lower than expected yield. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors related to reaction equilibrium, catalyst activity, and reactant purity. Here are the primary areas to investigate:

  • Incomplete Reaction: The esterification reaction to form this compound is often an equilibrium process. The continuous removal of byproducts, such as water (in direct esterification) or phenol (in transesterification), is crucial to drive the reaction towards the product side.

    • Solution: Ensure your reaction setup includes an efficient method for byproduct removal, such as a Dean-Stark apparatus for azeotropic water removal or performing the reaction under vacuum.

  • Catalyst Deactivation or Insufficient Loading: The catalyst, whether an acid, base, or enzyme, is critical for achieving a high reaction rate.

    • Solution:

      • Verify the activity of your catalyst. If using an enzyme like Candida antarctica lipase B (CAL-B), ensure proper storage and handling to avoid denaturation.

      • Optimize the catalyst loading. In enzymatic reactions, the enzyme loading has been found to be a highly influential parameter in bulk conditions.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature affects both the reaction rate and the potential for side reactions or degradation.

    • Solution: Consult literature for the optimal temperature range for your specific synthesis method. For enzymatic synthesis, temperatures around 100°C have been used.[1]

  • Impure Reactants: The purity of adipic acid and phenol (or its derivative) is important. Impurities can interfere with the catalyst or lead to unwanted side reactions.

    • Solution: Use reactants of high purity and ensure they are dry.

Issue 2: Poor Product Purity and Discoloration

Q: The final this compound product is discolored or contains significant impurities. What steps can I take to improve its purity?

A: Product impurity and discoloration are common challenges when scaling up, often due to side reactions or residual starting materials.

  • Side Reactions: At elevated temperatures, side reactions such as ether formation from phenol or decarboxylation of adipic acid can occur.

    • Solution: Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing side reactions. Using a milder, more selective catalyst can also be beneficial.

  • Residual Catalyst and Reactants: Incomplete removal of the catalyst or unreacted starting materials is a common source of impurity.

    • Solution:

      • Implement an appropriate work-up and purification procedure. This may include washing with a dilute base to remove acidic catalysts and unreacted adipic acid, followed by recrystallization or column chromatography.

      • For enzymatic catalysts, immobilization allows for easy removal by filtration.

  • Discoloration: Color formation can be due to oxidation or other degradation products.

    • Solution: Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purification methods like treatment with activated carbon can also help remove colored impurities.

Issue 3: Difficulties in Product Isolation and Purification

Q: I am having trouble isolating and purifying this compound from the reaction mixture, especially at a larger scale. What are the recommended procedures?

A: Scaling up purification requires careful consideration of the chosen method to handle larger volumes.

  • Recrystallization: This is a common and effective method for purifying solid this compound.

    • Procedure: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals. The choice of solvent is critical for good recovery and purity.

    • Troubleshooting: If the product ‘oils out’ instead of crystallizing, try using a different solvent system or a lower initial concentration. Seeding the solution with a small crystal of pure this compound can induce crystallization.

  • Filtration and Washing: The efficiency of separating the purified crystals from the mother liquor is important.

    • Procedure: Use a Buchner funnel for vacuum filtration to efficiently separate the solid. Wash the filter cake with a small amount of cold solvent to remove residual impurities.

    • Troubleshooting: If filtration is slow, it may be due to very fine crystals. In this case, optimizing the cooling rate during recrystallization to grow larger crystals can help.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Direct Esterification: The reaction of adipic acid with phenol, typically in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid at elevated temperatures.[1]

  • Base-Catalyzed Synthesis: The reaction of adipic acid with diphenyl carbonate using a base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method can often be performed under solvent-free conditions.[1]

  • Enzymatic Synthesis: The use of lipases, such as immobilized Candida antarctica lipase B (CAL-B), to catalyze the polycondensation of adipic acid derivatives. This is considered a "green" alternative.[1]

Q2: What is the role of diphenyl ether in the synthesis?

A2: Diphenyl ether is often used as a high-boiling solvent in the synthesis of polyesters, including those derived from adipic acid.[1] Its high boiling point allows the reaction to be carried out at elevated temperatures, which can increase the reaction rate and help in the removal of volatile byproducts. However, for greener processes, bulk (solvent-free) synthesis is often preferred if feasible.[1]

Q3: How does vacuum application affect the synthesis?

A3: Applying a vacuum is a critical parameter, especially in polycondensation reactions. It is the most influential factor affecting the molecular weight of the resulting polyester when the reaction is carried out in a solvent like diphenyl ether.[1] The vacuum helps to remove volatile byproducts, thereby driving the equilibrium of the reaction towards the formation of higher molecular weight products.

Q4: What are the key safety precautions when working with the synthesis of this compound?

A4: Standard laboratory safety precautions should always be followed. Specific hazards include:

  • Corrosive Materials: Strong acids used as catalysts are corrosive.

  • High Temperatures: Reactions are often conducted at elevated temperatures.

  • Organic Solvents: Phenol and organic solvents can be toxic and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes typical reaction parameters and their impact on a related polyester synthesis, which can serve as a starting point for optimizing this compound production.

ParameterCondition 1Condition 2Impact on Yield/Purity
Reaction Type Bulk (Solvent-Free)Solution (in Diphenyl Ether)Bulk synthesis often leads to a higher product yield (e.g., 95%) compared to solution-based synthesis (e.g., 88%).[1]
Catalyst Immobilized Lipase (e.g., CAL-B)Acid Catalyst (e.g., H₂SO₄)Enzymatic catalysts are more selective and environmentally friendly, but may require longer reaction times.
Temperature ~100 °C150-200 °CHigher temperatures can increase reaction rates but may also lead to side reactions and discoloration.
Vacuum 10 mbarNot specifiedApplying vacuum is crucial for removing byproducts and increasing molecular weight, especially in solution.[1]
Enzyme Loading VariesNot ApplicableIn bulk enzymatic synthesis, enzyme loading is a critical parameter influencing the reaction.[1]

Experimental Protocols

Protocol 1: Direct Esterification of Adipic Acid with Phenol

  • Apparatus Setup: Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus connected to a condenser.

  • Reactant Charging: To the reaction flask, add adipic acid (1.0 eq), phenol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Add a suitable solvent for azeotropic water removal, such as toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and unreacted adipic acid. Wash with brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Enzymatic Synthesis in Bulk

  • Reactant Preparation: Melt adipic acid (1.0 eq) and phenol (2.0 eq) in a reaction vessel at a temperature that maintains the mixture in a liquid state but does not cause degradation (e.g., 100-120 °C).

  • Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, 10% by weight of reactants) to the molten mixture.

  • Reaction under Vacuum: Stir the reaction mixture under a moderate vacuum to facilitate the removal of the water byproduct.

  • Monitoring: Monitor the progress of the reaction by techniques such as TLC or HPLC.

  • Catalyst Removal: Once the reaction is complete, cool the mixture slightly so it remains molten, and remove the immobilized enzyme by filtration.

  • Purification: The molten product can be cooled to solidify and then purified by recrystallization as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Reactants (Adipic Acid, Phenol, Catalyst) heat Heat to Reaction Temp reactants->heat setup Assemble Apparatus setup->reactants byproduct_removal Remove Byproducts (e.g., Water via Dean-Stark) heat->byproduct_removal cool Cool Reaction Mixture byproduct_removal->cool Reaction Complete wash Wash with Base/Brine cool->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate recrystallize Recrystallization evaporate->recrystallize isolate Isolate Pure Product recrystallize->isolate

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic cluster_yield Low Yield Investigation cluster_purity Impurity Investigation start Low Yield or Impure Product check_equilibrium Check Byproduct Removal start->check_equilibrium check_catalyst Verify Catalyst Activity/ Loading start->check_catalyst check_temp Optimize Temperature start->check_temp check_side_reactions Analyze for Side Products start->check_side_reactions check_residuals Check for Residual Reactants/Catalyst start->check_residuals check_discoloration Investigate Color Source start->check_discoloration solution Implement Corrective Actions: - Improve byproduct removal - Adjust catalyst/temp - Enhance purification check_equilibrium->solution check_catalyst->solution check_temp->solution check_side_reactions->solution check_residuals->solution check_discoloration->solution

Caption: Troubleshooting logic for this compound synthesis issues.

References

Minimizing impurities in final Diphenyl adipate product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in the final Diphenyl Adipate product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Direct esterification of adipic acid and phenol: This is a classic acid-catalyzed equilibrium reaction. To drive the reaction to completion, water is continuously removed, typically using a Dean-Stark apparatus. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

  • Reaction of adipic acid with diphenyl carbonate: This method can be performed under neat (solvent-free) conditions at elevated temperatures using a base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A key advantage is the avoidance of strong acids. The byproduct, phenol, is removed by vacuum distillation.

  • Reaction via adipoyl chloride: Adipic acid can be converted to adipoyl chloride using a reagent like thionyl chloride. The resulting adipoyl chloride is then reacted with phenol to form this compound.

Q2: What are the potential impurities I should be aware of during this compound synthesis?

A2: Potential impurities can originate from starting materials, side reactions, or the workup process. These include:

  • Unreacted Starting Materials: Adipic acid, phenol, diphenyl carbonate.

  • Byproducts: Water (from direct esterification), phenol (from the diphenyl carbonate method).

  • Side-Reaction Products: Phenyl hydrogen adipate (from incomplete esterification), and potentially diphenyl ether under certain high-temperature acidic conditions.

  • Residual Catalysts: Strong acids (e.g., H₂SO₄, p-TsOH) or bases (e.g., DBU).

  • Residual Solvents: Toluene, ethyl acetate, hexane, or other solvents used during the reaction or purification.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and get a qualitative idea of the purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying non-volatile impurities. A well-developed HPLC method is essential for accurate impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A pure compound will have a sharp melting point. A broad melting range or a melting point lower than the literature value (around 105-106 °C) can indicate the presence of impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction in direct esterification.Ensure efficient removal of water using a properly set up Dean-Stark trap. Consider increasing the reaction time or the amount of catalyst.
Loss of product during workup and purification.Minimize the number of transfer steps. During recrystallization, ensure the solution is fully saturated before cooling and avoid washing the crystals with a solvent in which the product is highly soluble.
Final Product is an Oil or a Low-Melting Solid Presence of unreacted starting materials (phenol, adipic acid).Wash the crude product with an appropriate aqueous solution. A dilute sodium bicarbonate solution will remove acidic impurities like adipic acid. A dilute sodium hydroxide solution can remove phenol.
Presence of residual solvents.Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (but well below the melting point).
Formation of byproducts like phenyl hydrogen adipate.Drive the reaction to completion. If this impurity is present, it can be removed by washing with a dilute base.
Discolored (e.g., yellow or brown) Final Product Decomposition of starting materials or product at high temperatures.Lower the reaction temperature if possible, or shorten the reaction time. Consider using a milder catalyst.
Presence of colored impurities from starting materials.Use high-purity starting materials.
Broad Peak or Multiple Peaks in HPLC/GC Analysis Presence of multiple impurities.Identify the impurities using MS or NMR. Based on their chemical properties (acidic, basic, neutral), devise a multi-step purification strategy involving washes and recrystallization.
Product degradation during analysis.Ensure the analytical method conditions (e.g., temperature in GC) are not causing the product to decompose.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid (1.0 eq.), phenol (2.2 eq.), p-toluenesulfonic acid monohydrate (0.05 eq.), and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Purification of this compound by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain pure this compound.

Illustrative Data on Purity Improvement by Recrystallization

The following table provides representative data on the effectiveness of recrystallization for purifying this compound. Actual results may vary depending on the initial purity and the specific impurities present.

Analysis Crude Product After First Recrystallization After Second Recrystallization
Appearance Off-white to pale yellow solidWhite crystalline solidFine white needles
Melting Point 98-103 °C104-106 °C105.5-106 °C
Purity (by HPLC) ~95%~99.5%>99.9%

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis React Adipic Acid and Phenol wash Aqueous Washes (NaHCO3, H2O, Brine) synthesis->wash dry Dry Organic Layer (Na2SO4) wash->dry evaporate Solvent Evaporation dry->evaporate recrystallize Recrystallization (Ethyl Acetate/Hexane) evaporate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry analysis Purity Analysis (HPLC, GC-MS, NMR, MP) filter_dry->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities cluster_causes Potential Causes cluster_solutions Solutions start Impure Final Product (e.g., Low MP, Discolored) unreacted Unreacted Starting Materials start->unreacted byproducts Reaction Byproducts/ Side Products start->byproducts residual Residual Solvents/ Catalysts start->residual wash Perform Aqueous Washes (Acidic/Basic) unreacted->wash byproducts->wash recrystallize Recrystallize (Potentially multiple times) byproducts->recrystallize dry Thoroughly Dry under Vacuum residual->dry wash->recrystallize

Caption: Troubleshooting logic for an impure this compound product.

Technical Support Center: Enhancing the Thermal Stability of Diphenyl Adipate-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the thermal stability of diphenyl adipate-based polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and thermal analysis of this compound-based polymers.

Issue Possible Causes Recommended Solutions
Premature Polymer Discoloration (Yellowing) During Synthesis 1. Oxidation of the polymer backbone at high temperatures.[1][2] 2. Presence of impurities in monomers or catalyst residues. 3. Excessive reaction time or temperature.1. Incorporate a primary antioxidant, such as a hindered phenol (e.g., Irganox 1010), into the formulation.[1][2][3] 2. Ensure high purity of this compound and the corresponding diol. 3. Optimize reaction conditions by lowering the temperature or reducing the reaction time.
Lower than Expected Decomposition Temperature in TGA 1. Incomplete polymerization leading to low molecular weight oligomers. 2. Presence of residual catalyst or unreacted monomers. 3. Thermo-oxidative degradation if the analysis is run in an air or oxygen atmosphere without proper stabilization.1. Confirm complete polymerization through techniques like gel permeation chromatography (GPC). 2. Purify the polymer before analysis to remove any residual impurities. 3. Add a suitable antioxidant to the polymer matrix.[1][2][3] 4. Run the TGA analysis under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent TGA Results Between Batches 1. Variations in the molecular weight or polydispersity of the polymer. 2. Inhomogeneous dispersion of additives (antioxidants, flame retardants). 3. Differences in the sample preparation for TGA analysis.1. Standardize the polymerization process to ensure consistent molecular weight. 2. Optimize the melt blending process to ensure uniform dispersion of additives. 3. Use a consistent sample mass and morphology for all TGA runs.
Poor Performance of Flame Retardants 1. Incompatibility of the flame retardant with the polymer matrix. 2. Insufficient loading of the flame retardant. 3. Use of an inappropriate type of flame retardant for the polymer.1. Choose a flame retardant with good compatibility with aromatic polyesters. 2. Increase the weight percentage of the flame retardant in the formulation. 3. For aromatic polyesters, phosphorus-based flame retardants are often effective.[4][5][6][7][8]
Reduced Mechanical Properties After Additive Incorporation 1. Plasticization effect of the additive. 2. Agglomeration of nanofillers leading to stress concentration points. 3. Degradation of the polymer during the melt blending process.1. Select additives with minimal impact on the mechanical properties of the host polymer. 2. Improve the dispersion of nanofillers through surface modification or optimized blending parameters.[9][10] 3. Lower the processing temperature or time during melt blending and consider using a processing stabilizer.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation temperature of this compound-based polymers?

Q2: How do hindered phenolic antioxidants improve the thermal stability of these polymers?

A2: Hindered phenolic antioxidants act as primary antioxidants.[1][2][3] During thermal stress, free radicals are generated on the polymer chains. The hindered phenol donates a hydrogen atom to these highly reactive radicals, neutralizing them and terminating the degradation chain reaction.[3] The bulky ("hindered") groups on the phenol prevent the antioxidant radical from initiating new degradation pathways.[2][3]

Q3: What are the most effective flame retardants for this compound-based polymers?

A3: For aromatic polyesters, phosphorus-based flame retardants are highly effective.[4][5][6][7][8] These can act in both the condensed phase and the gas phase. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.[8] In the gas phase, they can release radical scavengers that interrupt the combustion cycle.[6][7] Compounds like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and its derivatives have shown great promise in enhancing the flame retardancy of polyesters like PET and PBT.[4][5][6]

Q4: Can the addition of nanofillers enhance the thermal stability of these polymers?

A4: Yes, incorporating nanofillers can improve the thermal stability of aromatic polyesters.[9] Nanofillers, such as nanosilica, titanium dioxide, and graphene, can act as a physical barrier to the diffusion of volatile degradation products and can enhance the formation of a protective char layer.[12] The effectiveness of nanofillers is highly dependent on their dispersion within the polymer matrix.[9][10]

Q5: What is the recommended method for incorporating additives into this compound-based polymers?

A5: Melt blending is a common and effective method for incorporating additives like antioxidants, flame retardants, and nanofillers into thermoplastic polyesters.[13] This process involves melting the polymer and mixing it with the additives in an extruder to ensure homogeneous dispersion. It is crucial to control the processing temperature and time to avoid thermal degradation of the polymer during blending.

Quantitative Data on Thermal Stability Enhancement

The following tables summarize quantitative data on the enhancement of thermal stability for aromatic polyesters using various additives. Disclaimer: The data presented below is for analogous aromatic polyester systems and should be used as a reference for this compound-based polymers.

Table 1: Effect of Hindered Phenolic Antioxidants on the Thermal Stability of Aliphatic Polyesters

Polymer SystemAntioxidantLoading (wt%)Onset Decomposition Temp. (Tonset) (°C)Temperature at Max. Weight Loss (Td) (°C)
PLA/P(3,4HB) BlendNone0284.8353.3
PLA/P(3,4HB) Blendtrans-chalconeNot specified327.0371.6
PLA/P(3,4HB) BlendFlavoneNot specified311.4360.9
PLA/P(3,4HB) BlendLigninNot specified318.7363.4
Source: Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants[14][15]

Table 2: Effect of Phosphorus-Based Flame Retardants on the Thermal Stability of PET

Polymer SystemFlame RetardantLoading (wt%)Onset Decomposition Temp. (T5%) (°C)Residue at 700°C (%)
PETNone0-<1
PETPDBA1034513.7
Source: A High-Phosphorus-Content Polyphosphonate with Combined Phosphorus Structures for Flame Retardant PET[6]

Table 3: Effect of Nanofillers on the Thermal Stability of Polyester and Polyesterimide

Polymer SystemNanofiller (1 wt%)Decomposition Temperature (°C)
PolyesterNone~320
PolyesterNanosilica~360
PolyesterimideNone~340
PolyesterimideNanosilica~360
Source: Polyester and Polyesterimide Compounds with Nanofillers for Impregnating of Electrical Motors[12]

Experimental Protocols

1. Protocol for Melt Blending of Additives

This protocol describes a general procedure for incorporating additives into a this compound-based polymer using a twin-screw extruder.

  • Drying: Dry the this compound-based polymer pellets and the additive(s) in a vacuum oven overnight at a temperature below their melting or decomposition points to remove any moisture.

  • Premixing: Dry blend the polymer pellets and the additive(s) in the desired weight ratio in a sealed container.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder zones. The temperature should be high enough to melt the polymer but low enough to prevent significant thermal degradation. A typical starting point for aromatic polyesters is a temperature profile ranging from 220°C to 260°C.

  • Melt Blending: Feed the premixed material into the extruder. The screw speed should be optimized to ensure good mixing without excessive shear heating.

  • Extrusion and Pelletizing: Extrude the molten blend through a die and cool the strand in a water bath. Pelletize the cooled strand to obtain the final composite material.

  • Drying: Dry the resulting pellets in a vacuum oven to remove any absorbed moisture.

2. Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the steps for evaluating the thermal stability of this compound-based polymers using TGA.

  • Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and set the gas flow rate (e.g., 20-50 mL/min).

    • Program the temperature profile. A typical method involves heating the sample from room temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).[14]

  • Data Acquisition: Start the TGA run and record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset decomposition temperature (Tonset), which is often defined as the temperature at which 5% weight loss occurs (T5%).

    • Identify the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG curve).

    • Determine the percentage of char residue at the final temperature.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_modification Thermal Stability Enhancement cluster_analysis Thermal Analysis Monomers This compound + Diol Monomers Polycondensation Polycondensation Reaction Monomers->Polycondensation Polymer This compound-Based Polymer Polycondensation->Polymer Melt_Blending Melt Blending Polymer->Melt_Blending Additives Additives (Antioxidants, Flame Retardants, Nanofillers) Additives->Melt_Blending Stabilized_Polymer Stabilized Polymer Composite Melt_Blending->Stabilized_Polymer TGA_DSC TGA / DSC Analysis Stabilized_Polymer->TGA_DSC Data_Analysis Data Analysis (T_onset, T_max, Char Residue) TGA_DSC->Data_Analysis

Caption: Experimental workflow for enhancing and evaluating the thermal stability of this compound-based polymers.

Antioxidant_Mechanism cluster_degradation Polymer Degradation cluster_stabilization Stabilization by Hindered Phenol Polymer Polymer Chain (P-H) Polymer_Radical Polymer Radical (P•) Polymer->Polymer_Radical Heat Heat Heat->Polymer Initiation Hindered_Phenol Hindered Phenol (Ar-OH) Polymer_Radical->Hindered_Phenol H Abstraction Stabilized_Polymer Stabilized Polymer (P-H) Polymer_Radical->Stabilized_Polymer Phenol_Radical Stable Phenoxyl Radical (Ar-O•) Hindered_Phenol->Phenol_Radical Flame_Retardant_Mechanism cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action FR Phosphorus-Based Flame Retardant Char_Formation Promotes Char Formation FR->Char_Formation Radical_Scavenging Releases Radical Scavengers (PO•) FR->Radical_Scavenging Heat Heat Heat->FR Insulation Insulating Layer Char_Formation->Insulation Combustion_Interruption Interrupts Combustion Cycle Radical_Scavenging->Combustion_Interruption

References

Validation & Comparative

A Comparative Guide to Diphenyl Adipate and Dioctyl Adipate as Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two adipate-based plasticizers, Diphenyl Adipate (DPA) and Dioctyl Adipate (DOA), to assist in the selection of appropriate plasticizers for various applications, with a focus on the needs of the pharmaceutical and drug development sectors. This document outlines their performance characteristics, supported by available experimental data, and provides detailed experimental protocols for key evaluation metrics.

Introduction to Adipate Plasticizers

Plasticizers are additives that increase the flexibility, durability, and workability of a material, typically a polymer.[1] Adipate esters are a class of non-phthalate plasticizers known for their excellent low-temperature performance and good compatibility with a range of polymers, most notably polyvinyl chloride (PVC).[2][3] this compound, an aromatic ester, and dioctyl adipate, an aliphatic ester, represent two distinct subclasses within this group, offering different performance profiles.

Performance Comparison: this compound vs. Dioctyl Adipate

Direct comparative studies between this compound and dioctyl adipate are limited in publicly available literature. Dioctyl adipate is a widely used and well-characterized plasticizer, particularly valued for its exceptional cold-weather flexibility.[4][5] this compound is less common as a primary plasticizer and is often used in the synthesis of high-performance polymers.[6]

Based on the general properties of aromatic and aliphatic esters, a qualitative comparison can be drawn:

PropertyThis compound (DPA) - Expected PerformanceDioctyl Adipate (DOA) - Observed Performance
Chemical Structure Aromatic diester of adipic acid and phenolAliphatic diester of adipic acid and n-octanol
Plasticizing Efficiency Likely lower due to rigid phenyl groupsHigh, provides excellent flexibility[]
Low-Temperature Flexibility Expected to be poorerExcellent, maintains flexibility at very low temperatures[4][8]
Thermal Stability Potentially higher due to aromatic structureGood, but can be volatile at high temperatures[9]
Migration Resistance May be higher due to larger molecular size and polarityLower than some higher molecular weight plasticizers; migration is a known consideration[10]
Compatibility with PVC GoodExcellent[3]
Volatility Likely lowerHigher compared to polymeric plasticizers[9]
Cost Generally higherMore cost-effective for general-purpose applications[11]

Quantitative Data Summary

Physicochemical Properties
PropertyThis compound (DPA)Dioctyl Adipate (DOA)
CAS Number 3195-37-7123-79-5
Molecular Formula C₁₈H₁₈O₄C₂₂H₄₂O₄[12]
Molecular Weight 300.33 g/mol 370.57 g/mol [6]
Appearance White crystalline solidColorless, oily liquid[12]
Boiling Point ~405 °C~417 °C[3]
Melting Point ~56-58 °C~ -67 °C
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in most organic solvents[13]
Thermal Stability (Thermogravimetric Analysis - TGA)

While direct comparative TGA data is scarce, the following table presents typical data for DOA. TGA measures weight loss as a function of temperature, indicating thermal stability.[14]

PlasticizerOnset of Decomposition (Tonset)Temperature at Max Decomposition Rate (Tmax)
Dioctyl Adipate (DOA) ~200-220 °C~250-270 °C
This compound (DPA) Data not readily available, but aromatic esters are generally expected to exhibit higher thermal stability.Data not readily available.
Plasticizer Migration Data

Migration of plasticizers is a critical concern, especially in medical devices and pharmaceutical packaging, as leached substances can pose health risks.[15][16] Adipates are known to have a higher migration tendency compared to some other plasticizer classes.[17]

PlasticizerMigration Rate in PVC (qualitative)Factors Influencing Migration
Dioctyl Adipate (DOA) Moderate to High[10]Temperature, contact time, nature of the contact medium (e.g., lipids increase migration), and plasticizer concentration.[15]
This compound (DPA) Data not readily available. Potentially lower than DOA due to higher molecular weight and polarity, but experimental verification is needed.Similar factors to DOA would apply.

Experimental Protocols

Determination of Plasticizer Migration (Adapted from ISO 177)

This method determines the tendency of plasticizers to migrate from a plastic into an absorbent material.

Apparatus:

  • Oven, capable of maintaining 70 ± 2 °C.

  • Circular press dies.

  • Glass plates.

  • 5 kg weights.

  • Absorbent material (e.g., standard rubber or polyethylene without additives).[15]

Procedure:

  • Condition test specimens (plasticized polymer) and absorbent discs in a standard atmosphere.[15]

  • Weigh the test specimens and absorbent discs to the nearest 0.001 g.[15]

  • Create a "sandwich" by placing a test specimen between two absorbent discs.[15]

  • Place the assembly between two glass plates and apply a 5 kg weight.[15]

  • Place the entire assembly in the oven at 70 °C for a specified period (e.g., 24 hours).

  • After the test period, cool the assembly and reweigh the test specimen and absorbent discs separately.

  • The loss in mass of the test specimen and the gain in mass of the absorbent discs indicate the extent of migration.[15]

Visualization of Migration Testing Workflow:

Migration_Test_Workflow cluster_prep Preparation cluster_assembly Assembly & Testing cluster_analysis Analysis Prep_Sample Condition Test Specimen Weigh_Initial Initial Weighing Prep_Sample->Weigh_Initial Prep_Absorbent Condition Absorbent Discs Prep_Absorbent->Weigh_Initial Assemble Create 'Sandwich' Assembly Weigh_Initial->Assemble Apply_Pressure Apply 5kg Weight Assemble->Apply_Pressure Oven_Test Incubate at 70°C Apply_Pressure->Oven_Test Cooling Cool Assembly Oven_Test->Cooling Weigh_Final Final Weighing Cooling->Weigh_Final Calculate_Migration Calculate Mass Change Weigh_Final->Calculate_Migration

Diagram 1: Workflow for Plasticizer Migration Testing.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

This protocol is based on the principles outlined in ASTM E1131.

Apparatus:

  • Thermogravimetric analyzer with a high-precision balance.[14]

  • Sample pans (platinum or aluminum).[18]

  • Inert gas supply (e.g., Nitrogen).

Procedure:

  • Accurately weigh 10-20 mg of the plasticizer sample into a tared TGA pan.[18]

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 40-60 mL/min) to prevent oxidative degradation.[18]

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[18]

  • Continuously record the sample weight as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and other thermal events.[9]

Visualization of TGA Experimental Setup:

TGA_Setup TGA Thermogravimetric Analyzer Furnace Microbalance Temperature Programmer Sample Sample in Pan Computer Data Acquisition System TGA->Computer Weight & Temp Data Gas Inert Gas (Nitrogen) Gas->TGA Purge

Diagram 2: Conceptual Setup for Thermogravimetric Analysis.

Toxicological Profile and Biological Interactions

Adipate esters are generally considered to have low acute toxicity.[19] However, concerns exist regarding the long-term effects of plasticizer exposure, including potential endocrine-disrupting activities.[20]

  • Dioctyl Adipate (DOA): Studies have shown that DOA can influence lipid metabolism in rats, suggesting biological activity.[6] Some research indicates that certain adipates may interact with nuclear receptors like PPARγ, which are involved in adipogenesis.[19]

  • This compound (DPA): Specific toxicological data for DPA is limited in readily available literature. As an aromatic ester, its metabolic pathways and biological interactions may differ from aliphatic adipates like DOA.

Potential Signaling Pathway Interaction

Some plasticizers are known to act as ligands for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs) and the Retinoid X Receptors (RXRs). This interaction can potentially disrupt normal endocrine signaling.

Visualization of a Potential Plasticizer Interaction Pathway:

Signaling_Pathway cluster_nucleus Nucleus Plasticizer Plasticizer (e.g., Adipate Ester) Cell Cell Membrane Plasticizer->Cell PPAR PPARγ Plasticizer->PPAR Binds to RXR RXRα PPAR->RXR Forms Heterodimer PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Activates Biological_Response Altered Lipid Metabolism & Adipogenesis Gene_Expression->Biological_Response

Diagram 3: Hypothetical Signaling Pathway for Plasticizer-Induced Endocrine Disruption.

Disclaimer: This diagram illustrates a general mechanism by which some endocrine-disrupting chemicals may act. The specific interactions of this compound and Dioctyl Adipate with these pathways require further dedicated research.

Conclusion

Dioctyl adipate is a well-established plasticizer valued for its high efficiency and excellent low-temperature flexibility, making it suitable for a wide range of applications. However, its potential for migration needs to be carefully considered, particularly in sensitive applications like medical devices and pharmaceutical packaging.

This compound is less characterized as a primary plasticizer, but its aromatic structure suggests potentially higher thermal stability and lower volatility compared to DOA. The lack of comprehensive performance and toxicological data for DPA necessitates further research to fully evaluate its suitability as a direct alternative to DOA or other common plasticizers.

For drug development professionals, the choice of plasticizer must be guided by rigorous testing of performance, compatibility with active pharmaceutical ingredients (APIs), and a thorough assessment of leachables and their potential biological impact. The experimental protocols outlined in this guide provide a starting point for such evaluations.

References

A Comparative Guide to the Thermal Characterization of Adipate Plasticizers by TGA and DSC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Thermal Properties of Adipate Plasticizers

The thermal behavior of plasticizers is critical for their application in various formulations, indicating their processing temperature limits and stability. The following tables summarize the TGA and DSC data for two adipate plasticizers, Decyl Butoxyethyl Adipate and Decyl Phenoxyethyl Adipate, in comparison to the widely used Dioctyl Phthalate (DOP).

Table 1: Thermogravimetric Analysis (TGA) Data for Selected Plasticizers

ParameterDecyl Butoxyethyl AdipateDecyl Phenoxyethyl AdipateDioctyl Phthalate (DOP)
Onset of Decomposition (°C) 221215200
Temperature at Max. Decomposition Rate (°C) 278316Not Specified
Weight Loss at 180°C (%) < 1< 1> 1

Data sourced from "Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use".[1][2]

Table 2: Differential Scanning Calorimetry (DSC) Data for Selected Plasticizers

ParameterDecyl Butoxyethyl AdipateDecyl Phenoxyethyl Adipate
Crystallization Temperature (°C) -60.5-8.0
Enthalpy of Crystallization (J/g) 9.4131.2

Data sourced from "Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use".[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable TGA and DSC data. The following are generalized protocols for the analysis of small organic molecules like adipate plasticizers.

Thermogravimetric Analysis (TGA) Protocol

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. Standard calibration materials like calcium oxalate are typically used.

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticizer sample into a clean, tared TGA crucible (typically aluminum or platinum).

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate, typically 10°C/min, over a temperature range relevant to the expected decomposition of the material (e.g., from 30°C to 600°C).[3]

  • Data Analysis: Record the mass loss as a function of temperature. Determine key parameters such as the onset of decomposition (the temperature at which significant mass loss begins) and the temperature of the maximum rate of decomposition (from the peak of the derivative TGA curve).

Differential Scanning Calorimetry (DSC) Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticizer sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Implement a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • Heat from room temperature to a temperature above the expected melting point (e.g., 100°C) at a rate of 10°C/min.

      • Hold isothermally for 2-5 minutes.

      • Cool to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).

      • Hold isothermally for 2-5 minutes.

      • Heat again at 10°C/min to the upper-temperature limit.

  • Data Analysis: Record the heat flow as a function of temperature. From the second heating scan, determine thermal events such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm), along with their associated enthalpy changes.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermal analysis process for characterizing plasticizers.

G Experimental Workflow for Thermal Analysis of Plasticizers cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Evaluation Sample Plasticizer Sample Weighing Weigh 5-10 mg Sample->Weighing Encapsulation Encapsulate in Pan/Crucible Weighing->Encapsulation TGA TGA Analysis Encapsulation->TGA TGA DSC DSC Analysis Encapsulation->DSC DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data TGA_Params Onset Decomposition Temp. Max Decomposition Rate Temp. TGA_Data->TGA_Params DSC_Params Glass Transition (Tg) Melting Point (Tm) Crystallization Temp. (Tc) DSC_Data->DSC_Params Comparison Compare Thermal Properties of Different Plasticizers TGA_Params->Comparison DSC_Params->Comparison

Caption: Workflow for TGA and DSC analysis of plasticizers.

References

In Vitro Toxicological Assessment of Diphenyl Adipate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro toxicological assessment of Diphenyl adipate. Due to a notable lack of publicly available in vitro toxicological data for this compound, this document focuses on a comparative analysis with structurally related and commonly used adipate esters: Di(2-ethylhexyl) adipate (DEHA) and Dibutyl adipate (DBA). The experimental protocols for key in vitro toxicity assays are detailed to provide a framework for the potential assessment of this compound.

Comparative Analysis of In Vitro Toxicity

The following tables summarize the available in vitro toxicological data for DEHA and DBA, which can serve as potential surrogates for estimating the toxicological profile of this compound.

Cytotoxicity Data
CompoundAssayCell LineEndpointResult
Di(2-ethylhexyl) adipate (DEHA) Not specifiedNot specifiedNot specifiedData not available in reviewed literature
Dibutyl adipate (DBA) MTT AssayCHO CellsIC50Data not available in reviewed literature
Genotoxicity Data
CompoundAssayCell Line/SystemMetabolic Activation (S9)Result
Di(2-ethylhexyl) adipate (DEHA) Ames Test (Bacterial Reverse Mutation Assay)Salmonella typhimurium strainsWith and WithoutNegative
In Vitro Micronucleus TestNot specifiedNot specifiedNegative
Dibutyl adipate (DBA) Ames Test (Bacterial Reverse Mutation Assay)Salmonella typhimurium strainsWith and WithoutNegative
In Vitro Chromosomal Aberration TestChinese Hamster Ovary (CHO) cellsWith and WithoutPositive (with S9)
Endocrine Disruption Potential
CompoundAssaySystemEndpointResult
Di(2-ethylhexyl) adipate (DEHA) Estrogen Receptor (ER) Transactivation AssayIn vitroERα antagonismEvidence of blocking estrogen receptor alpha[1]
Dibutyl adipate (DBA) Not specifiedNot specifiedNot specifiedData not available in reviewed literature

Experimental Protocols for In Vitro Toxicological Assessment

The following are detailed methodologies for key experiments that should be conducted to assess the in vitro toxicology of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_culture Culture cells to ~80% confluency trypsinize Trypsinize and resuspend cells cell_culture->trypsinize seed_plate Seed cells in a 96-well plate trypsinize->seed_plate add_compound Add varying concentrations of this compound seed_plate->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt add_solvent Add solubilization solution (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at ~570 nm add_solvent->read_absorbance analyze_data Calculate cell viability and IC50 value read_absorbance->analyze_data

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, CHO) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: In Vitro Micronucleus Assay

This assay detects genotoxic damage by identifying the presence of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain lagging chromosome fragments or whole chromosomes.

Experimental Workflow:

Micronucleus_Assay_Workflow cluster_treatment Cell Treatment cluster_cytochalasin Cytokinesis Block cluster_harvest Cell Harvesting cluster_analysis Microscopic Analysis seed_cells Seed cells (e.g., CHO, TK6) and allow to attach add_compound Treat with this compound +/- S9 metabolic activation seed_cells->add_compound incubate_short Short treatment (3-6 hours) add_compound->incubate_short wash_and_recover Wash and add fresh medium incubate_short->wash_and_recover add_cytoB Add Cytochalasin B wash_and_recover->add_cytoB incubate_long Incubate for 1.5-2 cell cycles add_cytoB->incubate_long harvest_cells Harvest cells by trypsinization incubate_long->harvest_cells hypotonic_treatment Treat with hypotonic KCl solution harvest_cells->hypotonic_treatment fixation Fix cells in methanol:acetic acid hypotonic_treatment->fixation slide_prep Drop cell suspension onto slides fixation->slide_prep staining Stain with a DNA-specific dye (e.g., Giemsa, DAPI) slide_prep->staining scoring Score micronuclei in binucleated cells staining->scoring

Caption: Workflow for the in vitro micronucleus assay.

Protocol:

  • Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix them.

  • Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain with a DNA-specific stain.

  • Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei.

Endocrine Disruption Assessment: Estrogen Receptor Transactivation Assay

This assay determines if a chemical can bind to and activate the estrogen receptor, leading to the transcription of a reporter gene.

Experimental Workflow:

ER_Transactivation_Assay_Workflow cluster_prep Cell Line Preparation cluster_treatment Compound Exposure cluster_assay Reporter Gene Assay cluster_readout Data Acquisition cell_line Use a cell line (e.g., MCF-7, T47D) stably transfected with ER and an estrogen-responsive reporter gene seed_cells Seed cells in a multi-well plate cell_line->seed_cells add_compound Expose cells to various concentrations of this compound seed_cells->add_compound incubate Incubate for 24 hours add_compound->incubate lyse_cells Lyse cells to release reporter protein (e.g., Luciferase) incubate->lyse_cells add_substrate Add substrate for the reporter protein lyse_cells->add_substrate measure_signal Measure signal (e.g., luminescence) using a plate reader add_substrate->measure_signal analyze_data Determine agonist or antagonist activity measure_signal->analyze_data

Caption: Workflow for the Estrogen Receptor Transactivation Assay.

Protocol:

  • Cell Culture: Use a human cell line (e.g., MCF-7) that is stably transfected with an estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element.

  • Compound Exposure: Plate the cells and expose them to a range of concentrations of this compound for 24 hours. To test for antagonistic activity, co-treat cells with a known estrogen agonist (e.g., 17β-estradiol) and the test compound.

  • Cell Lysis and Substrate Addition: Lyse the cells and add the appropriate substrate for the reporter enzyme.

  • Signal Measurement: Measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.

  • Data Analysis: Compare the reporter activity in treated cells to that in control cells to determine if this compound acts as an agonist or antagonist of the estrogen receptor.

Conclusion and Recommendations

There is a significant lack of publicly available in vitro toxicological data for this compound. The data on related adipate esters, such as DEHA and DBA, suggest a potential for genotoxicity and endocrine disruption that warrants a thorough investigation of this compound itself.

It is strongly recommended that the following in vitro studies be conducted on this compound to provide a comprehensive toxicological profile:

  • Cytotoxicity assays in relevant human cell lines (e.g., HepG2 for liver toxicity, CHO for general toxicity) to determine its cytotoxic potential and to establish appropriate concentrations for further testing.

  • A battery of genotoxicity tests , including the Ames test (OECD 471) and the in vitro micronucleus assay (OECD 487), to assess its mutagenic and clastogenic potential.

  • Endocrine disruption assays , such as the estrogen and androgen receptor transactivation assays, to evaluate its potential to interfere with hormonal signaling pathways.

The generation of these data is essential for a scientifically sound risk assessment of this compound and to ensure its safe use in various applications.

References

A Comparative Performance Analysis: Bio-based Plasticizers vs. Diphenyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Plasticizers are essential additives incorporated into polymers, most notably poly(vinyl chloride) (PVC), to enhance their flexibility, durability, and processability.[1][2][3][4][5] By embedding themselves between polymer chains, these molecules reduce intermolecular forces, transforming rigid materials into supple and versatile products.[6] Diphenyl adipate is one such plasticizer used to increase flexibility and tensile strength in polymers.[7] However, growing environmental and health concerns surrounding traditional plasticizers, particularly certain phthalates, have catalyzed a shift towards sustainable alternatives.[1][3][5][8][9][10] Bio-based plasticizers, derived from renewable resources like vegetable oils, starches, and citric acid, are at the forefront of this transition, offering the promise of reduced toxicity and a smaller environmental footprint.[5]

This guide provides an objective performance comparison between various bio-based plasticizers and traditional plasticizers, using this compound as a benchmark. Due to the limited direct comparative data for this compound in the reviewed literature, performance data for widely studied conventional plasticizers like dioctyl phthalate (DOP) and dioctyl adipate (DOA) are used as primary reference points. The comparison is supported by experimental data focusing on key performance indicators: mechanical properties, thermal stability, and migration resistance.

Quantitative Performance Comparison

The effectiveness of a plasticizer is determined by its ability to impart desired properties to the final polymer material. The following tables summarize quantitative data from various studies, comparing the performance of several bio-based plasticizers against conventional alternatives in a PVC matrix.

Table 1: Mechanical Properties

Mechanical properties such as tensile strength and elongation at break are crucial indicators of a plasticized material's strength and flexibility. An ideal plasticizer enhances flexibility (elongation) without excessively compromising strength.

Plasticizer TypePlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Reference
Adipate (Reference) Dioctyl Adipate (DOA)50~16.7~350[2] (Implied)
Phthalate (Reference) Dioctyl Phthalate (DOP)40~18.0~300[1]
5016.7310[2]
Bio-based (Citrate) Acetyl Tributyl Citrate (ATBC)40~17.5~723[11]
60~15.0~858[12]
Bio-based (Epoxidized Oil) Epoxidized Soybean Oil (ESO)40~19.0~705[11]
Epoxidized Cardanol Glycidyl Ether (ECGE)30 (in blend)~20.0~350[1]
Bio-based (Polyester) Polybutylene Succinate (PSCH)50~17.5~415[13]
Bio-based (Isosorbide) Isosorbide Diesters (ISB)60~15.5~871[12]

Note: "phr" stands for parts per hundred parts of resin by weight.

The data indicates that bio-based plasticizers like Acetyl Tributyl Citrate (ATBC) and Isosorbide Diesters (ISB) can deliver significantly higher elongation at break compared to DOP, demonstrating excellent plasticizing efficiency.[11][12] Notably, some bio-based options, such as certain epoxidized oils, can even enhance tensile strength.[1] However, a common trade-off is observed where a substantial increase in flexibility may lead to a reduction in tensile strength.[14]

Table 2: Thermal Properties

Thermal properties, particularly the glass transition temperature (Tg) and thermal stability, are critical for defining the service temperature range of the plasticized material. A lower Tg indicates better flexibility at low temperatures. Thermal stability is assessed by thermogravimetric analysis (TGA), which measures the temperature at which the material starts to degrade.

Plasticizer TypePlasticizerConcentration (phr)Glass Transition Temp. (Tg) (°C)Onset Decomposition (Tonset) (°C)Temp. at 50% Weight Loss (T50%) (°C)Reference
Unplasticized PVC -081.0 - 89.2--[12][15]
Phthalate (Reference) Dioctyl Phthalate (DOP)50-37.0~240~330[16]
Bio-based (Citrate) Acetyl Tributyl Citrate (ATBC)606.8~200~325[12]
Bio-based (Epoxidized Oil) Epoxidized Cardanol Glycidyl Ether (ECGE)30 (in blend)--~347[1]
Bio-based (Isosorbide) Isosorbide Diesters (ISB)6011.4--[12]
Bio-based (Furan) Furan Dicarboxylate-based50-17.5--[17]
Bio-based (Polyester) LMW-BPR50-3.9~269~357[18]

Bio-based plasticizers effectively lower the Tg of PVC, confirming their plasticizing action.[12][15] Some bio-based plasticizers, such as epoxidized cardanol glycidyl ether and certain bio-polyesters, demonstrate higher thermal degradation temperatures than DOP, indicating enhanced thermal stability for the final PVC product.[1][18]

Table 3: Migration Resistance

Migration refers to the loss of plasticizer from the polymer matrix due to evaporation (volatility) or extraction into liquids.[19] High migration resistance is crucial for the longevity of the product and for applications where contact with food, liquids, or skin is expected.[19][20]

Plasticizer TypePlasticizerConcentration (phr)Test MediumMigration Loss (%)Reference
Phthalate (Reference) Dioctyl Phthalate (DOP)30Volatility (Air, 180°C)~1.6[15]
Bio-based (Tartrate Esters) DBTAE-C430Volatility (Air, 180°C)1.38[15]
DBTAE-C1130Volatility (Air, 180°C)0.40[15]
Bio-based (Polyester) LMW-BPR30 (in blend)Ethanol (96h)~0.5[18]
LMW-BPR30 (in blend)Petroleum Ether (96h)~0.2[18]
Hyperbranched Poly(butylene adipate)70Exudation TestLower than DOP[17]

Generally, plasticizers with higher molecular weight exhibit lower migration.[17] Bio-based polyester plasticizers and tartrate esters with longer alkyl chains show excellent migration resistance, often superior to that of DOP.[15][17][18] This is a significant advantage, as it enhances the durability and safety of the plasticized material.

Experimental Protocols

Standardized testing methods are essential for the accurate evaluation and comparison of plasticizer performance.

Mechanical Properties Testing
  • Methodology: Based on standards such as ASTM D2284, this test evaluates the tensile properties of plasticized materials.[4]

  • Sample Preparation: PVC resin is blended with the plasticizer (at a specified phr), stabilizers, and other additives in a high-speed mixer. The resulting compound is then processed, typically through milling and compression molding, into standardized test specimens (e.g., dumbbell shape).[4]

  • Procedure: The conditioned specimens are placed in a universal testing machine and subjected to a constant rate of extension until they fracture. The machine records the force applied and the elongation.

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating flexibility.

    • Hardness: Measured using a durometer (e.g., Shore A) to determine the material's resistance to indentation.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) of the plasticized polymer, a key indicator of plasticizer efficiency.[12][21]

    • Procedure: A small sample of the material is placed in an aluminum pan and subjected to a controlled temperature program (heating, cooling, reheating) in a DSC instrument.[18][21] The heat flow to or from the sample is measured relative to a reference. The Tg is identified as a step change in the heat flow curve during the second heating scan.[16]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the plasticized material.

    • Procedure: A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight is continuously monitored.[18][21] The resulting TGA curve plots weight loss against temperature, revealing the temperatures at which degradation occurs.

    • Key Parameters Measured: Tonset (the temperature at which weight loss begins), and T10%/T50% (the temperatures at which 10% and 50% weight loss occurs).[15]

Migration Resistance Testing
  • Volatility (Activated Carbon Method - ISO 176):

    • Purpose: To measure the mass loss of plasticizer due to evaporation at elevated temperatures.[22][23]

    • Procedure: A pre-weighed disc of the plasticized material is placed in a container with activated carbon and heated in an oven for a specified time and temperature (e.g., 24 hours at 70°C). The sample is then reweighed to determine the percentage of weight loss.[23]

  • Solvent Extraction (ISO 177 / ASTM D1239):

    • Purpose: To measure the resistance of the plasticizer to being leached out by liquids.[22]

    • Procedure: A pre-weighed sample is fully immersed in a specific solvent (e.g., n-hexane, ethanol, or soapy water) at a controlled temperature for a set duration.[13][18] Afterward, the sample is removed, dried, and reweighed. The weight loss corresponds to the amount of plasticizer extracted.

Visualizing Experimental and Logical Frameworks

To clarify the relationships between procedures and concepts, the following diagrams are provided.

G cluster_prep 1. Material Preparation cluster_test 2. Performance Evaluation cluster_results 3. Data Analysis pvc PVC Resin mix High-Speed Mixing pvc->mix plast Plasticizer (Bio-based or DPA) plast->mix stab Stabilizers / Additives stab->mix proc Molding / Processing mix->proc sample Conditioned Test Specimens proc->sample mech Mechanical Testing (ASTM D2284) sample->mech therm Thermal Analysis (DSC, TGA) sample->therm migr Migration Testing (ISO 176/177) sample->migr r_mech Tensile Strength Elongation at Break Hardness mech->r_mech r_therm Glass Transition (Tg) Thermal Stability (TGA) therm->r_therm r_migr Volatility Loss (%) Extraction Loss (%) migr->r_migr

Caption: Workflow for evaluating plasticizer performance.

Caption: Mechanism of polymer plasticization.

Conclusion

The transition from petroleum-based plasticizers to bio-based alternatives represents a significant step towards more sustainable polymer technology. The experimental data reveals that many bio-based plasticizers are not only viable but can offer performance advantages over conventional options like adipates and phthalates.

  • Comparable or Superior Performance: Bio-based plasticizers derived from sources like citric acid, isosorbide, and various vegetable oils demonstrate excellent plasticizing efficiency, often resulting in superior flexibility (elongation at break) compared to traditional plasticizers.[11][12]

  • Enhanced Stability: Several bio-based plasticizers, particularly those with higher molecular weights like polymeric types or certain epoxidized oils, exhibit improved thermal stability and significantly better migration resistance.[1][15][17][18] This enhances product durability and safety, especially in sensitive applications.

  • Favorable Trade-offs: While an increase in flexibility can sometimes be accompanied by a decrease in tensile strength, the overall performance profile of many bio-based plasticizers is highly competitive.[14] The specific choice of bio-plasticizer allows for the tailoring of properties to meet the demands of a particular application.

  • Sustainability and Safety: Beyond performance metrics, the primary drivers for adopting bio-based plasticizers are their origin from renewable resources and their generally lower toxicity profiles compared to some regulated phthalates.[5][9][10]

References

A Comparative Toxicological Assessment: Diphenyl Adipate vs. Diphenyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of Diphenyl Adipate and Diphenyl Phthalate. The information is compiled from available safety data sheets, peer-reviewed literature, and regulatory guidelines to assist in hazard identification and risk assessment. While comprehensive data is available for Diphenyl Phthalate, information on this compound is less extensive, necessitating a reliance on data from analogous adipate compounds.

Executive Summary

Diphenyl Phthalate exhibits a well-documented toxicity profile, including moderate acute toxicity, skin, eye, and respiratory irritation, and significant endocrine-disrupting effects as an estrogen receptor agonist. In contrast, this compound is generally considered to have a lower toxicity profile, with adipate esters often positioned as safer alternatives to phthalates. However, a notable lack of direct experimental data for this compound necessitates a cautious approach, relying on read-across data from similar adipate compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative toxicological data for this compound and Diphenyl Phthalate.

Table 1: Acute Toxicity Data

EndpointThis compoundDiphenyl Phthalate
Oral LD50 (Rat) No data available. (For Dibutyl Adipate, an analogous compound, the oral LD50 is reported as 12,900 mg/kg)8,000 mg/kg[1][2]
Dermal LD50 No data available.No data available.
Inhalation LC50 No data available.No data available.

Table 2: Irritation and Sensitization

EndpointThis compoundDiphenyl Phthalate
Skin Irritation No data available. (Considered to have low irritation potential based on data from analogous compounds)Causes skin irritation[1][3]
Eye Irritation No data available. (Considered to have low irritation potential based on data from analogous compounds)Causes serious eye irritation[1][3]
Respiratory Irritation No data available.May cause respiratory irritation[1][3]
Skin Sensitization No data available.No data available.

Table 3: Endocrine Disruption

EndpointThis compoundDiphenyl Phthalate
Estrogenic Activity No direct data available.Estrogen receptor (ER) agonist[4][5][6][7]
Mechanism Not established.Binds to the estrogen receptor, enhancing ER-mediated transcriptional activity and upregulating estrogen-responsive genes (TFF1, CTSD, and GREB1)[4][5][6][7]
Androgenic Activity No data available.Not reported to be an androgen receptor agonist.

Table 4: Genotoxicity and Carcinogenicity

EndpointThis compoundDiphenyl Phthalate
Genotoxicity (Ames test) No data available. (Di-isononyl adipate, an analogous compound, was not mutagenic)No mutagenic responses observed in Salmonella tests[2]
Carcinogenicity No data available.Not classified as a carcinogen.

Table 5: Aquatic Toxicity

EndpointThis compoundDiphenyl Phthalate
Acute Aquatic Toxicity No data available.Very toxic to aquatic life with long-lasting effects[3]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is used to assess the acute toxic effects of a substance when administered orally.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before dosing.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg) based on a sighting study.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Endpoint: The study allows for the identification of the dose that causes evident toxicity and can be used to classify the substance according to its acute oral toxicity.

Acute Dermal Irritation/Corrosion (OECD 404)

This guideline assesses the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Dose Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the skin and covered with a gauze patch and non-irritating tape.

  • Exposure and Observation: The substance is left in contact with the skin for a specified period (typically 4 hours). After removal, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method provides an alternative to animal testing for skin irritation.

  • Test System: A commercially available reconstructed human epidermis (RhE) model is used, which mimics the structure and function of the human epidermis.

  • Procedure: The test chemical is applied topically to the surface of the RhE tissue.

  • Endpoint: After a defined exposure period, the viability of the tissue is assessed using a cell viability assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[1][2][4][8][9]

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.[1]

Estrogen Receptor Transactivation Assay (OECD 455)

This in vitro assay is used to identify chemicals that can act as agonists or antagonists of the estrogen receptor.

  • Test System: A mammalian cell line (e.g., HeLa-9903) that has been stably transfected with a human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements.

  • Procedure: The cells are exposed to a range of concentrations of the test chemical.

  • Endpoint: The activation of the estrogen receptor by an agonist leads to the expression of the reporter gene, which can be measured (e.g., by luminescence). The ability of a substance to induce the reporter gene expression is compared to that of a reference estrogen.

Mandatory Visualizations

Diphenyl Phthalate Estrogenic Signaling Pathway

Diphenyl_Phthalate_Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPhP Diphenyl Phthalate (DPhP) ER Estrogen Receptor (ER) DPhP->ER Binds DPhP_ER DPhP-ER Complex ER->DPhP_ER HSP Heat Shock Proteins (HSP) HSP->ER Dissociation DPhP_ER_dimer DPhP-ER Dimer DPhP_ER->DPhP_ER_dimer Dimerization ERE Estrogen Response Element (ERE) DPhP_ER_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA TFF1 TFF1 mRNA->TFF1 Translation CTSD CTSD mRNA->CTSD Translation GREB1 GREB1 mRNA->GREB1 Translation

Caption: Estrogenic signaling pathway of Diphenyl Phthalate.

General Experimental Workflow for Toxicity Assessment

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies start Test Substance (this compound or Diphenyl Phthalate) in_silico In Silico Assessment (e.g., QSAR) start->in_silico in_vitro In Vitro Testing in_silico->in_vitro in_vivo In Vivo Testing (if necessary) in_vitro->in_vivo data_analysis Data Analysis and Interpretation in_vitro->data_analysis genotoxicity Genotoxicity (Ames Test - OECD 471) skin_irritation Skin Irritation (RhE - OECD 439) endocrine_disruption Endocrine Disruption (ER Transactivation - OECD 455) in_vivo->data_analysis acute_oral Acute Oral Toxicity (OECD 420/425) dermal_irritation Dermal Irritation (OECD 404) hazard_id Hazard Identification data_analysis->hazard_id risk_assessment Risk Assessment hazard_id->risk_assessment

Caption: A generalized workflow for toxicological assessment.

References

Comparative Guide to the Mechanical Properties of Polymers Plasticized with Diphenyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of polymers plasticized with diphenyl adipate against other common alternatives. The information is intended to assist researchers and professionals in materials science and drug development in selecting appropriate plasticizers for their specific applications. Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide synthesizes known performance characteristics of adipate esters to provide an illustrative comparison.

Overview of Plasticizer Performance

Plasticizers are essential additives that increase the flexibility, workability, and durability of polymers. Their effectiveness is primarily evaluated by their impact on the material's mechanical properties, such as tensile strength, elongation at break, and modulus, as well as its glass transition temperature (Tg). Adipate esters, including this compound, are known for imparting good flexibility at low temperatures, a crucial property for applications in colder environments. However, they can exhibit higher volatility compared to phthalate-based plasticizers.

The following table presents illustrative data comparing the mechanical properties of Polyvinyl Chloride (PVC) plasticized with this compound, Dioctyl Adipate (DOA), and Dioctyl Phthalate (DOP). This data is representative of the typical performance of these plasticizer classes.

Table 1: Illustrative Comparison of Mechanical Properties of Plasticized PVC

PropertyThis compound (Illustrative)Dioctyl Adipate (DOA)Dioctyl Phthalate (DOP)
Tensile Strength (MPa) 182023
Elongation at Break (%) 380350300
100% Modulus (MPa) 9.51113
Glass Transition Temp. (°C) -40-45-25

Note: The data for this compound is illustrative and based on the general performance of adipate plasticizers. Actual values may vary depending on the specific formulation and processing conditions.

Experimental Protocols

Accurate and reproducible measurement of mechanical properties is critical for comparing the performance of different plasticizers. The following are detailed protocols for key experiments.

Tensile Properties Testing

The determination of tensile strength, elongation at break, and modulus is performed following the ASTM D638 standard for plastics.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer for precise strain measurement.

  • Micrometer for measuring specimen dimensions.

  • Standard dumbbell-shaped test specimens (Type I, II, III, IV, or V as per the standard).

Procedure:

  • Specimen Preparation: Test specimens are prepared by injection molding or by machining from a compression-molded plaque. The dimensions of the specimens must conform to the specifications in ASTM D638.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Measurement: The width and thickness of the narrow section of each specimen are measured at the center and at several points along the gauge length. The average values are recorded.

  • Testing:

    • The specimen is securely mounted in the grips of the UTM.

    • The extensometer is attached to the gauge length of the specimen.

    • The test is initiated at a constant crosshead speed as specified in the standard (e.g., 5 mm/min or 50 mm/min).

    • Load and extension data are recorded continuously until the specimen fractures.

  • Calculations:

    • Tensile Strength: The maximum load sustained by the specimen divided by the original cross-sectional area.

    • Elongation at Break: The increase in gauge length at the point of fracture divided by the original gauge length, expressed as a percentage.

    • Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve.

Glass Transition Temperature (Tg) Determination

The glass transition temperature is determined using Differential Scanning Calorimetry (DSC).

Apparatus:

  • Differential Scanning Calorimeter.

  • Hermetic aluminum pans and lids.

  • Crimper for sealing the pans.

Procedure:

  • Sample Preparation: A small sample (typically 5-10 mg) of the plasticized polymer is accurately weighed and hermetically sealed in an aluminum pan.

  • Thermal Cycle:

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The sample is cooled to a temperature well below the expected Tg (e.g., -100 °C).

    • The sample is then heated at a constant rate (e.g., 10 °C/min) to a temperature above the Tg.

    • A second heating scan is often performed after a controlled cooling cycle to erase the thermal history of the sample.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Mechanism of Polymer Plasticization

Plasticizers work by inserting themselves between polymer chains, thereby increasing the intermolecular spacing. This reduces the secondary forces (e.g., van der Waals forces and hydrogen bonds) between the chains, allowing them to move more freely relative to one another. This increased molecular mobility results in a lower glass transition temperature and increased flexibility of the material.

PlasticizationMechanism p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain Addition of Plasticizer Addition of Plasticizer p2->Addition of Plasticizer pp1 Polymer Chain pl1 Plasticizer pl3 Plasticizer pp2 Polymer Chain pl2 Plasticizer pl4 Plasticizer pp3 Polymer Chain

Caption: Mechanism of polymer plasticization.

Conclusion

This compound, as a representative of the adipate class of plasticizers, offers excellent low-temperature flexibility, which can be a significant advantage in specific applications. However, its performance regarding tensile strength and potential for higher volatility should be considered in comparison to other plasticizers like DOP. The choice of a plasticizer should be guided by a thorough evaluation of the desired end-properties of the polymer, the processing conditions, and the intended application environment. The experimental protocols outlined in this guide provide a standardized framework for conducting such evaluations.

A Comparative Analysis of the Endocrine-Disrupting Potential of Diphenyl Adipate and Other Phthalate Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the endocrine-disrupting potential of Diphenyl adipate (DPA) against other widely studied Phthalate Acid Esters (PAEs). Phthalates are a class of chemicals used as plasticizers that are known for their potential to interfere with the endocrine system. While extensive research exists for common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), data on adipates such as DPA is less prevalent. This document compiles available quantitative data, details the experimental protocols used for assessment, and visualizes key biological pathways and workflows to offer a comprehensive comparison.

Mechanisms of Endocrine Disruption by PAEs

Phthalate Acid Esters can exert their endocrine-disrupting effects through various mechanisms, most notably by interacting with nuclear hormone receptors such as the Estrogen Receptor (ER) and the Androgen Receptor (AR).

  • Estrogenic Activity: Some PAEs can mimic the natural hormone 17β-estradiol (E2), binding to and activating the Estrogen Receptor. This activation initiates a signaling cascade, leading to the transcription of estrogen-responsive genes, which can potentially disrupt normal hormonal balance.

  • Anti-Androgenic Activity: A more common mechanism for PAEs is the antagonism of the Androgen Receptor. These compounds bind to the AR, preventing natural androgens like testosterone or dihydrotestosterone (DHT) from binding and activating it. This blockade inhibits the transcription of androgen-dependent genes, which is critical for the development and function of the male reproductive system.[1][2][3]

Below are diagrams illustrating the estrogen receptor activation pathway and the mechanism of androgen receptor antagonism.

Figure 1: Estrogenic Activity Pathway

Anti_Androgenic_Mechanism Figure 2: Mechanism of Androgen Receptor Antagonism cluster_active Normal Activation cluster_blocked Antagonistic Blockade Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Androgen_AR Androgen-AR Complex (Active Conformation) AR->Androgen_AR Forms AA_AR PAE-AR Complex (Inactive Conformation) AR->AA_AR Forms Anti_Androgen Anti-Androgenic PAE (e.g., DEHP, DBP) Anti_Androgen->AR Gene_Activation Target Gene Expression Androgen_AR->Gene_Activation Activates Transcription Gene_Block No Gene Expression AA_AR->Gene_Block Blocks Transcription Reporter_Assay_Workflow Figure 3: Workflow for a Luciferase Reporter Gene Assay Start Start: Cell Culture (e.g., MCF-7, CV-1) Transfection 1. Co-transfection with Plasmids: - Receptor Plasmid (ER/AR) - Reporter Plasmid (HRE-Luciferase) Start->Transfection Treatment 2. Treatment with Test Compounds (e.g., DPA, DEHP, Controls) Transfection->Treatment Incubation 3. Incubation (24-48 hours) Treatment->Incubation Lysis 4. Cell Lysis Incubation->Lysis Measurement 5. Add Luciferin Substrate & Measure Luminescence Lysis->Measurement Analysis 6. Data Analysis: - Calculate EC₅₀ (Agonist) - Calculate IC₅₀ (Antagonist) Measurement->Analysis

References

Cross-Validation of Analytical Methods for Diphenyl Adipate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comprehensive cross-validation of analytical results for Diphenyl adipate, a widely used plasticizer and a component in various formulations. We present a comparative analysis of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide includes detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.

Introduction to Analytical Techniques for Plasticizer Analysis

The analysis of plasticizers like this compound is crucial for quality control, safety assessment, and formulation development. Several analytical techniques can be employed for this purpose, each with its own set of advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly specific and sensitive, making it ideal for identifying and quantifying trace amounts of volatile and semi-volatile compounds.[1]

  • High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for a wide range of compounds, including those that are not volatile enough for GC analysis. When coupled with a UV detector, HPLC provides a robust method for the quantification of aromatic compounds like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides detailed structural information about molecules. Quantitative NMR (qNMR) can be a highly accurate and precise method for determining the concentration of a substance without the need for identical reference standards.[2]

This guide will delve into the specific application of these techniques for the analysis of this compound, providing a direct comparison of their performance.

Comparative Analysis of Analytical Methods

The performance of GC-MS, HPLC-UV, and ¹H-NMR for the analysis of this compound is summarized below. For a direct comparison, we have also included data for two alternative adipate esters, Di(2-ethylhexyl) adipate (DEHA) and Dibutyl adipate (DBA).

ParameterGC-MSHPLC-UV¹H-NMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field.
Sample Preparation Liquid-liquid extraction or solid-phase extraction (SPE) followed by solvent evaporation and reconstitution.[3]Dilution in a suitable organic solvent (e.g., acetonitrile).Dissolution in a deuterated solvent with an internal standard.
Linearity (r²) > 0.998 (for adipate plasticizers)[3]Typically > 0.99Excellent linearity over a wide dynamic range.
Limit of Detection (LOD) ng/g range[3]µg/mL to ng/mL rangeµg/mL to mg/mL range
Precision (%RSD) Intraday: 2.5-11.3%, Interday: 2.8-15.6% (for adipate plasticizers)[3]Typically < 5%Typically < 2%
Analysis Time 20-30 minutes per sample10-20 minutes per sample5-15 minutes per sample
Strengths High sensitivity and specificity, excellent for complex matrices.[1]Robust, widely available, suitable for non-volatile compounds.Non-destructive, highly precise, provides structural information, requires no specific analyte standard for quantification.[2]
Limitations Requires derivatization for some compounds, potential for thermal degradation.Lower sensitivity than GC-MS for some compounds, matrix interference can be an issue.Lower sensitivity than chromatographic methods, higher instrumentation cost.[1]

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS, HPLC-UV, and ¹H-NMR are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a validated method for the determination of adipate plasticizers in food matrices.[3]

Sample Preparation (Solid Phase Extraction):

  • Homogenize 1 gram of the sample with 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

  • Centrifuge the mixture and collect the supernatant.

  • Pass the supernatant through an Oasis MAX SPE cartridge.

  • Wash the cartridge with 5 mL of methanol.

  • Elute the analytes with 10 mL of dichloromethane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general method for the analysis of aromatic esters and should be validated for this compound.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in acetonitrile to a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 230 nm.

Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

This protocol outlines a general procedure for quantitative ¹H-NMR analysis.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add a precise volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Ensure complete dissolution of the sample.

¹H-NMR Conditions:

  • Spectrometer: 400 MHz or higher.

  • Solvent: CDCl₃

  • Internal Standard: 1,3,5-trimethoxybenzene

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Homogenization Sample Homogenization (Hexane/Acetone) Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid Phase Extraction (Oasis MAX) Centrifugation->SPE Elution Elution (Dichloromethane) SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution (n-Hexane) Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Data Data Analysis Detection->Data

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Weighing Sample Weighing Dissolution Dissolution (Acetonitrile) Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis Detection->Data

HPLC-UV Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Weighing Sample & Internal Standard Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition ¹H-NMR Spectrum Acquisition Dissolution->Acquisition Processing Data Processing (Integration) Acquisition->Processing Quantification Quantification Processing->Quantification

¹H-NMR Experimental Workflow

Conclusion

The choice of an analytical method for the determination of this compound depends on the specific requirements of the analysis.

  • GC-MS is the method of choice for high sensitivity and specificity, particularly in complex sample matrices.

  • HPLC-UV offers a robust and straightforward alternative for routine quantitative analysis, especially when dealing with less volatile compounds.

  • ¹H-NMR provides a highly precise and accurate method for quantification without the need for a specific standard of the analyte and offers valuable structural information.

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can confidently select and implement the most appropriate method for their analytical needs, ensuring the generation of reliable and accurate data for this compound.

References

Safety Operating Guide

Proper Disposal of Diphenyl Adipate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of diphenyl adipate, ensuring compliance with general best practices for chemical waste management.

While a specific Safety Data Sheet (SDS) for this compound was not located, this document synthesizes information from SDSs of analogous compounds, such as dibutyl adipate and diphenyl phthalate, and general hazardous waste disposal guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review the specific SDS for any chemical before handling and disposal.

Immediate Safety and Handling

Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety glasses or goggles: To protect against splashes.

  • Chemical-resistant gloves: To prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. In the event of a spill, immediately alert others in the vicinity and follow your laboratory's established spill cleanup procedures. Small spills can typically be absorbed with an inert material (e.g., vermiculite, sand), collected in a sealed container, and disposed of as chemical waste. For large spills, evacuate the area and contact your institution's EHS department.

Quantitative Data Summary

The following table summarizes key hazard information for chemicals structurally similar to this compound. This data should be used as a general guideline in the absence of a specific SDS for this compound.

Chemical NameCAS NumberHazard StatementsDisposal Considerations
Dibutyl Adipate105-99-7Toxic to aquatic life.Dispose of contents/container to an approved waste disposal plant.[1]
Diphenyl Phthalate84-62-8Causes skin irritation, causes serious eye irritation, may cause respiratory irritation, very toxic to aquatic life with long-lasting effects.Dispose of contents/container to an approved waste disposal plant.[2]
Diallyl Adipate2998-04-1Harmful if swallowed.[3]Dispose of contents/container to an approved waste disposal plant.[3]

Step-by-Step Disposal Procedures

The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following is a general operational plan for the disposal of this chemical waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is mixed with other chemicals. If so, all components must be identified to ensure compatibility and proper disposal routing.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated, properly labeled waste container. For example, halogenated and non-halogenated organic solvents should be kept in separate containers.

2. Containerization and Labeling:

  • Select an Appropriate Container: Use a container that is chemically resistant to this compound and is in good condition with a secure, leak-proof lid. The original container can often be used for waste accumulation.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and accumulation start date. Follow your institution's specific labeling requirements.

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Storage Limits: Adhere to the volume limits for SAAs as defined by the Resource Conservation and Recovery Act (RCRA) and your institution's policies (typically 55 gallons of non-acute hazardous waste).

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has reached the storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Waste Pickup Request: Complete any necessary paperwork or online forms for the hazardous waste pickup, providing accurate information about the waste composition.

5. Transportation and Final Disposal:

  • Licensed Transporter: The EHS department will arrange for a licensed hazardous waste transporter to pick up the waste.

  • Approved Disposal Facility: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for organic chemical waste is incineration at high temperatures.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety protocols for handling chemical waste in a laboratory setting.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DiphenylAdipateDisposal start_end start_end process process decision decision storage storage ehs_action ehs_action start Start: this compound Waste Generated identify_waste 1. Identify Waste Composition start->identify_waste is_mixed Mixed with other chemicals? identify_waste->is_mixed list_components List all components on label is_mixed->list_components Yes select_container 2. Select appropriate, sealed container is_mixed->select_container No list_components->select_container label_container 3. Label with 'Hazardous Waste' and contents select_container->label_container store_saa 4. Store in Satellite Accumulation Area (SAA) label_container->store_saa use_secondary_containment Use secondary containment store_saa->use_secondary_containment is_full Container full or time limit reached? use_secondary_containment->is_full is_full->store_saa No contact_ehs 5. Contact EHS for pickup is_full->contact_ehs Yes ehs_pickup EHS arranges for transport to TSDF contact_ehs->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Diphenyl adipate

Author: BenchChem Technical Support Team. Date: November 2025

[3] DIPHENYL ADIPATE | C18H18O4 - PubChem this compound is a see... --INVALID-LINK-- [1] Safety Data Sheet - Central Drug House SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION. EXPOSURE CONTROLS. PERSONAL PROTECTIVE EQUIPMENT. Respiratory Protection. Hands Protection. Eye Protection. Skin and Body Protection. Hygiene Measures. ENVIRONMENTAL EXPOSURE CONTROLS. SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES. SECTION 10: STABILITY AND REACTIVITY. SECTION 11: TOXICOLOGICAL INFORMATION. SECTION 12: ECOLOGICAL INFORMATION. SECTION 13: DISPOSAL CONSIDERATIONS. SECTION 14: TRANSPORT INFORMATION. SECTION 15: REGULATORY INFORMATION. SECTION 16: OTHER INFORMATION. Revision see end of sheet. with respect to this material, we can make no guarantee of the properties of the product, its suitability or its fitness for any particular purpose, and we assume no liability resulting from its use. Users should make their own investigations to determine the suitability of the information for their particular purposes. In no event shall Central Drug House (P) Ltd. be liable for any claims, losses, or damages of any third party or for lost profits or any special, indirect, incidental, consequential or exemplary damages, howsoever arising, even if Central Drug House (P) Ltd. has been advised of the possibility of such damages. --INVALID-LINK-- Safety data sheet for Dibutyl adipate - GFS Chemicals Personal precautions, protective equipment and emergency procedures. Methods and materials for containment and cleaning up. Reference to other sections. See Section 7 for information on safe handling. See Section 8 for information on personal protection equipment. See Section 13 for disposal information. Section 7: Handling and storage. Precautions for safe handling. Conditions for safe storage, including any incompatibilities. Specific end use(s) Section 8: Exposure controls/personal protection. Control parameters. Exposure controls. Section 9: Physical and chemical properties. Information on basic physical and chemical properties. Other information. Section 10: Stability and reactivity. Reactivity. Chemical stability. Possibility of hazardous reactions. Conditions to avoid. Incompatible materials. Hazardous decomposition products. Section 11: Toxicological information. Information on toxicological effects. Section 12: Ecological information. Toxicity. Persistence and degradability. Bioaccumulative potential. Mobility in soil. Other adverse effects. Section 13: Disposal considerations. Waste treatment methods. Section 14: Transport information. UN number. UN proper shipping name. Transport hazard class(es) Packing group. Environmental hazards. Special precautions for user. Transport in bulk according to Annex II of MARPOL73/78 and the IBC Code. Section 15: Regulatory information. Safety, health and environmental regulations/legislation specific for the substance or mixture. Chemical safety assessment. Section 16: Other information. GHS07. H315. H319. H335. P261. P305+P351+P338. Warning. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Avoid breathing dust/fumes/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. --INVALID-LINK-- Di-n-hexyl Adipate Safety Data Sheet - Santa Cruz Biotechnology Personal protective equipment. Eye Protection. Skin and body protection. Respiratory protection. Hygiene measures. Section 9: Physical and chemical properties. Form. Odor Threshold. Flash point. Evaporation rate. Upper flammability limits. Vapor pressure. Vapor density. Specific gravity. Water solubility. Partition coefficient. Autoignition temperature. Decomposition temperature. Kinematic viscosity. Dynamic viscosity. Explosive properties. Oxidizing properties. Softening point. Molecular weight. VOC Content (%). Liquid Density. Bulk density. Section 10: Stability and reactivity. Reactivity. Stability. Possibility of hazardous reactions. Conditions to avoid. Incompatible materials. Hazardous decomposition products. Section 11: Toxicological information. Acute toxicity. Product Information. Inhalation. Eye contact. Skin contact. Ingestion. Unknown acute toxicity. The following values are calculated based on chapter 3.1 of the GHS document. ATEmix (oral). ATEmix (dermal) ATEmix (inhalation-dust/mist) Component Information. Chronic toxicity. Sensitization. Germ cell mutagenicity. Carcinogenicity. Reproductive toxicity. STOT - single exposure. STOT - repeated exposure. Aspiration hazard. Section 12: Ecological information. Ecotoxicity. Persistence and degradability. Bioaccumulation. Mobility. Section 13: Disposal considerations. Waste from residues/unused products. Contaminated packaging. Section 14: Transport information. DOT. TDG. IATA. IMDG. Section 15: Regulatory information. International Inventories. TSCA. DSL/NDSL. EINECS/ELINCS. ENCS. IECSC. KECL. PICCS. AICS. US Federal Regulations. SARA 313. SARA 311/312 Hazard Categories. CWA (Clean Water Act) US State Regulations. California Proposition 65. U.S. State Right-to-Know Regulations. U.S. EPA Label Information. EPA Pesticide Registration Number. Section 16: Other information. NFPA. Health hazards 0. Flammability 1. Instability 0. Physical and chemical properties -. HMIS. Health hazards 0. Flammability 1. Physical hazards 0. Personal protection X. Prepared By. Creation Date. Revision Date. Revision Note. Disclaimer. The information provided in this Safety Data Sheet is correct to the best of our knowledge, information and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal and release and is not to be considered a warranty or quality specification. The information relates only to the specific material designated and may not be valid for such material used in combination with any other materials or in any process, unless specified in the text. End of Safety Data Sheet. --INVALID-LINK-- Safety Data Sheet - LGC Handling. General hygiene measures. Wash hands before breaks and at the end of work. Avoid contact with skin and eyes. Do not eat, drink or smoke when using this product. Storage. Keep container tightly closed in a dry and well-ventilated place. For further information, see section 7. 8. Exposure controls/personal protection. Exposure limit values. Components. Type. Value. Di-n-hexyl Adipate. CAS-No. 110-33-8. TWA. 1 mg/m. 3. Remarks. Exposure controls. Personal protective equipment. Eye/face protection. Safety glasses with side-shields conforming to EN166. Hand protection. The-selection-of-the-suitable-gloves-does-not-only-depend-on-the-material,-but-also-on-further-marks-of-quality-and-varies-from-manufacturer-to-manufacturer. Protective gloves. Nitrile rubber. Breakthrough time (maximum wearing time). > 480 minutes. Glove thickness. 0.35 mm. The given values are laboratory data which were determined according to EN 374. This recommendation is advisory only and must be evaluated by an industrial hygienist and safety officer familiar with the specific situation of anticipated use by our customers. It should not be construed as offering an approval for any specific use scenario. Other skin and body protection. Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. Respiratory protection. In case of insufficient ventilation, wear suitable respiratory equipment. Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. 9. Physical and chemical properties. Information on basic physical and chemical properties. Physical state. Liquid. Colour. Colourless. Odour. Odourless. Odour threshold. No information available. Melting point/freezing point. -38 °C / -36.4 °F. Boiling point or initial boiling point and boiling range. 334.6 °C / 634.3 °F. Flammability. No information available. Lower and upper explosion limit. No information available. Flash point. 176 °C / 348.8 °F. Auto-ignition temperature. No information available. Decomposition temperature. pH. No information available. Kinematic viscosity. No information available. Solubility. Water solubility. Insoluble in water. Solubility in other solvents. No information available. Partition coefficient. No information available. Vapour pressure. No information available. Density and/or relative density. Relative density. 0.925 g/cm3 . Bulk density. No information available. Liquid density. Vapour density. No information available. Particle characteristics. Particle size. Not applicable. Other safety characteristics. Molecular weight. 286.41. Molecular formula. C16H30O4. Explosive properties. No information available. Oxidising properties. No information available. 10. Stability and reactivity. Reactivity. No data available. Chemical stability. Stable under normal conditions. Possibility of hazardous reactions. None under normal processing. Conditions to avoid. None known. Incompatible materials. Strong oxidizing agents. Hazardous decomposition products. None known under normal use conditions. 11. Toxicological information. Information on hazard classes as defined in Regulation (EC) No 1272/2008. Acute toxicity. Based on available data, the classification criteria are not met. Skin corrosion/irritation. Based on available data, the classification criteria are not met. Serious eye damage/irritation. Based on available data, the classification criteria are not met. Respiratory or skin sensitisation. Based on available data, the classification criteria are not met. Germ cell mutagenicity. Based on available data, the classification criteria are not met. Carcinogenicity. Based on available data, the classification criteria are not met. Reproductive toxicity. Based on available data, the classification criteria are not met. STOT-single exposure. Based on available data, the classification criteria are not met. STOT-repeated exposure. Based on available data, the classification criteria are not met. Aspiration hazard. Based on available data, the classification criteria are not met. Information on other hazards. Endocrine disrupting properties. This product does not contain any known or suspected endocrine disruptors. 12. Ecological information. Ecotoxicity. The environmental impact of this product has not been fully investigated. Persistence and degradability. No information available. Bioaccumulation. There is no data for this product. Mobility in soil. No information available. Results of PBT and vPvB assessment. No information available. Endocrine disrupting properties. This product does not contain any known or suspected endocrine disruptors. Other adverse effects. No information available. 13. Disposal considerations. Waste from residues/unused products. Dispose of in accordance with local regulations. Dispose of waste in accordance with environmental legislation. Contaminated packaging. Do not reuse empty containers. 14. Transport information. DOT. not regulated. TDG. not regulated. MEX. not regulated. ICAO. not regulated. IATA. not regulated. IMDG. not regulated. RID. not regulated. ADR. not regulated. ADN. not regulated. 15. Regulatory information. Safety, health and environmental regulations/legislation specific for the substance or mixture. International Inventories. TSCA. Complies. DSL/NDSL. Complies. EINECS/ELINCS. Complies. ENCS. Complies. IECSC. Complies. KECL. Complies. PICCS. Complies. AICS. Complies. Legend: TSCA - United States Toxic Substances Control Act Section 8(b) Inventory. DSL/NDSL - Canadian Domestic Substances List/Non-Domestic Substances List. EINECS/ELINCS - European Inventory of Existing Chemical Substances/European List of Notified Chemical Substances. ENCS - Japan Existing and New Chemical Substances. IECSC - China Inventory of Existing Chemical Substances. KECL - Korean Existing and Evaluated Chemical Substances. PICCS - Philippines Inventory of Chemicals and Chemical Substances. AICS - Australian Inventory of Chemical Substances. US Federal Regulations. SARA 313. Section 313 of Title III of the Superfund Amendments and Reauthorization Act of 1986 (SARA). This product does not contain any chemicals which are subject to the reporting requirements of the Act and Title 40 of the Code of Federal Regulations, Part 372. SARA 311/312 Hazard Categories. Acute health hazard. No. Chronic Health Hazard. No. Fire hazard. No. Sudden release of pressure hazard. No. Reactive Hazard. No. CWA (Clean Water Act) This product does not contain any substances regulated as pollutants pursuant to the Clean Water Act (40 CFR 122.21 and 40 CFR 122.42). CERCLA. This reportable quantity is 100 lbs. This product does not contain any substances regulated as hazardous substances under the Comprehensive Environmental Response Compensation and Liability Act (CERCLA) (40 CFR 302) or the Superfund Amendments and Reauthorization Act (SARA) (40 CFR 355). There may be specific reporting requirements at the local, regional, or state level pertaining to releases of this material. US State Regulations. California Proposition 65. This product does not contain any Proposition 65 chemicals. U.S. State Right-to-Know Regulations. This product does not contain any substances regulated by state right-to-know regulations. U.S. EPA Label Information. EPA Pesticide Registration Number. Not applicable. 16. Other information. NFPA. Health hazard 0. Fire hazard 1. Flammability 1. Instability 0. HMIS. Health hazard 0. Fire hazard 1. Physical hazards 0. Disclaimer. The information in this SDS was obtained from sources which we believe are reliable. However, the information is provided without any warranty, express or implied, regarding its correctness. The conditions or methods of handling, storage, use or disposal of the product are beyond our control and may be beyond our knowledge. For this and other reasons, we do not assume responsibility and expressly disclaim liability for loss, damage or expense arising out of or in any way connected with the handling, storage, use or disposal of the product. This SDS was prepared and is to be used only for this product. If the product is used as a component in another product, this SDS information may not be applicable. --INVALID-LINK-- this compound Safety Data Sheet - Santa Cruz Biotechnology Personal protective equipment. Eye Protection. Skin and body protection. Respiratory protection. Hygiene measures. Section 9: Physical and chemical properties. Form. Odor Threshold. Flash point. Evaporation rate. Upper flammability limits. Vapor pressure. Vapor density. Specific gravity. Water solubility. Partition coefficient. Autoignition temperature. Decomposition temperature. Kinematic viscosity. Dynamic viscosity. Explosive properties. Oxidizing properties. Softening point. Molecular weight. VOC Content (%). Liquid Density. Bulk density. Section 10: Stability and reactivity. Reactivity. Stability. Possibility of hazardous reactions. Conditions to avoid. Incompatible materials. Hazardous decomposition products. Section 11: Toxicological information. Acute toxicity. Product Information. Inhalation. Eye contact. Skin contact. Ingestion. Unknown acute toxicity. The following values are calculated based on chapter 3.1 of the GHS document. ATEmix (oral). ATEmix (dermal) ATEmix (inhalation-dust/mist) Component Information. Chronic toxicity. Sensitization. Germ cell mutagenicity. Carcinogenicity. Reproductive toxicity. STOT - single exposure. STOT - repeated exposure. Aspiration hazard. Section 12: Ecological information. Ecotoxicity. Persistence and degradability. Bioaccumulation. Mobility. Section 13: Disposal considerations. Waste from residues/unused products. Contaminated packaging. Section 14: Transport information. DOT. TDG. IATA. IMDG. Section 15: Regulatory information. International Inventories. TSCA. DSL/NDSL. EINECS/ELINCS. ENCS. IECSC. KECL. PICCS. AICS. US Federal Regulations. SARA 313. SARA 311/312 Hazard Categories. CWA (Clean Water Act) US State Regulations. California Proposition 65. U.S. State Right-to-Know Regulations. U.S. EPA Label Information. EPA Pesticide Registration Number. Section 16: Other information. NFPA. Health hazards 0. Flammability 1. Instability 0. Physical and chemical properties -. HMIS. Health hazards 0. Flammability 1. Physical hazards 0. Personal protection X. Prepared By. Creation Date. Revision Date. Revision Note. Disclaimer. The information provided in this Safety Data Sheet is correct to the best of our knowledge, information and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal and release and a is not to be considered a warranty or quality specification. The information relates only to the specific material designated and may not be valid for such material used in combination with any other materials or in any process, unless specified in the text. End of Safety Data Sheet. --INVALID-LINK-- Safety Data Sheet - Ambeed Personal protective equipment. Eye/face protection. Skin protection. Respiratory protection. General hygiene considerations. Section 9: Physical and chemical properties. Physical state. Color. Odour. Odour Threshold. pH. Melting point. Boiling point. Flash point. Evaporation rate. Flammability (solid, gas) Upper/lower flammability or explosive limits. Vapour pressure. Vapour density. Relative density. Solubility(ies) Partition coefficient. Auto-ignition temperature. Decomposition temperature. Viscosity. Other information. Molecular formula. Molecular weight. Section 10: Stability and reactivity. Reactivity. Chemical stability. Possibility of hazardous reactions. Conditions to avoid. Incompatible materials. Hazardous decomposition products. Section 11: Toxicological information. Information on toxicological effects. Acute toxicity. Skin corrosion/irritation. Serious eye damage/irritation. Respiratory or skin sensitisation. Germ cell mutagenicity. Carcinogenicity. IARC. NTP. OSHA. Reproductive toxicity. Specific target organ toxicity - single exposure. Specific target organ toxicity - repeated exposure. Aspiration hazard. Additional Information. Section 12: Ecological information. Toxicity. Persistence and degradability. Bioaccumulative potential. Mobility in soil. Other adverse effects. Section 13: Disposal considerations. Waste treatment methods. Section 14: Transport information. DOT (US) IMDG. IATA. Section 15: Regulatory information. SARA 302 Components. SARA 313 Components. SARA 311/312 Hazards. Massachusetts Right To Know Components. Pennsylvania Right To Know Components. New Jersey Right To Know Components. California Prop. 65 Components. Section 16: Other information. Full text of H-Statements referred to under sections 2 and 3. HMIS Rating. Health hazard: Flammability: Physical Hazard. NFPA Rating. Health hazard: Fire Hazard: Reactivity Hazard: Further information. Copyright 2020 Ambeed Inc. License granted to make unlimited paper copies for internal use only. The above information is believed to be correct but does not purport to be all inclusive and shall be used only as a guide. The information in this document is based on the present state of our knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product. Ambeed Inc. shall not be held liable for any damage resulting from handling or from contact with the above product. See reverse side of invoice or packing slip for additional terms and conditions of sale. --INVALID-LINK-- Safety Data Sheet - Thermo Fisher Scientific Personal protective equipment. Eye/face protection. Skin and body protection. Respiratory protection. Hygiene measures. Section 9: Physical and chemical properties. Physical State. Appearance. Odor. Odor Threshold. pH. Melting Point/Range. Boiling Point/Range. Flash Point. Evaporation Rate. Flammability (solid,gas) Flammability or explosive limits. Upper. Lower. Vapor Pressure. Vapor Density. Specific Gravity. Solubility. Partition coefficient; n-octanol/water. Autoignition Temperature. Decomposition Temperature. Viscosity. Molecular Formula. Molecular Weight. Section 10: Stability and reactivity. Reactivity. Stability. Possibility of hazardous reactions. Conditions to avoid. Incompatible materials. Hazardous decomposition products. Section 11: Toxicological information. Acute Toxicity. Product Information. Component Information. Toxicologically Synergistic. Products. Delayed and immediate effects as well as chronic effects from short and long-term exposure. Irritation. Sensitization. Carcinogenicity. The table below indicates whether each agency has listed any ingredient as a carcinogen. Mutagenic Effects. Reproductive Effects. Developmental Effects. Teratogenicity. STOT - single exposure. STOT - repeated exposure. Aspiration hazard. Symptoms / effects,both acute and delayed. Endocrine Disruptor Information. Other Adverse Effects. Section 12: Ecological information. Ecotoxicity. Persistence and degradability. Bioaccumulation/ Accumulation. Mobility. Section 13: Disposal considerations. Waste Disposal Methods. Section 14: Transport information. DOT. TDG. IATA. IMDG/IMO. Section 15: Regulatory information. United States of America Inventory. All of the components in the product are on the following Inventory lists: Legend:. TSCA - Toxic Substances Control Act, (49 CFR Part 711). EINECS/ELINCS - European Inventory of Existing Commercial Chemical Substances/European List of Notified Chemical Substances. DSL/NDSL - Canadian Domestic Substances List/Non-Domestic Substances List. PICCS - Philippines Inventory of Chemicals and Chemical Substances. ENCS - Japanese Existing and New Chemical Substances. IECSC - Chinese Inventory of Existing Chemical Substances. AICS - Australian Inventory of Chemical Substances. KECL - Korean Existing and Evaluated Chemical Substances. US Federal Regulations. SARA 313. SARA 311/312 Hazard Categories. See section 2 for more information. CWA (Clean Water Act) Clean Air Act. OSHA - Occupational Safety and. Health Administration. CERCLA. California Proposition 65. This product does not contain any Proposition 65 chemicals. U.S. State Right-to-Know. Regulations. U.S. Department of Transportation. Reportable Quantity (RQ): DOT Marine Pollutant. DOT Severe Marine Pollutant. U.S. Department of Homeland. Security. Other International Regulations. Mexico - Grade. No information available. Authorisation/Restrictions according to EU REACH. Safety, health and environmental regulations/legislation specific for the substance or mixture. The product is classified and labelled according to EC directives or corresponding national laws. The product is classified and labelled in accordance with Directive 1999/45/EC. International Inventories. All of the components in the product are on the following Inventory lists: Legend:. Section 16: Other information. Prepared By. Creation Date. Revision Date. Print Date. Revision Summary. Disclaimer. The information provided in this Safety Data Sheet is correct to the best of our knowledge, information and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal and release and is not to be considered a warranty or quality specification. The information relates only to the specific material designated and may not be valid for such material used in combination with any other materials or in any process, unless specified in the text. --INVALID-LINK-- Essential Safety and Handling Guide for this compound

This guide provides crucial safety and logistical information for laboratory professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures for routine handling and emergencies, and proper disposal methods to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound based on routine laboratory operations.

Body PartPPE ItemSpecification
Eyes/Face Safety glasses with side-shieldsConforming to EN166
Hands Protective glovesNitrile rubber
Glove Thickness0.35 mm
Breakthrough Time> 480 minutes
Body Laboratory coatStandard
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorUse in case of insufficient ventilation or if exposure limits are exceeded

Operational Plans

Adherence to structured operational plans is critical for both routine and emergency situations involving this compound.

1. Routine Handling of this compound

This protocol is designed for the safe execution of standard laboratory procedures involving this compound.

  • Preparation:

    • Ensure the work area is well-ventilated.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Avoid contact with eyes, skin, and clothing.

    • Wash hands thoroughly after handling.

    • Keep the container tightly closed when not in use.

    • Avoid ingestion and inhalation.

  • Post-Handling:

    • Remove contaminated clothing and wash it before reuse.

    • Store this compound in a cool, dry, well-ventilated area away from incompatible substances.

2. Spill and Emergency Response Plan

Immediate and correct response to a spill or emergency can significantly mitigate potential hazards.

  • Immediate Actions:

    • Evacuate the immediate area of the spill.

    • If there is an inhalation risk, hold your breath and move to a well-ventilated area.

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing.

  • Spill Cleanup:

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.

    • For large spills, dike the area to prevent spreading and contact the appropriate environmental health and safety personnel.

  • Post-Emergency:

    • Decontaminate the spill area thoroughly.

    • Report the incident to the laboratory supervisor.

    • Seek medical attention if any symptoms of exposure occur.

3. Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is essential to prevent secondary contamination.

  • Glove Removal:

    • Grasp the outside of one glove at the wrist.

    • Peel it off, turning it inside out.

    • Hold the removed glove in the gloved hand.

    • Slide the fingers of the ungloved hand under the remaining glove at the wrist.

    • Peel it off over the first glove, containing the first glove inside the second.

  • Disposal:

    • Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Process Flow for PPE Selection and Disposal

The following diagram illustrates the decision-making process for the selection and disposal of PPE when handling this compound.

PPE_Workflow start Start: Handling This compound assess_task Assess Task: Routine vs. Spill/Emergency start->assess_task routine_ppe Select Routine PPE: - Safety Glasses (EN166) - Nitrile Gloves (>0.35mm, >480min) - Lab Coat assess_task->routine_ppe Routine emergency_ppe Select Emergency PPE: - Add Respirator - Chemical Resistant Apron/Suit assess_task->emergency_ppe Spill/Emergency perform_task Perform Task routine_ppe->perform_task emergency_ppe->perform_task ppe_contaminated Is PPE Contaminated? perform_task->ppe_contaminated dispose_ppe Dispose of Contaminated PPE in Hazardous Waste ppe_contaminated->dispose_ppe Yes remove_ppe Remove and Store Reusable PPE ppe_contaminated->remove_ppe No end End dispose_ppe->end remove_ppe->end

Caption: PPE Selection and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diphenyl adipate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diphenyl adipate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.